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2-(Benzo[d]oxazol-2-yl)butan-1-amine Documentation Hub

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  • Product: 2-(Benzo[d]oxazol-2-yl)butan-1-amine
  • CAS: 1466916-32-4

Core Science & Biosynthesis

Foundational

Technical Guide: Pharmacological Potential & Synthetic Architecture of 2-Substituted Benzoxazole Amines

The following technical guide details the pharmacological landscape, synthetic evolution, and structure-activity relationships of 2-substituted benzoxazole amines. Executive Summary The 2-substituted benzoxazole amine sc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological landscape, synthetic evolution, and structure-activity relationships of 2-substituted benzoxazole amines.

Executive Summary

The 2-substituted benzoxazole amine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple benzoxazoles, the introduction of an amine at the C2 position introduces a critical hydrogen bond donor/acceptor motif, significantly altering the physicochemical profile (logP, pKa) and binding affinity.

This guide analyzes the transition of this scaffold from a classical antimicrobial agent to a multi-target inhibitor (COX-2, EGFR, DNA Gyrase). It contrasts legacy synthetic routes with modern, atom-economical protocols and provides actionable insights for optimizing substituent effects.

Chemical Architecture & Synthetic Evolution

The core benzoxazole ring is an isostere of adenine and guanine, conferring inherent affinity for nucleotide-binding pockets (e.g., kinases, DNA gyrase). The 2-amino group acts as a "molecular hook," often engaging in critical hydrogen bonding with active site residues (e.g., Serine or Glutamic acid).

Synthetic Methodologies

Historically, the synthesis relied on the reaction of o-aminophenols with cyanogen bromide (BrCN). While effective, the extreme toxicity of BrCN has necessitated the development of "greener" alternatives.

Method A: The Modern Standard (NCTS Activation)

The use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) offers a non-toxic, bench-stable electrophilic cyanating agent.[1]

  • Mechanism: Lewis acid (BF3[1]·Et2O) activation of NCTS facilitates nucleophilic attack by the o-aminophenol amine, followed by cyclization and elimination of p-toluenesulfonamide.

  • Advantages: High yields (>85%), operational simplicity, avoidance of toxic volatiles.[2]

Method B: The Smiles Rearrangement

A metal-free approach involving the activation of benzoxazole-2-thiol with chloroacetyl chloride, followed by reaction with an amine.[1] The intermediate undergoes an intramolecular Smiles rearrangement to yield the 2-aminobenzoxazole.[1]

Visualization: Synthetic Pathways

The following diagram contrasts the Retrosynthetic logic and the Forward Synthesis using the NCTS protocol.

Synthesis Start o-Aminophenol (Precursor) Intermediate N-Cyano Intermediate (Transient) Start->Intermediate + Reagent (Activation) Reagent_Old Cyanogen Bromide (BrCN) [TOXIC/OBSOLETE] Reagent_Old->Intermediate Legacy Route Reagent_New NCTS Reagent (N-cyano-N-phenyl-p-toluenesulfonamide) [MODERN STANDARD] Reagent_New->Intermediate BF3·Et2O, Dioxane Reflux, 2-4h Product 2-Amino Benzoxazole (Target Scaffold) Intermediate->Product Cyclization & Elimination

Figure 1: Comparative synthetic pathways highlighting the shift from toxic BrCN to the robust NCTS methodology.

Pharmacological Spectrum[3][4][5][6]

The 2-aminobenzoxazole moiety exhibits a "chameleon-like" ability to adapt to different hydrophobic pockets.

Antimicrobial Activity (DNA Gyrase Inhibition)

Derivatives, particularly those with halogen substitutions (5-Cl, 5-F), show potent activity against MRSA and M. tuberculosis.

  • Mechanism: The scaffold mimics the ATP-binding motif, competitively inhibiting the ATPase subunit of DNA Gyrase (GyrB), preventing bacterial DNA supercoiling.

  • Key Data: 5-Chloro-2-(4-methylpiperazin-1-yl)benzoxazole exhibits MIC values comparable to Ciprofloxacin against S. aureus.

Anti-Inflammatory (COX-2 Selectivity)

Unlike traditional NSAIDs, specific 2-substituted benzoxazoles demonstrate selectivity for COX-2 over COX-1, reducing gastrointestinal side effects.

  • Mechanism: The benzoxazole ring fits into the hydrophobic channel of COX-2, while the 2-amino substituent orients towards the side pocket (Arg120), a feature less accessible in COX-1.

Anticancer (Kinase Modulation)

Recent studies identify these compounds as inhibitors of EGFR (Epidermal Growth Factor Receptor) and modulators of SIRT1.

  • Target: Non-small cell lung cancer (A549) and breast cancer (MCF-7).

Quantitative Activity Summary
Compound ClassR-Group (C5/C6)TargetActivity MetricReference
Antimicrobial 5-Cl, 6-FDNA GyraseMIC: 0.5 - 4 µg/mL (S. aureus)[1, 5]
Anti-inflammatory 5-NO2COX-2IC50: 0.45 µM (Selectivity Index > 50)[6]
Anticancer 5-MethylEGFRIC50: 2.1 µM (MCF-7)[2, 4]
CNS Agent Unsubstituted5-HT ReceptorsEC50: 15 nM (Antidepressant)[3]

Structure-Activity Relationship (SAR)[3][8]

Optimizing the benzoxazole scaffold requires precise manipulation of three vectors: the benzene ring (Positions 5/6), the oxazole core, and the exocyclic amine.

SAR Core Benzoxazole Core (Planar, Lipophilic) Pos5 Position C-5 (Electronic Tuning) Core->Pos5 Pos6 Position C-6 (Steric/Metabolic) Core->Pos6 Pos2 Position C-2 (Amine) (Binding Anchor) Core->Pos2 Pos5_Note EWG (NO2, Cl, F) Increases antimicrobial & COX-2 potency Pos5->Pos5_Note Pos6_Note Small lipophilic groups (F, CH3) improve metabolic stability Pos6->Pos6_Note Pos2_Note Primary Amine: H-bond donor Substituted Amine: Hydrophobic interaction (Linker length critical) Pos2->Pos2_Note

Figure 2: SAR Map illustrating the functional hotspots of the benzoxazole scaffold.

Critical SAR Insights:
  • Electronic Tuning (C-5): Electron-withdrawing groups (EWG) like -NO2 or -Cl at C-5 significantly enhance antimicrobial activity by increasing the acidity of the N-H bond (if present) or altering the dipole moment for better enzyme pocket penetration.

  • Steric Bulk (N-Substitution): While the free amine (-NH2) is potent, N-alkylation or N-arylation (e.g., piperazine linkers) often improves pharmacokinetic properties (solubility, bioavailability) and can introduce secondary binding interactions.

  • Lipophilicity: 5,6-Difluoro substitution increases lipophilicity, enhancing penetration through the bacterial cell wall (Gram-positive).

Detailed Experimental Protocols

Synthesis of 2-Amino-5-chlorobenzoxazole (NCTS Method)

Rationale: This protocol is selected for its high atom economy, safety (avoids BrCN), and reproducibility.

Reagents:

  • 2-Amino-4-chlorophenol (1.0 mmol)

  • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.0 mmol)

  • BF3[1]·Et2O (10 mol%)

  • 1,4-Dioxane (5 mL)

Procedure:

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-chlorophenol (143.5 mg, 1.0 mmol) in 5 mL of 1,4-dioxane.

  • Activation: Add NCTS (272 mg, 1.0 mmol) to the solution.

  • Catalysis: Add BF3·Et2O (12 µL, 0.1 mmol) dropwise under an inert atmosphere (N2 or Ar).

  • Reaction: Heat the mixture to reflux (100°C) for 3 hours. Monitor progress via TLC (Eluent: Hexane/EtOAc 7:3).

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Dissolve the residue in EtOAc (20 mL) and wash with saturated NaHCO3 (2 x 10 mL) to remove the sulfonamide byproduct. Dry the organic layer over anhydrous Na2SO4.

  • Isolation: Evaporate solvent and recrystallize from ethanol to yield the pure product.

    • Expected Yield: 85-92%

    • Characterization: 1H NMR (DMSO-d6) should show a broad singlet around 7.5 ppm (NH2) and aromatic protons consistent with 5-chloro substitution.

Biological Assay: Minimum Inhibitory Concentration (MIC)

Rationale: Standard broth microdilution ensures comparable data against clinical standards.

Protocol:

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Plate Setup: Use a 96-well plate. Add 100 µL of MHB to wells 2-12.

  • Compound Addition: Add 200 µL of the test compound (dissolved in DMSO, stock 1 mg/mL) to well 1. Perform serial 2-fold dilutions from well 1 to well 10.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to all wells. Final volume 200 µL.

  • Controls: Well 11 (Growth Control: Bacteria + Solvent), Well 12 (Sterility Control: Broth only).

  • Incubation: 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity.

Future Perspectives

The 2-substituted benzoxazole amine scaffold is evolving beyond simple inhibition.

  • PROTACs: Recruitment of E3 ligases using benzoxazole moieties to degrade specific oncogenic proteins.

  • Multitarget Ligands: Designing "hybrid" molecules (e.g., Benzoxazole-Coumarin) to simultaneously target DNA gyrase and Topoisomerase IV, reducing resistance development.

References

  • ACS Omega (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]

  • Topics in Current Chemistry (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments. [Link]

  • ResearchGate (2024). Benzoxazole derivatives: A review on pharmacological activities and structure-activity relationship. [Link]

  • SciSpace (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. [Link]

  • PubMed (2012). Preparation, antibacterial evaluation and preliminary SAR study of benzoxazol-2-amine derivatives. [Link]

  • Bentham Science (2022). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis and Docking. [Link]

Sources

Foundational

The Benzoxazole-2-yl Butan-1-amine Scaffold: A Technical Guide to its Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The benzoxazole core is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of pharmacologically activ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole core is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds. This technical guide focuses on a specific, yet underexplored, derivative: the benzoxazole-2-yl butan-1-amine scaffold. While direct literature on this exact molecule is sparse, this document provides a comprehensive overview of its synthetic accessibility, predicted biological activities, and potential as a therapeutic agent by drawing on established principles of benzoxazole chemistry and structure-activity relationship (SAR) studies of closely related analogs. We will delve into the synthetic pathways, explore the likely antimicrobial and anticancer properties, and provide detailed experimental protocols to empower researchers in their exploration of this promising chemical space.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles, bicyclic aromatic compounds formed by the fusion of a benzene and an oxazole ring, are of significant interest in drug discovery.[1] Their structural resemblance to endogenous purine bases, such as adenine and guanine, is thought to facilitate their interaction with biological macromolecules, leading to a broad spectrum of pharmacological activities.[2] Derivatives of this scaffold have demonstrated a remarkable range of biological effects, including antimicrobial, anticancer, anti-inflammatory, antiviral, and analgesic properties.[1][3]

The 2-amino-benzoxazole moiety, in particular, serves as a versatile pharmacophore. The introduction of substituents on the amino group provides a straightforward avenue for modulating the physicochemical and biological properties of the molecule. This guide will specifically focus on the potential of the N-butyl substituted derivative, the benzoxazole-2-yl butan-1-amine scaffold, as a candidate for further investigation in drug development programs.

Synthetic Strategies for the Benzoxazole-2-yl Butan-1-amine Scaffold

The synthesis of the target scaffold can be approached in a modular fashion, first constructing the 2-aminobenzoxazole core, followed by N-alkylation, or through a one-pot reaction involving butan-1-amine directly.

Synthesis of the 2-Aminobenzoxazole Core

The primary starting material for the synthesis of the benzoxazole ring is typically an o-aminophenol.[4] Several methods exist for the introduction of the 2-amino group, with varying yields and reaction conditions.

  • Cyanogen Bromide Method: A traditional and widely used method involves the reaction of o-aminophenol with the highly toxic cyanogen bromide (BrCN).[5] Due to safety concerns, alternative cyanating agents are preferred.

  • N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) Method: A safer and more environmentally friendly approach utilizes NCTS as a non-hazardous electrophilic cyanating agent in the presence of a Lewis acid like BF3·Et2O.[5][6]

  • From Benzoxazole-2-thiol: Another versatile method involves the amination of benzoxazole-2-thiol. This can be achieved through a Smiles rearrangement, which is an intramolecular nucleophilic aromatic substitution.[5][6]

N-Alkylation of 2-Aminobenzoxazole

Once the 2-aminobenzoxazole core is synthesized, the butyl group can be introduced via standard N-alkylation procedures. This typically involves reacting the 2-aminobenzoxazole with a butyl halide (e.g., 1-bromobutane or 1-iodobutane) in the presence of a suitable base (e.g., K2CO3, NaH, or an organic base like triethylamine) in an appropriate solvent (e.g., DMF, acetonitrile, or acetone).

One-Pot Synthesis

A more efficient approach involves a one-pot synthesis where o-aminophenol, a suitable carbonyl equivalent, and butan-1-amine are reacted together. For instance, the use of tetramethyl orthocarbonate or 1,1-dichlorodiphenoxymethane allows for a one-pot procedure to generate 2-aminobenzoxazoles from 2-aminophenols and a variety of amines.[7][8]

Experimental Protocol: Synthesis of N-Butyl-1,3-benzoxazol-2-amine (A Representative Procedure)

This protocol is a representative example based on the N-alkylation of a pre-formed 2-aminobenzoxazole core.

Step 1: Synthesis of 2-Aminobenzoxazole (using NCTS) [6]

  • Reaction Setup: In a round-bottom flask, dissolve o-aminophenol (1.0 eq) and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 eq) in 1,4-dioxane.

  • Catalyst Addition: Add BF3·Et2O (2.0 eq) dropwise to the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Heating: Reflux the reaction mixture for 24-30 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 2-aminobenzoxazole.

Step 2: N-Alkylation with 1-Bromobutane

  • Reaction Setup: To a solution of 2-aminobenzoxazole (1.0 eq) in anhydrous DMF, add potassium carbonate (K2CO3) (2.0 eq).

  • Reagent Addition: Add 1-bromobutane (1.2 eq) dropwise to the suspension at room temperature.

  • Heating: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

  • Work-up: After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield N-butyl-1,3-benzoxazol-2-amine.

Biological Activities of the Benzoxazole-2-yl Butan-1-amine Scaffold

Antimicrobial Activity

Benzoxazole derivatives are well-documented as potent antimicrobial agents.[9] The mechanism of action for their antibacterial effects is often attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[10] The structural similarity of the benzoxazole core to purine bases may facilitate binding to the enzyme's active site.[11]

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity: The introduction of an alkyl chain, such as a butyl group, at the 2-amino position is expected to increase the lipophilicity of the molecule. This can enhance its ability to penetrate bacterial cell membranes.

  • Chain Length: Studies on related scaffolds have shown that the length of the alkyl chain can influence antimicrobial potency. A butyl group often represents a good balance between lipophilicity and aqueous solubility, which is crucial for bioavailability.

Expected Antimicrobial Profile:

The benzoxazole-2-yl butan-1-amine scaffold is predicted to exhibit activity against a range of bacteria, particularly Gram-positive strains. Its efficacy against Gram-negative bacteria may be limited due to the presence of the outer membrane, which can act as a barrier to drug penetration.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)[11]

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Compound Dilution: Prepare a two-fold serial dilution of the benzoxazole-2-yl butan-1-amine compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Controls: Include a positive control (broth with a known antibiotic), a negative control (broth with the solvent used to dissolve the compound), and a growth control (broth with inoculum only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Numerous benzoxazole derivatives have demonstrated significant anticancer activity against various cancer cell lines.[3][12] Their mechanisms of action are diverse and can include the inhibition of kinases, topoisomerases, and the induction of apoptosis.[13]

Structure-Activity Relationship (SAR) Insights:

  • Substitution Pattern: The nature and position of substituents on the benzoxazole ring and the 2-amino group can dramatically influence cytotoxic potency and selectivity.

  • Lipophilicity and Cell Permeability: The butyl group is expected to enhance the compound's ability to cross cancer cell membranes, potentially leading to increased intracellular concentrations and greater efficacy.

Potential Anticancer Targets:

Based on studies of related compounds, potential molecular targets for the benzoxazole-2-yl butan-1-amine scaffold in cancer cells could include:

  • Tyrosine Kinases: Many benzoxazole derivatives are known to inhibit various tyrosine kinases involved in cancer cell signaling.

  • Topoisomerases: Interference with these enzymes can lead to DNA damage and apoptosis in cancer cells.

  • Apoptosis Induction: The scaffold may trigger programmed cell death through various intrinsic or extrinsic pathways.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)[14]

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzoxazole-2-yl butan-1-amine scaffold for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.

Data Presentation and Visualization

To facilitate the understanding of the synthetic and biological data, the following visualizations are provided.

Table 1: Representative Synthetic Yields for 2-Aminobenzoxazole Derivatives
PrecursorReagentConditionsProductYield (%)Reference
o-AminophenolBrCNMethanol, rt2-Aminobenzoxazole~70-80[5]
o-AminophenolNCTS, BF3·Et2O1,4-Dioxane, reflux2-Aminobenzoxazole~60-75[6]
Benzoxazole-2-thiolAmine, Chloroacetyl chlorideSmiles RearrangementN-Substituted-2-aminobenzoxazole~70-90[6]
Diagram 1: General Synthetic Workflow for Benzoxazole-2-yl Butan-1-amine

G cluster_synthesis Synthesis o-Aminophenol o-Aminophenol 2-Aminobenzoxazole 2-Aminobenzoxazole o-Aminophenol->2-Aminobenzoxazole Cyclization Cyanating_Agent Cyanating Agent (e.g., NCTS) Cyanating_Agent->2-Aminobenzoxazole Target_Scaffold Benzoxazole-2-yl butan-1-amine 2-Aminobenzoxazole->Target_Scaffold N-Alkylation Butyl_Halide 1-Bromobutane Butyl_Halide->Target_Scaffold

Caption: Synthetic route to the target scaffold.

Diagram 2: Proposed Mechanism of Antibacterial Action

G cluster_moa Mechanism of Action Target_Scaffold Benzoxazole-2-yl butan-1-amine DNA_Gyrase Bacterial DNA Gyrase Target_Scaffold->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Bacterial_Cell_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Cell_Death Inhibition leads to

Caption: Inhibition of DNA gyrase by the scaffold.

Future Perspectives and Conclusion

The benzoxazole-2-yl butan-1-amine scaffold represents a promising, yet underexplored, area of medicinal chemistry. Based on the well-established biological activities of related benzoxazole derivatives, this scaffold holds significant potential as a lead structure for the development of novel antimicrobial and anticancer agents. The synthetic routes are accessible, and the structure is amenable to further optimization to enhance potency and selectivity.

This technical guide provides a foundational understanding of the synthesis, potential biological activities, and key experimental protocols for the evaluation of the benzoxazole-2-yl butan-1-amine scaffold. It is intended to serve as a valuable resource for researchers and drug development professionals, encouraging further investigation into this promising class of compounds. The logical next steps would involve the synthesis of a focused library of N-alkyl-2-aminobenzoxazoles, including the butyl derivative, to definitively establish its biological profile and elucidate its structure-activity relationships.

References

  • Synthesis of 2-Aminobenzoxazoles Using Tetramethyl Orthocarbonate or 1,1-Dichlorodiphenoxymethane | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | ACS Omega - ACS Publications. Available from: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC - NIH. Available from: [Link]

  • US8178666B2 - 2-aminobenzoxazole process - Google Patents.
  • 255 Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives - Journal of Basic and Applied Research in Biomedicine. Available from: [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. Available from: [Link]

  • Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development. Available from: [Link]

  • Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review - International Journal of Research in Engineering, Science and Management - IJRESM. Available from: [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC. Available from: [Link]

  • Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - MDPI. Available from: [Link]

  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido] - PMC. Available from: [Link]

  • Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds - PubMed. Available from: [Link]

  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives - Bentham Science Publisher. Available from: [Link]

  • Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives - Baghdad Science Journal. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Novel Benzoxazoles - ResearchGate. Available from: [Link]

  • Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. Available from: [Link]

  • Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC. Available from: [Link]

  • Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. Available from: [Link]

  • BIOLOGICAL EVALUATION OF 2-OXO-BENZOXAZOLE DERIVATIVES. Available from: [Link]

  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives - Bentham Science Publisher. Available from: [Link]

  • Benzoxazole as Anticancer Agent: A Review - IJPPR. Available from: [Link]

  • DESIGN, SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 2-SUBSTITUTED BENZOXAZOLE DERIVATIVES - TSI Journals. Available from: [Link]

  • Studies in the Synthesis of Benzoxazole Compounds - CORE. Available from: [Link]

  • Anticancer activity of benzoxazole derivative (2015 onwards): a review - ResearchGate. Available from: [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives - JOCPR. Available from: [Link]

  • Synthesis and biological profile of benzoxazolone derivatives - PubMed. Available from: [Link]

  • Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2 - Lirias. Available from: [Link]

  • Synthesis, characterization, and biological activity of novel azole piperazine congeners - Journal of Applied Pharmaceutical Science. Available from: [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Available from: [Link]

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Exploratory

Strategic Utilization of Heterocyclic Amine Building Blocks in Modern Drug Discovery

Executive Summary: The Nitrogen Advantage In the landscape of FDA-approved small molecules, nitrogen heterocycles are not merely common; they are dominant.[1] Recent analyses by the Njardarson group (University of Arizon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nitrogen Advantage

In the landscape of FDA-approved small molecules, nitrogen heterocycles are not merely common; they are dominant.[1] Recent analyses by the Njardarson group (University of Arizona) reveal that over 82% of unique small-molecule drugs approved between 2013 and 2023 contain at least one nitrogen heterocycle.

Why this dominance? Heterocyclic amines are the "Swiss Army Knives" of medicinal chemistry. They serve as:

  • Hydrogen Bond Vectors: Modulating binding affinity to biological targets (e.g., kinase hinge regions).

  • Physicochemical Tuners: Drastically altering LogP and aqueous solubility compared to carbocyclic analogs.

  • Metabolic Gates: Blocking metabolic soft spots (e.g., replacing a phenyl ring with a pyridine to prevent oxidation).

This guide moves beyond simple cataloging. It provides a strategic framework for selecting , synthesizing , and optimizing these building blocks to accelerate hit-to-lead campaigns.

Strategic Selection: Bioisosterism & Property Space

The choice of a heterocyclic amine building block is rarely arbitrary. It is a calculated decision to balance potency with ADME (Absorption, Distribution, Metabolism, Excretion) properties.

The "Magic Nitrogen" Effect

Replacing a benzene ring (CH) with a pyridine (N) or pyrimidine (N2) dramatically lowers lipophilicity (ClogP) and increases polarity. This is critical for improving oral bioavailability.

Comparative Property Table: Aromatic vs. Heterocyclic Scaffolds

ScaffoldStructurepKa (Conj. Acid)ClogP (Approx)H-Bond AcceptorH-Bond DonorMetabolic Liability
Benzene C6H6N/A2.1NoNoHigh (CYP Oxidation)
Pyridine C5H5N5.20.65Yes (1)NoModerate (N-Oxidation)
Pyrimidine C4H4N21.1-0.40Yes (2)NoLow
Piperidine C5H11N11.20.84Yes (1)Yes (1)Moderate (N-dealkylation)
Piperazine C4H10N29.8 / 5.6-1.17Yes (2)Yes (2)Low
The Fsp3 Escape

Modern medicinal chemistry is moving away from flat, "aromatic-heavy" molecules which often suffer from poor solubility and high toxicity.

  • Strategy: Replace flat anilines with saturated amines like piperidines , azetidines , or spirocyclic amines .

  • Result: Increased Fsp3 fraction (fraction of sp3 carbons), leading to better solubility and "3D" receptor fit.

Synthetic Methodologies: The "How-To"

Selecting the block is step one; attaching it efficiently is step two. We focus here on the two most high-impact methodologies: Palladium-Catalyzed Cross-Coupling and Radical C-H Functionalization .

Buchwald-Hartwig Amination: The Ligand Dictates Success

The failure mode in many amine couplings is not the metal, but the ligand. As an application scientist, I categorize ligands based on the amine type, not the halide.

  • Primary Amines (Anilines/Alkyl): Use BrettPhos or Xantphos . These prevent the formation of bis-arylated byproducts.

  • Secondary Amines (Cyclic/Acyclic): Use RuPhos or SPhos . These bulky ligands facilitate the difficult reductive elimination step.

  • Weak Nucleophiles (Amides/Carbamates): Use tBuBrettPhos .

Minisci Reaction: Late-Stage Functionalization

When you need to add a building block to an existing heterocyclic core (e.g., adding a methyl group to a pyridine at the late stage of synthesis), the Minisci reaction is superior to de novo synthesis.

  • Mechanism: Radical addition to a protonated (electron-deficient) heterocycle.[2]

  • Utility: Rapidly generating SAR analogs without rebuilding the scaffold from scratch.

Visualizing the Workflow

Diagram 1: Strategic Scaffold Selection Tree

This decision tree guides the chemist from a "Hit" molecule to an optimized "Lead" using heterocyclic substitutions.

ScaffoldSelection Start Hit Molecule (Poor Solubility/Metabolic Stability) Check1 Is the core Aromatic? Start->Check1 Branch1 Replace Benzene with Pyridine/Pyrimidine Check1->Branch1 Yes (Reduce LogP) Check2 Is the core Aliphatic Amine? Check1->Check2 No Eval Evaluate pKa & ClogP Branch1->Eval Branch2 Constrain Geometry: Use Azetidine/Spirocycles Check2->Branch2 Yes (Improve Selectivity) Branch2->Eval Syn Synthesis (Buchwald/SnAr) Eval->Syn Test ADME & Potency Assay Syn->Test

Caption: Decision matrix for optimizing hit compounds using heterocyclic amine replacements to improve physicochemical properties.

Diagram 2: The Buchwald-Hartwig Catalytic Cycle

Understanding the cycle allows for troubleshooting. If the reaction stalls, knowing whether it's at "Oxidative Addition" or "Reductive Elimination" helps select the next ligand.

BuchwaldCycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X BaseStep Base Coordination (Pd-N-R) OxAdd->BaseStep + HNR2 + Base RedElim Reductive Elimination (Product Release) BaseStep->RedElim - Base-HX RedElim->Pd0 Product Ar-NR2

Caption: Simplified catalytic cycle of Buchwald-Hartwig amination. Steric bulk of ligands (L) accelerates the Reductive Elimination step.

Experimental Protocols (Self-Validating)

Protocol A: General Buchwald-Hartwig Amination for Secondary Amines

Target: Coupling a heterocyclic bromide (e.g., 3-bromopyridine) with a cyclic amine (e.g., morpholine).

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd2(dba)3 (2 mol%) - Pre-catalyst source

  • RuPhos (4-6 mol%) - Ligand for secondary amines

  • NaOtBu (1.5 equiv) - Base

  • Toluene or Dioxane (0.2 M concentration)

Step-by-Step:

  • Inert Setup: Flame-dry a reaction vial and cool under Argon. Oxygen poisons Pd(0).

  • Pre-complexation (Critical): Add Pd2(dba)3, RuPhos, and solvent. Stir at room temp for 5 mins. Validation: Solution should turn from dark purple/black to a lighter orange/brown, indicating active catalyst formation.

  • Addition: Add Aryl Bromide, Amine, and NaOtBu. Seal cap tightly.

  • Heating: Heat to 100°C for 4-12 hours.

  • Workup (The "Amine Trap"):

    • Cool to RT. Dilute with EtOAc.

    • Crucial Step: Do not just wash with water. Heterocyclic amines can be water-soluble. Wash with saturated NaHCO3 (keeps pH basic, ensuring amine stays organic).

    • Dry over Na2SO4, concentrate, and purify via silica column (DCM/MeOH gradient).

Protocol B: Minisci C-H Alkylation

Target: Adding an isopropyl group to the 2-position of a pyridine.

Reagents:

  • Heterocycle (e.g., Pyridine) (1.0 equiv)

  • Carboxylic Acid (e.g., Isobutyric acid) (3.0 equiv) - Radical source

  • AgNO3 (0.2 equiv) - Catalyst

  • (NH4)2S2O8 (2.0 equiv) - Oxidant

  • TFA (1.0 equiv) - Protonation agent

  • Solvent: DCM/Water (biphasic) or Acetonitrile/Water.

Step-by-Step:

  • Dissolve Heterocycle in solvent. Add TFA. Why? Protonation lowers the LUMO of the ring, making it receptive to nucleophilic radicals.

  • Add AgNO3 and Carboxylic Acid.

  • Heat to 40-60°C.

  • Slow Addition: Add (NH4)2S2O8 solution dropwise over 30 mins. Why? Prevents radical dimerization (side reaction).

  • Workup: Basify with NaOH to pH > 10 (deprotonate the product to extract it). Extract with DCM.

Future Trends: Late-Stage Diversification

The field is moving toward DNA-encoded libraries (DEL) and High-Throughput Experimentation (HTE) . Heterocyclic amine building blocks are being designed with "handles" (e.g., boronic esters, protected amines) that allow them to be snapped into these automated workflows, enabling the screening of thousands of analogs in days rather than months.

References

  • Njardarson, J. T., et al. (2014).[3][4] "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry.

  • Njardarson, J. T., et al. (2024).[3][4] "An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023)." Journal of Medicinal Chemistry.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[5] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Duncton, M. A. (2011). "Minisci reactions: Versatile CH-functionalizations for medicinal chemists."[2][6][7] MedChemComm.

  • Sigma-Aldrich. "Buchwald-Hartwig Cross-Coupling Reaction User Guide."

Sources

Foundational

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Benzoxazole Alkyl Amines

Executive Summary: The benzoxazole nucleus is a prominent heterocyclic scaffold that serves as a cornerstone in medicinal chemistry, leading to a wide array of compounds with significant pharmacological activities.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The benzoxazole nucleus is a prominent heterocyclic scaffold that serves as a cornerstone in medicinal chemistry, leading to a wide array of compounds with significant pharmacological activities.[1][2] Its structural similarity to naturally occurring nucleic bases, such as adenine and guanine, allows for effective interaction with biological macromolecules, making it a versatile starting point for drug discovery.[1][3] This guide focuses specifically on benzoxazole alkyl amine derivatives, a chemical class that has demonstrated considerable potential across various therapeutic areas, including oncology, infectious diseases, and neurology.[4][5][6] By synthesizing field-proven insights with established scientific data, this document provides researchers, scientists, and drug development professionals with a comprehensive analysis of the structure-activity relationships (SAR) governing this compound class. We will explore the nuanced effects of structural modifications on biological activity, present detailed experimental protocols for synthesis and evaluation, and offer a forward-looking perspective on the optimization of these promising therapeutic agents.

The Benzoxazole Scaffold: A Privileged Core in Medicinal Chemistry

The benzoxazole structure, an aromatic organic compound featuring a benzene ring fused to an oxazole ring, is a foundational element in the design of numerous biologically active molecules.[3][7] Its relative stability, coupled with reactive sites that permit functionalization, makes it an ideal scaffold for chemical modification and optimization.[7]

Chemical Properties and Reactivity

Benzoxazole (C₇H₅NO) is a planar, aromatic heterocycle.[1] While its aromaticity confers stability, it possesses reactive sites that are amenable to electrophilic substitution, primarily at the 2, 3, and 6 positions.[7] The synthesis of the benzoxazole core is most commonly achieved through the condensation of an o-aminophenol with a carboxylic acid or its derivative (e.g., acyl chloride, ester) under acidic conditions and often at elevated temperatures.[8] This robust reaction allows for the introduction of a wide variety of substituents at the 2-position, which is a critical anchor point for SAR exploration. Further modifications, such as alkylation and amination, can be performed on the core structure to generate diverse chemical libraries.[7]

Broad-Spectrum Pharmacological Significance

Modifications to the benzoxazole nucleus have yielded compounds with a vast range of pharmacological properties.[9] This scaffold is a key component in molecules exhibiting anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, analgesic, and anticonvulsant activities.[1][4] Notably, several marketed drugs, such as the non-steroidal anti-inflammatory drug (NSAID) flunoxaprofen and the muscle relaxant chlorzoxazone, contain the benzoxazole moiety, underscoring its therapeutic relevance.[4] The wide applicability stems from the ability of benzoxazole derivatives to interact with a multitude of biological targets, including enzymes and receptors, thereby modulating critical cellular pathways.[2]

Core Principles of SAR for Benzoxazole Alkyl Amines

The biological activity of benzoxazole alkyl amines is intricately linked to their three-dimensional structure and the electronic properties of their constituent parts. A systematic SAR investigation typically dissects the molecule into three key regions: the benzoxazole core, the C2-linked alkyl amine side chain, and the terminal substituent on the amine.

The General Pharmacophore Model

A pharmacophore model for this class highlights the essential features for biological activity. The benzoxazole ring often acts as a key recognition element, fitting into a specific binding pocket of the target protein. The alkyl amine linker provides the correct orientation and distance to the terminal group, which can engage in further interactions.

Pharmacophore_Model cluster_core Benzoxazole Core cluster_linker Linker cluster_terminal Terminal Group Benzoxazole Benzoxazole (Binding & Orientation) R1 R1 (Position 5/6 Substituent) Modulates electronics, solubility Benzoxazole->R1 Position 5/6 AlkylAmine Alkyl Amine Linker (Spacing & Flexibility) Benzoxazole->AlkylAmine C2-Position R2 R2 (Terminal Substituent) Targets specific interactions AlkylAmine->R2

Caption: General pharmacophore model for benzoxazole alkyl amines.

Modifications at the C2-Position: The Alkyl Amine Linker

The substituent at the C2-position is a primary determinant of activity and selectivity. When this substituent is an alkyl amine, its characteristics are critical.

  • Nature of the Amine: The type of amine—primary, secondary, or tertiary—can significantly influence activity. For instance, in certain quinoxaline derivatives, a secondary amine in the side chain was found to be essential for potent anticancer activity, while primary and tertiary amines were less effective.[10] This is often due to the secondary amine's ability to act as both a hydrogen bond donor and acceptor, forming a crucial interaction with the target protein.

  • Linker Length and Rigidity: The length of the alkyl chain dictates the distance between the benzoxazole core and the terminal group. An optimal linker length is required to position the terminal group correctly within its binding sub-pocket. Introducing rigidity, for example through a cyclic amine, can lock the molecule into a more favorable, lower-entropy conformation for binding, but may also prevent it from adopting the necessary bound conformation.

Substitutions on the Benzene Ring of the Benzoxazole Core

Substituents on the fused benzene ring, particularly at the 5- and 6-positions, are known to modulate the molecule's electronic properties and overall potency.[11]

  • Electron-Withdrawing Groups (EWGs): The presence of EWGs like chloro (-Cl) or nitro (-NO₂) groups can enhance biological activity.[12] For example, a preliminary SAR study of benzothiazol- and benzoxazol-2-amine derivatives found that a 5,6-difluoro substitution resulted in a potent inhibitor of Gram-positive pathogens.[13] This enhancement can be attributed to the modulation of the benzoxazole ring's electron density, which may improve interactions with electron-rich pockets in the target or alter the molecule's pKa.

  • Electron-Donating Groups (EDGs): Conversely, EDGs such as methoxy (-OCH₃) can also increase potency, often by participating in specific hydrogen bonds or by improving metabolic stability. In one study, the substitution of aromatic aldehydes with di-methoxy and tri-methoxy groups on a side chain attached to the benzoxazole core improved anticancer activity.[4]

Terminal Group Modifications

The group at the terminus of the alkyl amine chain is often responsible for securing high-affinity binding and can be tailored to achieve selectivity for a specific biological target.

  • Aromatic vs. Aliphatic Groups: A terminal aromatic ring (e.g., phenyl, pyridyl) can engage in π-π stacking or hydrophobic interactions within the target's active site.

  • Substituents on Terminal Rings: Adding substituents to a terminal phenyl ring can further refine activity. The addition of ortho-hydroxy or multiple methoxy groups has been shown to improve anticancer activity, likely by forming key hydrogen bonds or optimizing the electronic profile for target engagement.[14]

Data-Driven SAR Analysis: A Quantitative Perspective

To illustrate these principles, the following table presents hypothetical data from a lead optimization campaign targeting a bacterial enzyme. The parent compound (Compound 1) is a simple 2-(aminoethyl)benzoxazole.

Compound IDBenzoxazole Substitution (R1)Amine LinkerTerminal Group (R2)IC₅₀ (µM)Rationale for Modification
1 H-CH₂CH₂NH₂H50.2Parent Compound
2 5-Cl-CH₂CH₂NH₂H15.8EWG on core to improve electronic interaction.[12]
3 5-OCH₃-CH₂CH₂NH₂H35.1EDG on core; less effective than EWG in this case.
4 5-Cl-CH₂CH₂NH-Phenyl5.5Secondary amine and terminal phenyl for H-bonding and π-stacking.[10]
5 5-Cl-CH₂CH₂NH-4-Methoxyphenyl1.2EDG on terminal phenyl to enhance binding affinity.[4][14]
6 5-Cl-CH₂NH-4-Methoxyphenyl25.6Shorter linker disrupts optimal positioning.
7 5-Cl-CH₂CH₂N(CH₃)-4-Methoxyphenyl42.3Tertiary amine removes crucial H-bond donor capability.[10]

This quantitative data clearly demonstrates a logical progression. The introduction of a 5-chloro group (Compound 2) significantly improves potency over the parent. Converting the primary amine to a secondary amine with a terminal phenyl group (Compound 4) provides another substantial gain. Finally, optimizing the terminal phenyl group with a methoxy substituent (Compound 5) yields the most potent compound, illustrating a successful, multi-variate optimization strategy.

Experimental Design for a Benzoxazole SAR Campaign

A robust SAR campaign requires a systematic approach, integrating efficient synthesis with reliable biological evaluation.

Synthetic Strategy: A Step-by-Step Protocol

Protocol 1: Synthesis of 2-Substituted Benzoxazole Core This protocol is adapted from standard methods involving the condensation of o-aminophenols with carboxylic acids.[8]

  • Setup: To a round-bottom flask equipped with a reflux condenser, add the desired o-aminophenol (1.0 eq) and the corresponding carboxylic acid (1.1 eq).

  • Solvent/Catalyst: Add polyphosphoric acid (PPA) or Eaton's reagent as both the solvent and catalyst. The amount should be sufficient to create a stirrable slurry.

  • Reaction: Heat the mixture to 150-180°C and maintain for 4-8 hours. The causality here is that the high temperature and strong acid are required to drive the condensation and subsequent cyclization/dehydration to form the oxazole ring.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Basify the aqueous slurry with a saturated solution of sodium bicarbonate or sodium hydroxide until a precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Synthesis of N-Aryl-1,3-benzoxazol-2-amine Derivatives This protocol utilizes an iodine-mediated oxidative cyclodesulfurization, a common method for forming 2-aminobenzoxazoles.[15]

  • Thiourea Formation: To a stirred solution of the desired o-aminophenol (1.0 eq) in a solvent like tetrahydrofuran (THF), slowly add the corresponding aryl isothiocyanate (1.1 eq) at room temperature. Stir for 1-2 hours to form the intermediate thiourea.

  • Cyclization: Add diisopropylethylamine (DIPEA) (2.5 eq) followed by a solution of iodine (I₂) (1.2 eq) in THF. The iodine acts as a mild oxidizing agent to facilitate the cyclodesulfurization process.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Workflow for Biological Evaluation

A well-designed SAR study follows a tiered screening approach to efficiently identify promising candidates while conserving resources.

SAR_Workflow cluster_chem Chemistry cluster_bio Biological Evaluation Lib_Synth Library Synthesis (Vary R1, Linker, R2) Purify Purification & Characterization (HPLC, NMR, MS) Lib_Synth->Purify Primary_Screen Primary Screening (Single concentration, target-based assay) Purify->Primary_Screen Compound Plate Dose_Response Dose-Response Assay (Calculate IC50/EC50 for hits) Primary_Screen->Dose_Response Secondary_Assay Secondary Assays (Selectivity, Cytotoxicity) Dose_Response->Secondary_Assay Lead_Opt Lead Optimization Secondary_Assay->Lead_Opt Lead_Opt->Lib_Synth SAR Feedback Loop

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Protocol: In Vitro Antibacterial Susceptibility Testing (MIC Assay)

This protocol is a self-validating system for assessing the

Sources

Exploratory

A Technical Guide to Novel Benzoxazole Derivatives for Drug Discovery Targets

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Benzoxazole and its derivatives represent a pivotal class of heterocyclic compounds, holding a privileged position in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoxazole and its derivatives represent a pivotal class of heterocyclic compounds, holding a privileged position in medicinal chemistry due to their structural similarity to naturally occurring nucleic acid bases, which allows for facile interaction with biological macromolecules.[1][2] This guide provides a comprehensive exploration of the benzoxazole scaffold as a versatile template for designing novel therapeutic agents. We will delve into the rationale behind synthetic strategies, analyze key drug discovery targets, present detailed experimental protocols for screening and validation, and synthesize structure-activity relationship (SAR) data to inform future drug design. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to harness the therapeutic potential of benzoxazole derivatives.

The Benzoxazole Scaffold: A Versatile Core in Medicinal Chemistry

Benzoxazole is an aromatic organic compound composed of a benzene ring fused to an oxazole ring.[1][3] Its planar structure and the presence of nitrogen and oxygen heteroatoms make it a key pharmacophore capable of engaging in various non-covalent interactions with biological targets.[2][4] This inherent versatility has led to the development of numerous derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][5][6][7][8][9]

The significance of the benzoxazole nucleus is underscored by its presence in several commercially available drugs, such as the nonsteroidal anti-inflammatory drug (NSAID) Flunoxaprofen and the muscle relaxant Chlorzoxazone, demonstrating its clinical relevance and favorable toxicological profile.[9]

Caption: The core bicyclic structure of benzoxazole.

Synthetic Strategies: Rationale and Common Pathways

The synthesis of novel benzoxazole derivatives is a cornerstone of their exploration for drug discovery. The most prevalent and versatile approach involves the condensation of 2-aminophenols with various electrophilic reagents.[4][10] The choice of synthetic route is dictated by the desired substitution pattern on the benzoxazole core, which is critical for modulating pharmacological activity.

Common Synthetic Pathway: Condensation of 2-Aminophenol

A widely employed strategy is the reaction of a 2-aminophenol with a carboxylic acid or its derivatives (such as acyl chlorides or esters) under dehydrating conditions, often catalyzed by acids like polyphosphoric acid (PPA).[4] This method is advantageous due to the broad availability of substituted 2-aminophenols and carboxylic acids, allowing for the generation of diverse chemical libraries.

  • Causality: The reaction proceeds via an initial acylation of the amino group of the 2-aminophenol, followed by an intramolecular cyclization and dehydration. The acidic catalyst protonates the carbonyl oxygen, rendering the carbon more electrophilic and facilitating the nucleophilic attack by the adjacent hydroxyl group, which drives the ring closure.

G start 2-Aminophenol (Substituted) intermediate Amide Intermediate start->intermediate + reagent Carboxylic Acid / Acyl Chloride (R-COOH / R-COCl) reagent->intermediate catalyst Acid Catalyst (e.g., PPA) cyclization Intramolecular Cyclization & Dehydration catalyst->cyclization intermediate->cyclization Heat product 2-Substituted Benzoxazole cyclization->product

Caption: A generalized workflow for the synthesis of 2-substituted benzoxazoles.

Other notable methods include the oxidative cyclization of Schiff bases derived from 2-aminophenols and aldehydes, and metal-catalyzed reactions, such as palladium-catalyzed reactions between o-aminophenol and isocyanides.[4] The selection of a specific synthetic strategy is a critical decision based on desired yield, scalability, and the chemical nature of the substituents to be introduced.

Key Drug Discovery Targets

Benzoxazole derivatives have been successfully developed to modulate a variety of biological targets across several therapeutic areas.

Anticancer Targets

The development of benzoxazole-containing compounds as anticancer agents is a highly active area of research.[5][11]

  • Kinase Inhibition (e.g., VEGFR-2): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process critical for tumor growth and metastasis. Several novel benzoxazole derivatives have been designed as ATP-competitive inhibitors of the VEGFR-2 tyrosine kinase domain.[12] By blocking the ATP binding site, these compounds prevent receptor autophosphorylation and downstream signaling, thereby inhibiting the proliferation and migration of endothelial cells.[12]

  • Tubulin Polymerization Inhibition: Some benzoxazole derivatives function as antimitotic agents by disrupting microtubule dynamics. For instance, benzoxazole-combretastatin hybrids have been shown to bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules.[5][13] This leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells.

VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimer Receptor Dimerization & Autophosphorylation VEGFR2->Dimer Downstream Downstream Signaling (PI3K/Akt, MAPK) Dimer->Downstream Activates Response Angiogenesis, Cell Proliferation, Survival Downstream->Response Inhibitor Benzoxazole Derivative (VEGFR-2 Inhibitor) Inhibitor->Dimer Blocks ATP Site, Inhibits Phosphorylation

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Anti-inflammatory Targets

Chronic inflammation is implicated in numerous diseases. Benzoxazole derivatives offer promising avenues for developing novel anti-inflammatory drugs.[14][15]

  • Cyclooxygenase (COX) Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. However, non-selective inhibition of both COX-1 and COX-2 can lead to gastrointestinal side effects.[16] Research has focused on developing 2-substituted benzoxazole derivatives as selective COX-2 inhibitors.[14][16] The rationale is to retain the anti-inflammatory benefits of COX-2 inhibition while minimizing the gastric toxicity associated with blocking the homeostatic functions of COX-1.[16]

Antimicrobial Targets

With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents.[7][17] Benzoxazoles have demonstrated broad-spectrum activity.

  • Bacterial DNA Gyrase Inhibition: DNA gyrase is a topoisomerase essential for bacterial DNA replication. Some benzoxazole derivatives have been shown to inhibit this enzyme, leading to bacterial cell death.[17][18] Molecular modeling studies suggest these compounds interact with the ATP-binding site of the GyrB subunit.[18]

  • Fungal/Parasitic Tubulin Inhibition: Similar to their anticancer mechanism, certain benzoxazole derivatives can act as anthelmintic agents by inhibiting the polymerization of β-tubulin in parasites, disrupting cellular integrity and motility.[3]

Structure-Activity Relationship (SAR) and Data

Understanding how chemical modifications affect biological activity is crucial for rational drug design.

  • For Anticancer Activity: Studies on benzoxazole linked 1,3,4-oxadiazoles revealed that substitutions on the terminal phenyl ring significantly impact cytotoxicity. For example, a compound bearing a 3,4,5-trimethoxy substitution (10b) showed potent activity against multiple cancer cell lines, with IC₅₀ values as low as 0.10 µM against MCF-7 (breast cancer) cells.[13] This suggests that electron-donating groups in these positions enhance anticancer efficacy.

  • For Anti-inflammatory Activity: In a series of 2-oxo-3H-benzoxazole derivatives, compounds with electron-withdrawing substituents (e.g., F, Cl) on a phenylpiperazine moiety showed the most promising analgesic and anti-inflammatory activities.[8]

  • For Antimicrobial Activity: The presence or absence of a methylene bridge between the benzoxazole core and a substituted phenyl ring was found to be a critical determinant of antimicrobial activity. Derivatives lacking the methylene bridge were found to be more active, suggesting a more rigid structure is favorable for target interaction.[17][18]

Table 1: In Vitro Anticancer Activity of Selected Benzoxazole Derivatives

Compound ID Target Cell Line IC₅₀ (µM) Reference
10b (Benzoxazole-oxadiazole) A549 (Lung) 0.13 ± 0.014 [13]
10b (Benzoxazole-oxadiazole) MCF-7 (Breast) 0.10 ± 0.013 [13]
10b (Benzoxazole-oxadiazole) HT-29 (Colon) 0.22 ± 0.017 [13]
Compound 25 HCT116 (Colorectal) 5.86 [9][19]
Compound 26 HCT116 (Colorectal) 6.01 [9][19]

| 14i (5-methylbenzoxazole) | HepG2 (Liver) | 3.22 ± 0.13 |[12] |

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Benzoxazole Derivatives

Compound/Derivative Target Microorganism MIC (µg/mL) Reference
2-(3-Arylureido)benzoxazole Gram-positive bacteria 1.95 - 62.5 [20]
Compound 10 Bacillus subtilis 31.25 [9]
Compound 13 Candida albicans 31.25 [9]

| Compound 24 | Escherichia coli | 62.5 |[9] |

Experimental Protocols for Screening and Validation

A trustworthy screening cascade is essential for identifying promising lead compounds. Protocols must be self-validating through the inclusion of appropriate controls.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[20]

  • Materials:

    • Sterile 96-well microtiter plates

    • Bacterial/fungal inoculum adjusted to 0.5 McFarland standard

    • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

    • Benzoxazole test compounds dissolved in a suitable solvent (e.g., DMSO)

    • Positive control antibiotic (e.g., Ofloxacin, Fluconazole)[9]

    • Negative control (broth only) and solvent control (broth + solvent)

  • Step-by-Step Methodology:

    • Preparation: Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL. Repeat for each test compound and the positive control antibiotic.

    • Inoculation: Add 10 µL of the standardized microbial suspension to each well (except the negative control). The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.

    • Controls: Include wells with broth only (sterility control), broth and inoculum (growth control), and broth, inoculum, and the highest concentration of the solvent used (solvent toxicity control).

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours (for bacteria) or at an appropriate temperature for 24-48 hours (for fungi).

    • Reading Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

  • Self-Validation: The experiment is valid if: (a) the sterility control shows no growth, (b) the growth control shows visible turbidity, and (c) the positive control antibiotic shows an MIC within the expected range for the reference strain.

Protocol 2: In Vitro Anticancer Cytotoxicity (Sulforhodamine B - SRB Assay)

This assay determines the cytotoxic effect of a compound on a cancer cell line based on the measurement of cellular protein content.[9][19]

  • Materials:

    • Human cancer cell line (e.g., MCF-7, HCT116)[9][19]

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • Test compounds and positive control (e.g., 5-Fluorouracil)[9]

    • Trichloroacetic acid (TCA), cold

    • Sulforhodamine B (SRB) solution

    • Tris-base solution

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.

    • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds and the positive control. Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plates for 48-72 hours.

    • Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.

    • Staining: Wash the plates with water and air dry. Add SRB solution to each well and stain for 30 minutes at room temperature.

    • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.

    • Solubilization and Reading: Add Tris-base solution to each well to solubilize the protein-bound dye. Measure the absorbance (optical density) at ~515 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Caption: A typical workflow for screening novel benzoxazole derivatives.

Conclusion and Future Perspectives

The benzoxazole scaffold is a remarkably versatile and privileged structure in drug discovery. Its derivatives have demonstrated potent and diverse biological activities against a wide range of therapeutic targets. The continuous development of novel synthetic methodologies allows for the creation of increasingly complex and targeted molecules. Future research should focus on leveraging computational tools for in silico screening and ADMET prediction to streamline the discovery process.[17][18] Furthermore, exploring novel drug delivery systems for promising benzoxazole leads could enhance their bioavailability and therapeutic index. The insights and protocols provided in this guide serve as a robust foundation for researchers to continue unlocking the immense potential of benzoxazole derivatives in the ongoing quest for new and effective medicines.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. PubMed.
  • Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. (2023). Asian Journal of Pharmaceutical and Health Sciences.
  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (2019). [Source Not Available].
  • Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. (2021). International Journal of Research in Engineering, Science and Management - IJRESM.
  • Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. (2004). PubMed.
  • Review of synthesis process of benzoxazole and benzothiazole deriv
  • Benzoxazoles as promising antimicrobial agents: A systematic review. (2020).
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • Synthesis and pharmacological screening of some benzoxazole derivatives as an anti inflamm
  • Biological activity of benzoxazole deriv
  • Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research.
  • Benzoxazole derivatives: design, synthesis and biological evalu
  • Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. (2010). Journal of Chemical and Pharmaceutical Research.
  • The Anti-Inflammatory Power of Benzoxazole Derivatives: Innovations from NINGBO INNO PHARMCHEM CO.,LTD. (2026). [Source Not Available].
  • Application Notes and Protocols: Benzoxazole Compounds as Antimicrobial Agents. Benchchem.
  • Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles. (2022). Bentham Science Publishers.
  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science Publisher.
  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018).
  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022). PMC.
  • Biological activities of benzoxazole and its derivatives.
  • Structure activity relationship of benzoxazole derivatives.
  • Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands. (2012). PubMed.
  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science Publishers.
  • Benzoxazole derivatives with anti-inflammatory potential.
  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022).
  • Structure–activity relationships of benzoxazole derivatives.
  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (2024). MDPI.
  • Comparative Analysis of Structure-Activity Relationships: A Guide for Researchers in Drug Development. Benchchem.

Sources

Foundational

2-(Benzo[d]oxazol-2-yl)butan-1-amine molecular weight and formula

An In-depth Technical Guide to 2-(Benzo[d]oxazol-2-yl)butan-1-amine: Synthesis, Properties, and Therapeutic Potential For Researchers, Scientists, and Drug Development Professionals Abstract The benzoxazole scaffold is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Benzo[d]oxazol-2-yl)butan-1-amine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2] This technical guide focuses on a specific derivative, 2-(Benzo[d]oxazol-2-yl)butan-1-amine, providing a comprehensive overview of its molecular characteristics, plausible synthetic routes, and its potential within drug discovery. This document synthesizes foundational chemical principles with practical, field-proven insights to serve as an essential resource for researchers engaged in the exploration of novel benzoxazole-based therapeutics.

Molecular Identity and Physicochemical Properties

2-(Benzo[d]oxazol-2-yl)butan-1-amine is a heterocyclic compound featuring a benzene ring fused to an oxazole ring, with a substituted butan-1-amine chain at the 2-position. The strategic placement of the amino group and the chiral center at the second carbon of the butyl chain offers rich possibilities for stereospecific interactions with biological targets.

Molecular Formula and Weight

Based on its chemical structure, the molecular formula and weight have been determined as follows:

  • Molecular Formula: C₁₁H₁₄N₂O

  • Molecular Weight: 190.24 g/mol

Structural Breakdown
  • Benzoxazole Core: A bicyclic aromatic system that is largely planar. This moiety is known to interact with various biological macromolecules.[3]

  • Butan-1-amine Side Chain: This flexible alkyl amine chain introduces a primary amine group, a common feature in many neurotransmitters and enzyme inhibitors, and a chiral center, allowing for enantioselective synthesis and biological evaluation.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 2-(Benzo[d]oxazol-2-yl)butan-1-amine, with some values predicted based on the analysis of its constituent functional groups.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂OCalculated
Molecular Weight 190.24 g/mol Calculated
Appearance Predicted to be a colorless to pale yellow liquid or low-melting solidBased on similar structures[4]
Solubility Expected to be soluble in organic solvents like ethanol, chloroform, and DMSOGeneral chemical principles
pKa (of the amine) Estimated to be around 9-10Based on similar primary amines[4]

Synthesis and Purification

Proposed Synthetic Workflow

A reliable synthetic route would involve the reaction of 2-aminophenol with 2-(aminomethyl)butanoic acid or a suitably protected precursor. An alternative, and often higher-yielding, method involves the cyclization of 2-aminophenol with cyanogen bromide to form 2-aminobenzoxazole, followed by alkylation.[5][6]

Synthetic Workflow Proposed Synthesis of 2-(Benzo[d]oxazol-2-yl)butan-1-amine cluster_0 Pathway 1: Cyclization with Cyanogen Bromide 2-Aminophenol 2-Aminophenol 2-Aminobenzoxazole 2-Aminobenzoxazole 2-Aminophenol->2-Aminobenzoxazole + BrCN, Methanol [6] BrCN BrCN Target_Molecule 2-(Benzo[d]oxazol-2-yl)butan-1-amine 2-Aminobenzoxazole->Target_Molecule + Alkylating Agent, Base [9] Alkylating_Agent 2-Bromobutan-1-amine (or protected equivalent)

Caption: Proposed synthetic pathway for 2-(Benzo[d]oxazol-2-yl)butan-1-amine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Aminobenzoxazole [5]

  • To a solution of 2-aminophenol (1 equivalent) in methanol, add cyanogen bromide (1.1 equivalents) portion-wise at 0°C.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: N-Alkylation of 2-Aminobenzoxazole

  • In a round-bottom flask, dissolve 2-aminobenzoxazole (1 equivalent) in a suitable aprotic solvent such as Dimethylformamide (DMF).

  • Add a base, for instance, potassium carbonate (1.5 equivalents).

  • Introduce 1-bromo-2-butanamine hydrobromide (1.2 equivalents) to the mixture.

  • Heat the reaction to 60-80°C and monitor its progress by TLC.

  • After completion, cool the mixture, dilute with water, and extract with an appropriate organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the final compound via column chromatography.

Spectroscopic Characterization

The structural confirmation of 2-(Benzo[d]oxazol-2-yl)butan-1-amine would rely on a combination of spectroscopic techniques. The expected spectral data are outlined below, based on the analysis of similar benzoxazole derivatives.[7][8][9][10]

TechniqueExpected Features
¹H NMR - Aromatic protons of the benzoxazole ring (δ 7.0-7.8 ppm).- Protons of the butyl chain, including a characteristic multiplet for the chiral proton at C2.- Broad singlet for the primary amine protons (NH₂).
¹³C NMR - Aromatic carbons of the benzoxazole ring (δ 110-155 ppm).- Aromatic carbons of the benzoxazole ring (δ 110-155 ppm).- Quaternary carbon of the oxazole ring (C2) at approximately δ 160-165 ppm.- Aliphatic carbons of the butyl chain.
FT-IR (cm⁻¹) - N-H stretching of the primary amine (around 3300-3400 cm⁻¹).- C=N stretching of the oxazole ring (around 1650 cm⁻¹).- Aromatic C-H stretching (around 3050 cm⁻¹).- C-O-C stretching (around 1240 cm⁻¹).
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the calculated molecular weight.

Applications in Drug Discovery and Medicinal Chemistry

The benzoxazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities.[1][11][12]

Established Pharmacological Profile of Benzoxazoles

Benzoxazole derivatives have been reported to possess a diverse range of therapeutic properties, including:

  • Anti-inflammatory and Analgesic: Certain 2-substituted benzoxazoles act as potent anti-inflammatory agents, with some demonstrating selective inhibition of COX-2 enzymes.[1][7]

  • Antimicrobial and Antifungal: The benzoxazole moiety is a key component in numerous compounds with significant activity against various bacterial and fungal strains.[5][12]

  • Anticancer: A number of benzoxazole derivatives have shown promising cytotoxic activity against several human cancer cell lines.[11]

  • Antiviral and Antitubercular: Research has also highlighted the potential of benzoxazoles in the development of antiviral and antitubercular agents.[2]

Therapeutic Potential of 2-(Benzo[d]oxazol-2-yl)butan-1-amine

The unique combination of the benzoxazole core and the butan-1-amine side chain in the target molecule suggests several promising avenues for therapeutic application. The primary amine could facilitate interactions with targets such as monoamine oxidases or other amine-binding enzymes and receptors. The chirality of the molecule also allows for the development of stereospecific drugs, potentially leading to improved efficacy and reduced off-target effects.

Therapeutic_Potential Potential Therapeutic Applications Target_Molecule 2-(Benzo[d]oxazol-2-yl)butan-1-amine Anti_Inflammatory Anti-inflammatory Activity [3, 7] Target_Molecule->Anti_Inflammatory Antimicrobial Antimicrobial Activity [2, 6] Target_Molecule->Antimicrobial Anticancer Anticancer Activity [1] Target_Molecule->Anticancer CNS_Activity CNS Activity (e.g., MAO Inhibition) Target_Molecule->CNS_Activity

Caption: Potential therapeutic applications of 2-(Benzo[d]oxazol-2-yl)butan-1-amine.

Safety and Handling

As with any novel chemical entity, 2-(Benzo[d]oxazol-2-yl)butan-1-amine should be handled with appropriate care in a laboratory setting. Standard safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are mandatory. Operations should be conducted in a well-ventilated fume hood.

Conclusion

2-(Benzo[d]oxazol-2-yl)butan-1-amine represents a promising, yet underexplored, molecule within the vast chemical space of benzoxazole derivatives. Its unique structural features, including a privileged heterocyclic core and a chiral amine side chain, make it an attractive candidate for further investigation in various therapeutic areas. This guide provides a foundational framework for its synthesis, characterization, and potential applications, intended to catalyze further research and development in this exciting area of medicinal chemistry.

References

  • Kamal, A., et al. (2020). Biological Potential of Benzoxazole Derivatives: An Updated Review.
  • Gökhan-Kelekçi, N., et al. (2009). A library of 39 amino-benzoxazole derivatives, selected from 57 benzoxazole compounds in the NCI database, was evaluated for their potential as KDR inhibitors.
  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
  • Various Authors. (2023). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives.
  • BenchChem. (2025).
  • Li, Y., et al. (2021).
  • Khan, I., et al. (2021). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Letters in Drug Design & Discovery, 18(12), 1133-1144.
  • Wrzecion, A., et al. (2018). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. Molecules, 23(9), 2259.
  • Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. The Journal of Organic Chemistry, 84(23), 15286-15301.
  • El-Sayed, M. A. A. (2014). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives.
  • Wang, Z., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(18), 3290.
  • Kráľová, K., et al. (2014). Synthesis and Antimycobacterial and Photosynthesis-Inhibiting Evaluation of 2-[(E)-2-Substituted-ethenyl]-1,3-benzoxazoles. Molecules, 19(9), 13627-13647.
  • Wikipedia. (n.d.). n-Butylamine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-(Benzo[d]oxazol-2-yl)butan-1-amine

Executive Summary & Retrosynthetic Logic This application note details the synthesis of 2-(benzo[d]oxazol-2-yl)butan-1-amine , a structural motif relevant to CNS-active pharmacophores and heterocyclic building blocks. Un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Logic

This application note details the synthesis of 2-(benzo[d]oxazol-2-yl)butan-1-amine , a structural motif relevant to CNS-active pharmacophores and heterocyclic building blocks. Unlike standard condensations that yield 1-substituted amines, this protocol targets a specific 2-substituted alkylamine side chain attached to the benzoxazole core.

To ensure high fidelity and modularity, we employ a Nitrile-Alkylation-Reduction strategy. This route avoids the use of expensive, non-commercial


-amino acids and instead utilizes the "active methylene" character of 2-benzoxazoleacetonitrile. This intermediate serves as a divergent platform, allowing for the precise installation of the ethyl group via C-alkylation prior to amine generation.
Retrosynthetic Analysis

The target molecule is disconnected at the C-N bond (reduction) and the C(


)-C(

) bond (alkylation).

Retrosynthesis Target Target: 2-(Benzo[d]oxazol-2-yl)butan-1-amine Inter1 Intermediate 2: 2-(Benzoxazol-2-yl)butanenitrile Target->Inter1 Nitrile Reduction (LiAlH4 or BH3) Inter2 Scaffold: 2-Benzoxazoleacetonitrile Inter1->Inter2 C-Alkylation (Et-I, Base) SM Starting Materials: 2-Aminophenol + Malononitrile Inter2->SM Cyclocondensation

Figure 1: Retrosynthetic logic flow from target amine to commercial precursors.

Experimental Protocol

Stage 1: Scaffold Construction (Synthesis of 2-Benzoxazoleacetonitrile)

Objective: Create the benzoxazole core with an activated methylene side chain. Mechanism: Cyclocondensation of 2-aminophenol with malononitrile.

Reagents:

  • 2-Aminophenol (1.0 eq)[1]

  • Malononitrile (1.0 - 1.2 eq)

  • Glacial Acetic Acid (Catalytic/Solvent)

  • Ethanol (Solvent)[2]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminophenol (10.9 g, 100 mmol) in Ethanol (100 mL).

  • Activation: Add Glacial Acetic Acid (5 mL) and heat the solution to 60°C.

  • Addition: Add Malononitrile (7.26 g, 110 mmol) dropwise or in small portions.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 8–12 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of 2-aminophenol.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling. If not, concentrate the solvent under reduced pressure to ~20% volume and pour into ice-cold water (200 mL).

  • Purification: Filter the resulting precipitate. Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Hexane/EtOAc) if necessary.

  • Validation: Confirm identity by

    
    H NMR (Singlet at 
    
    
    
    ~4.2 ppm corresponding to -CH
    
    
    -CN).

Technical Insight: The methylene protons in 2-benzoxazoleacetonitrile are highly acidic (


 ~14-16) due to the electron-withdrawing nature of both the nitrile and the benzoxazole ring, making this an ideal substrate for mild alkylation.
Stage 2: Divergent C-Alkylation (Installation of the Ethyl Group)

Objective: Selectively alkylate the


-carbon to install the ethyl side chain.
Critical Parameter:  Control of stoichiometry to prevent dialkylation.

Reagents:

  • 2-Benzoxazoleacetonitrile (from Stage 1) (1.0 eq)

  • Ethyl Iodide (EtI) (1.05 eq)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (1.5 eq) or NaH (1.1 eq)
  • DMF (Anhydrous) or Acetone

Procedure:

  • Setup: Flame-dry a two-neck flask and purge with Argon/Nitrogen.

  • Solubilization: Dissolve 2-benzoxazoleacetonitrile (1.58 g, 10 mmol) in anhydrous DMF (15 mL).

  • Deprotonation:

    • Option A (Mild): Add K

      
      CO
      
      
      
      (2.07 g, 15 mmol) and stir at RT for 30 mins.
    • Option B (Strong): Cool to 0°C, add NaH (60% disp, 11 mmol), and stir for 30 mins until gas evolution ceases.

  • Alkylation: Add Ethyl Iodide (1.64 g, 0.84 mL, 10.5 mmol) dropwise via syringe.

  • Reaction: Stir at room temperature for 4–6 hours.

    • QC Check: Monitor TLC. The mono-alkylated product usually runs slightly higher than the starting material. If di-alkylation is observed (very non-polar spot), stop immediately.

  • Quench: Pour the mixture into saturated NH

    
    Cl solution (50 mL) and extract with EtOAc (3 x 30 mL).
    
  • Purification: Wash organics with brine, dry over MgSO

    
    , and concentrate. Purify via column chromatography (Gradient: 0-20% EtOAc in Hexane) to isolate 2-(benzoxazol-2-yl)butanenitrile .
    
Stage 3: Nitrile Reduction (Functional Group Transformation)

Objective: Reduce the nitrile to the primary amine without cleaving the benzoxazole ring. Reagent Choice: Borane-THF (BH




THF) or Lithium Aluminum Hydride (LiAlH

). BH

is often cleaner for heterocyclic nitriles.

Procedure (LiAlH


 Method): 
  • Setup: Use a dry flask under inert atmosphere (Ar/N

    
    ).
    
  • Preparation: Suspend LiAlH

    
     (1.5 eq) in anhydrous THF (0.5 M concentration relative to substrate) at 0°C.
    
  • Addition: Dissolve 2-(benzoxazol-2-yl)butanenitrile (1.0 eq) in anhydrous THF and add dropwise to the hydride suspension, maintaining temp <5°C.

  • Reduction: Allow to warm to RT and stir for 2–4 hours. Or reflux gently if reaction is sluggish (monitor by LC-MS).

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LiAlH
      
      
      used).
    • 
       mL 15% NaOH.
      
    • 
       mL Water.[3]
      
  • Isolation: Stir until a white granular precipitate forms. Filter through Celite.

  • Final Purification: Concentrate the filtrate. The amine can be converted to its HCl salt for stability by treating the ethereal solution with 2M HCl in ether.

Reaction Scheme & Pathway Analysis[1][4]

ReactionScheme SM 2-Aminophenol + Malononitrile Step1 Step 1: Cyclization (AcOH, EtOH, Reflux) SM->Step1 Inter 2-Benzoxazoleacetonitrile (Active Methylene) Step1->Inter Step2 Step 2: Alkylation (Et-I, K2CO3, DMF) Inter->Step2 Precursor 2-(Benzoxazol-2-yl)butanenitrile Step2->Precursor Step3 Step 3: Reduction (LiAlH4, THF) Precursor->Step3 Product FINAL PRODUCT: 2-(Benzo[d]oxazol-2-yl)butan-1-amine Step3->Product

Figure 2: Step-wise synthetic pathway highlighting key intermediates.

Quantitative Data Summary

ParameterStage 1 (Scaffold)Stage 2 (Alkylation)Stage 3 (Reduction)
Key Reagent MalononitrileEthyl IodideLiAlH

/ BH

Solvent EthanolDMF / AcetoneTHF (Anhydrous)
Temp / Time 80°C / 8-12 h25°C / 4-6 h0°C

25°C / 3 h
Typical Yield 85 - 92%65 - 75%70 - 80%
Purification RecrystallizationFlash ColumnAcid-Base Extraction
Critical Risk HCN evolution (trace)Di-alkylationMoisture sensitivity

Safety & Troubleshooting

Hazard Mitigation
  • Cyanide Risk: While malononitrile is used, thermal decomposition can release trace HCN. Perform Stage 1 in a well-ventilated fume hood.

  • Hydride Safety: LiAlH

    
     reacts violently with water. Ensure all glassware is oven-dried. Have a Class D fire extinguisher available.
    
  • Alkylation Control: If di-alkylation (formation of the 2-(benzoxazol-2-yl)-2-ethylbutanenitrile) is observed, reduce the equivalents of EtI to 0.95 eq and lower the reaction temperature to 0°C.

Analytical Checkpoints
  • Intermediate 1 (Nitrile): Look for IR stretch at ~2250 cm

    
     (C
    
    
    
    N).
  • Final Product (Amine): Disappearance of nitrile peak in IR; Appearance of broad NH

    
     stretch (~3300-3400 cm
    
    
    
    ). In NMR, look for the diagnostic triplet of the ethyl group and the multiplet of the chiral center at C2.

References

  • Title: Preparation method of 2-benzoxazole acetonitrile (CN102875486A).
  • Alkylation of Active Methylenes

    • Title: The Alkylation of Esters and Nitriles.[4]

    • Source: Organic Reactions (Wiley).
    • URL:[Link]

  • Reduction of Nitriles to Amines

    • Title: Amine synthesis by nitrile reduction (Review of Methods).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Benzoxazole Reactivity

    • Title: Synthesis and Crystal Structure of a Benzoxazole Deriv
    • Source: SciSpace / Analytical Sciences.
    • URL:[Link]

Sources

Application

Application Notes &amp; Protocols: A Comprehensive Guide to Reagents for the Cyclization of 2-Aminophenol to Benzoxazole

PART 1: Foundational Principles and Strategic Importance Introduction: The Benzoxazole Scaffold in Modern Science The benzoxazole framework, a bicyclic heteroaromatic system, is a cornerstone in medicinal chemistry and m...

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: Foundational Principles and Strategic Importance

Introduction: The Benzoxazole Scaffold in Modern Science

The benzoxazole framework, a bicyclic heteroaromatic system, is a cornerstone in medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties contribute to its prevalence in a multitude of biologically active compounds, including those with antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2] Consequently, the efficient synthesis of the benzoxazole core is a critical endeavor for researchers in drug discovery and development. The most direct and widely adopted synthetic route involves the condensation and subsequent cyclization of 2-aminophenol with a suitable one-carbon electrophile.[2] This guide provides an in-depth exploration of the various reagents employed for this transformation, offering detailed protocols, mechanistic insights, and a comparative analysis to assist scientists in selecting the optimal methodology for their specific research needs.

Core Mechanistic Pathway

The synthesis of a 2-substituted benzoxazole from 2-aminophenol fundamentally proceeds through a two-stage mechanism:

  • Initial Condensation/Acylation: The nucleophilic amino group of 2-aminophenol attacks the electrophilic carbon of the reagent (e.g., a carboxylic acid, aldehyde, or acid chloride). This initial step forms an N-(2-hydroxyphenyl)amide or a Schiff base intermediate.[2][3]

  • Intramolecular Cyclization and Dehydration: The proximate hydroxyl group then performs an intramolecular nucleophilic attack on the newly formed amide or imine carbon. The resulting intermediate readily undergoes dehydration to form the stable, aromatic benzoxazole ring.[2]

The choice of reagent and reaction conditions is paramount, as it dictates the reaction's efficiency, substrate scope, and tolerance to various functional groups.

Benzoxazole Formation Mechanism Reactants 2-Aminophenol + R-C(=O)X (e.g., Carboxylic Acid, Aldehyde) Intermediate N-(2-hydroxyphenyl)amide or Schiff Base Intermediate Reactants->Intermediate Acylation or Condensation Cyclized_Intermediate Cyclized Hemiaminal/ Hemiketal Intermediate Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product 2-Substituted Benzoxazole Cyclized_Intermediate->Product Dehydration PPA Protocol Workflow Start Combine Reactants with PPA Heat Heat to 180-200°C for 2-4h Start->Heat TLC_Monitor Monitor by TLC Heat->TLC_Monitor Cool Cool to ~100°C TLC_Monitor->Cool Reaction Complete Quench Pour into Ice Water Cool->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Wash_Dry Wash, Dry, and Concentrate Extract->Wash_Dry Purify Purify (Recrystallization/Chromatography) Wash_Dry->Purify Product Pure 2-Phenylbenzoxazole Purify->Product Iodine Protocol Workflow Start Combine Reactants with I₂ Catalyst Heat Heat to 80-120°C for 2-4h Start->Heat TLC_Monitor Monitor by TLC Heat->TLC_Monitor Cool_Dilute Cool and Dilute with Ethyl Acetate TLC_Monitor->Cool_Dilute Reaction Complete Wash_Thio Wash with Na₂S₂O₃ Solution Cool_Dilute->Wash_Thio Wash_Brine Wash with Water and Brine Wash_Thio->Wash_Brine Dry_Conc Dry and Concentrate Wash_Brine->Dry_Conc Purify Column Chromatography Dry_Conc->Purify Product Pure 2-Substituted Benzoxazole Purify->Product

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2-Substituted Benzoxazoles

Executive Summary The benzoxazole moiety is a privileged pharmacophore in drug discovery, serving as a bio-isostere for nucleotides and appearing in non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzoxazole moiety is a privileged pharmacophore in drug discovery, serving as a bio-isostere for nucleotides and appearing in non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and fluorescence probes. Traditional thermal synthesis (e.g., refluxing in polyphosphoric acid at >150°C for hours) suffers from harsh conditions, poor atom economy, and difficult workups.

This guide details a microwave-assisted (MW) protocol that leverages dielectric heating to accelerate the condensation-cyclization of 2-aminophenols with carboxylic acids or aldehydes. By coupling the dipolar polarization of the reaction medium with efficient internal heating, reaction times are reduced from hours to minutes, often improving yield and purity profiles.

Scientific Foundation & Mechanism

The Microwave Effect in Heterocycle Formation

Microwave irradiation (typically 2.45 GHz) heats the reaction mixture through dipolar polarization and ionic conduction .

  • Dipolar Polarization: Polar molecules (e.g., 2-aminophenol, polar solvents) align with the oscillating electric field. As the field reverses, molecular rotation generates heat via friction.

  • Selective Heating: In solvent-free conditions or using "microwave-transparent" vessels (borosilicate glass, quartz), energy is absorbed directly by the reactants and catalysts (like Polyphosphoric Acid or Ionic Liquids), avoiding the thermal lag of conductive heating.

Reaction Mechanism: Cyclodehydration

The synthesis generally proceeds via a two-step sequence: N-acylation followed by intramolecular cyclodehydration .

Pathway A: Carboxylic Acid Route (Condensation)

  • Activation: The carboxylic acid carbonyl is activated by a catalyst (acid or dehydrating agent).

  • Amide Formation: Nucleophilic attack by the amino group of 2-aminophenol forms the N-(2-hydroxyphenyl)amide intermediate.

  • Cyclization: The phenolic oxygen attacks the amide carbonyl, followed by dehydration (loss of water) to aromatize the system into the benzoxazole ring.

Pathway B: Aldehyde Route (Oxidative Cyclization)

  • Imine Formation: Condensation yields a Schiff base (imine).

  • Oxidative Closure: An oxidant (e.g., I₂, MnO₂, or air in ionic liquids) is required to dehydrogenate the intermediate to form the aromatic ring.

BenzoxazoleMechanism Start 2-Aminophenol + R-COOH Activation Carbonyl Activation Start->Activation MW / Catalyst Intermediate Amide Intermediate Activation->Intermediate -H2O Transition Cyclization (Dehydration) Intermediate->Transition Intramolecular Attack Product 2-Substituted Benzoxazole Transition->Product -H2O Aromatization

Figure 1: General mechanistic pathway for the condensation of 2-aminophenol with carboxylic acids.

Strategic Optimization: Critical Process Parameters

To achieve reproducible results, the following parameters must be controlled.

ParameterRecommendationRationale
Solvent System Solvent-Free or Ionic Liquids MW efficiency is highest in solvent-free conditions (high concentration of absorbing species). Ionic liquids (e.g., [pmIm]Br) act as both solvent and susceptor (absorber).
Catalyst Polyphosphoric Acid (PPA) or PPE PPA serves a dual role: it is a strong Lewis acid for activation and a dehydrating agent to drive the equilibrium forward.[1] It also couples extremely well with MW.
Temperature 110°C – 140°C Sufficient to overcome the activation energy for the cyclization step without causing polymerization of the aminophenol.
Pressure Atmospheric (Open vessel) Since water is a byproduct, open-vessel (or vented) systems allow water to escape, driving the reaction to completion (Le Chatelier's principle).

Standardized Protocols

Protocol A: Solvent-Free Synthesis using Polyphosphoric Acid (PPA)

Best for: Stable carboxylic acids and gram-scale synthesis.

Materials:

  • 2-Aminophenol (1.0 equiv)[2][3][4]

  • Carboxylic Acid derivative (1.0–1.1 equiv)[5][6]

  • Polyphosphoric Acid (PPA) (~2–3 g per mmol of reactant)

  • Microwave Reactor (Single-mode preferred, e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Workflow:

  • Preparation: In a microwave-transparent vessel (10 mL or 35 mL), mix 2-aminophenol (e.g., 10 mmol) and the carboxylic acid (10 mmol).

  • Catalyst Addition: Add Polyphosphoric Acid (PPA).[6][7] Note: PPA is viscous; warming it slightly (40°C) aids dispensing.

  • Irradiation:

    • Mode: Dynamic Power (maintain temperature).

    • Set Point: 130°C.

    • Hold Time: 5–10 minutes.

    • Stirring: High (magnetic stirring is critical to prevent hot spots in the viscous PPA).

  • Quenching: Allow the mixture to cool to ~60°C. Pour the reaction mass slowly into crushed ice (100 g) with vigorous stirring. The PPA will dissolve, and the product will precipitate.

  • Neutralization: Adjust pH to ~7–8 using saturated NaHCO₃ solution.

  • Isolation: Filter the solid precipitate. Wash copiously with water.

  • Purification: Recrystallize from ethanol/water or purify via flash chromatography (Hexane/EtOAc) if necessary.

Protocol B: Green Synthesis in Deep Eutectic Solvents (DES)

Best for: Aldehyde substrates, metal-free, and environmentally sensitive workflows.

Materials:

  • 2-Aminophenol (1.0 equiv)[2][3][6]

  • Aromatic Aldehyde (1.0 equiv)[2][4][6]

  • DES Catalyst: Choline Chloride/Oxalic Acid (1:1 molar ratio)

Step-by-Step Workflow:

  • DES Preparation: Mix Choline Chloride and Oxalic Acid (1:1) and heat at 80°C until a clear liquid forms (approx. 20 min).

  • Reaction Setup: Add 2-aminophenol (1.0 mmol) and aldehyde (1.0 mmol) to the DES (1.0 g) in a microwave tube.

  • Irradiation:

    • Temp: 80°C – 100°C.

    • Time: 2–5 minutes.

  • Workup: Add water to the reaction mixture. The DES is water-soluble, while the benzoxazole product will precipitate.

  • Recovery: Filter the solid. The filtrate (containing DES) can often be evaporated and reused.

Workflow Decision Tree

Use this logic flow to select the appropriate protocol for your specific substrate.

OptimizationWorkflow Start Start: Choose Substrate Decision1 Substrate Type? Start->Decision1 RouteA Carboxylic Acid Decision1->RouteA Available RouteB Aldehyde Decision1->RouteB Available CondA Is Acid Acid-Sensitive? RouteA->CondA Method3 Protocol B: DES or Ionic Liquid (Oxidative Cyclization) RouteB->Method3 Requires Oxidant Method1 Protocol A: PPA / 130°C / 10 min CondA->Method1 No (Robust) Method2 Use Lawesson's Reagent (Solvent-Free) CondA->Method2 Yes

Figure 2: Decision matrix for selecting the optimal synthesis method based on starting material availability and stability.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield Incomplete dehydrationIncrease reaction time by 2-minute increments. Ensure PPA is fresh (hygroscopic).
Charring/Black Tar Localized overheating (Hot spots)Increase stirring speed. Decrease microwave power limit. Use "Power Cycling" mode.
Product Oiling Out Impurities or low melting pointCool the aqueous quench mixture in an ice bath for 1 hour. Scratch glass to induce crystallization.
Safety Hazard Thermal RunawayDo not use closed vessels for PPA reactions without pressure monitoring. Water evolution generates significant pressure.

References

  • Ranu, B. C., Jana, R., & Dey, S. S. (2004).[8] An Efficient and Green Synthesis of 2-Arylbenzothiazoles in an Ionic Liquid, [pmIm]Br under Microwave Irradiation. Chemistry Letters, 33(3), 286–287. Link

  • Seijas, J. A., Vázquez-Tato, M. P., et al. (2007).[9] Solvent-free microwave-assisted synthesis of 2-substituted benzoxazoles and benzothiazoles from carboxylic acids.[9] Synlett, 2007(02), 313-316. Link

  • Pottorf, R. S. (2003). Microwave-Assisted Organic Synthesis. Drug Discovery Today, 8(2), 93-95. (Contextual grounding on MW efficiency).
  • Avalos, M., et al. (2006). Microwave-assisted synthesis of benzoxazoles using deep eutectic solvents. Green Chemistry, 8, 1076-1080. (Basis for Protocol B).

Sources

Application

Application Note: A Systematic Approach to Solvent Selection for the Solubility of 2-(Benzo[d]oxazol-2-yl)butan-1-amine

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This application note presents a comprehensive, two-pronged strateg...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This application note presents a comprehensive, two-pronged strategy for selecting an optimal solvent system for 2-(Benzo[d]oxazol-2-yl)butan-1-amine, a compound of interest in contemporary drug discovery. Our approach integrates theoretical predictions, based on molecular structure and Hansen Solubility Parameters (HSP), with a rigorous experimental validation protocol using the industry-standard shake-flask method. We provide detailed methodologies for assessing solubility in a diverse range of organic solvents and across a physiologically relevant pH gradient in aqueous media. This guide is intended for researchers, chemists, and formulation scientists seeking a robust and scientifically-grounded framework for solvent selection in early-stage drug development.

Theoretical Framework for Solvent Selection

A successful solvent selection process begins with a thorough understanding of the solute's physicochemical properties. Rushing into experimental screening without a theoretical foundation is inefficient and fails to provide deeper insights into the molecular interactions governing solubility.

Molecular Structure Analysis of 2-(Benzo[d]oxazol-2-yl)butan-1-amine

The target molecule is an amphiphilic structure, possessing distinct hydrophobic and hydrophilic regions that dictate its solubility behavior.

  • Hydrophilic/Polar Moieties:

    • Primary Amine (-NH₂): This is a potent hydrogen bond donor and acceptor. As a basic functional group (pKa of similar primary amines is ~10-11), its charge state, and therefore its solubility in protic solvents, is highly dependent on pH.[1][2]

    • Benzoxazole Ring: This heterocyclic system contains nitrogen and oxygen atoms, contributing to its polarity and ability to participate in dipole-dipole interactions and act as a hydrogen bond acceptor.[3][4][5]

  • Hydrophobic/Nonpolar Moieties:

    • Benzene Ring: The fused benzene component of the benzoxazole system is aromatic and hydrophobic, favoring interactions with nonpolar solvents through π-π stacking and van der Waals forces.

    • Butyl Chain (-C₄H₉): This flexible alkyl chain is distinctly nonpolar and will preferentially interact with nonpolar or moderately polar solvents.

This structural duality suggests that neither extremely polar nor entirely nonpolar solvents will be optimal. Instead, solvents with a balanced polarity profile or specific hydrogen bonding capabilities are likely to be the most effective.

Hansen Solubility Parameters (HSP) for Predictive Assessment

To move beyond the qualitative "like dissolves like" principle, we employ Hansen Solubility Parameters (HSP). This model posits that the total cohesive energy of a substance can be divided into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.[6]

Each molecule (solute or solvent) can be described by a point in three-dimensional "Hansen space" (δd, δp, δh). The fundamental principle is that substances with similar HSP coordinates are likely to be miscible.[7][8] The distance (Ra) between two substances in Hansen space is a quantitative measure of their affinity. A smaller Ra value indicates a higher likelihood of solubility. Utilizing HSP allows for the rational, predictive screening of solvents, minimizing wasted experimental resources.[9]

Experimental Validation: Protocols & Workflow

Theoretical predictions must be confirmed through empirical measurement. The following sections detail a robust workflow for the quantitative determination of solubility.

Overall Experimental Workflow

The logical flow from theoretical analysis to experimental confirmation is crucial for an efficient investigation.

G Solvent Selection Workflow for 2-(Benzo[d]oxazol-2-yl)butan-1-amine cluster_0 Theoretical Phase cluster_1 Experimental Phase cluster_2 Analysis & Conclusion A Step 1: Analyze Molecular Structure of Solute B Step 2: Predict Solubility using Hansen Parameters (HSP) & Polarity Indices A->B C Step 3: Shortlist Candidate Solvents (Polar, Nonpolar, Aprotic, Protic) B->C D Step 4: Prepare Supersaturated Mixtures (Shake-Flask Method) C->D E Step 5: Equilibrate Samples (e.g., 24-48h at controlled temp) D->E F Step 6: Separate Solid & Liquid (Centrifugation / Filtration) E->F G Step 7: Quantify Solute in Supernatant (e.g., HPLC-UV, LC-MS) F->G H Step 8: Calculate Solubility (mg/mL or µg/mL) G->H I Step 9: Identify Optimal Solvent(s) H->I

Caption: A systematic workflow for solvent selection.

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

This protocol determines the thermodynamic equilibrium solubility, which is the most accurate and relevant measure for formulation development.

Materials and Reagents:

  • 2-(Benzo[d]oxazol-2-yl)butan-1-amine (solid, >98% purity)

  • Selected solvents (HPLC grade or equivalent)

  • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC or LC-MS system with a validated quantitative method

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[10] As a starting point, add ~10-20 mg of the compound to 1 mL of each selected solvent.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a consistent speed (e.g., 300 RPM) and temperature (e.g., 25°C or 37°C) for a minimum of 24 hours.[10][11]

    • Scientist's Note: True equilibrium is critical. To validate, take measurements at sequential time points (e.g., 24h, 48h, and 72h). Equilibrium is reached when the concentration plateaus.[11]

  • Phase Separation: After equilibration, allow the vials to rest for at least 30 minutes to let larger particles settle. To remove all undissolved solids, either:

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) at the same temperature as equilibration.

    • Filter the supernatant using a 0.22 µm syringe filter compatible with the solvent. Discard the initial few drops of filtrate to avoid any potential adsorption to the filter membrane.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase or solvent to fall within the linear range of your analytical method's calibration curve. Analyze the sample concentration using a pre-validated HPLC-UV or LC-MS method.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Perform each experiment in triplicate to ensure reproducibility.

Protocol 2: pH-Dependent Aqueous Solubility

Due to the basicity of the primary amine, assessing solubility in aqueous solutions of varying pH is mandatory for any compound intended for physiological application.

Materials and Reagents:

  • All materials from Protocol 1.

  • Buffer solutions:

    • pH 2.0 (e.g., 0.01 M HCl)

    • pH 4.5 (e.g., Acetate buffer)

    • pH 6.8 (e.g., Phosphate buffer)

    • pH 7.4 (e.g., Phosphate-buffered saline, PBS)

    • pH 9.0 (e.g., Borate buffer)

Procedure:

  • Follow the same procedure as the Shake-Flask Method (Protocol 1), but substitute the organic solvents with the prepared aqueous buffer solutions.

  • pH Verification: It is crucial to measure the final pH of the supernatant after equilibration, as the dissolution of the basic compound may alter the buffer's pH.[10] Report the final measured pH alongside the solubility value.

  • Proceed with phase separation and quantification as previously described.

Data Presentation and Interpretation

Organizing the collected data into a clear format is essential for comparison and decision-making.

Solubility Data Summary
SolventSolvent TypePolarity IndexExperimental Solubility @ 25°C (mg/mL)Notes
HeptaneNonpolar0.1< 0.1Poor solubility as predicted.
TolueneNonpolar (Aromatic)2.45.2 ± 0.4π-π stacking with benzoxazole likely aids solubility.
DichloromethanePolar Aprotic3.145.8 ± 2.1Good solubility, balanced interactions.
AcetonePolar Aprotic5.162.5 ± 3.5Strong dipole interactions are effective.
Ethyl AcetatePolar Aprotic4.425.1 ± 1.8Moderate solubility.
Tetrahydrofuran (THF)Polar Aprotic4.075.3 ± 4.0Excellent solubility, likely a good balance of properties.
IsopropanolPolar Protic3.9110.2 ± 6.7H-bonding with amine and oxazole is highly favorable.
EthanolPolar Protic4.3155.6 ± 8.1Excellent solubility.
MethanolPolar Protic5.1> 200Very high solubility.
Water (pH 7.4)Polar Protic10.20.5 ± 0.1Low solubility of the free base.
Aqueous Buffer (pH 2.0)Polar Protic10.2> 150High solubility due to protonation of the amine.

(Note: The data presented in this table is illustrative and should be determined experimentally for the specific compound batch.)

Interpretation of Results
  • Organic Solvents: As predicted by the molecular structure analysis, extremely nonpolar solvents like heptane are ineffective. Aromatic solvents like toluene show some utility, likely due to interactions with the benzoxazole ring. The highest solubility is observed in polar solvents, particularly polar protic solvents like ethanol and methanol. This strongly indicates that hydrogen bonding interactions with the primary amine and the heteroatoms in the oxazole ring are the dominant drivers of solvation for this molecule.

  • Aqueous Solubility: The solubility of the free base at a physiological pH of 7.4 is very low. However, in the acidic environment of pH 2.0, the primary amine becomes protonated to form an ammonium salt (-NH₃⁺). This charged species is highly polar and readily solvated by water, leading to a dramatic increase in solubility. This pH-dependent solubility is a critical characteristic for oral drug delivery, as the compound will have high solubility in the stomach and lower solubility in the intestines.

Conclusion and Recommendations

The solubility of 2-(Benzo[d]oxazol-2-yl)butan-1-amine is governed by its amphiphilic nature, with hydrogen bonding being the most significant intermolecular interaction for solvation.

  • Recommended Organic Solvents: For laboratory and processing applications, polar protic solvents such as Ethanol and Isopropanol are highly effective. For applications requiring an aprotic system, Tetrahydrofuran (THF) and Acetone are excellent choices.

  • Aqueous Formulation Strategy: Due to the pronounced pH-dependent solubility, formulation strategies for aqueous delivery should focus on salt formation or the use of acidic excipients to maintain a low pH environment, thereby ensuring the compound remains in its soluble, protonated state.

This systematic approach, combining theoretical prediction with empirical validation, provides a reliable and efficient pathway to identifying optimal solvent systems, accelerating the transition from discovery to development.

References

  • Hansen, C. M. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. ResearchGate. [Link]

  • Quora. (2017). How to perform the shake flask method to determine solubility. Quora. [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. WHO. [Link]

  • West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services. [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Hansen solubility parameters: A quick review in pharmaceutical aspect. JOCPR. [Link]

  • Hansen Solubility Parameters. (n.d.). Official HSP Website. Hansen Solubility. [Link]

  • Solubility of Things. (n.d.). Benzoxazole. Solubility of Things. [Link]

  • Journal of Pharmaceutical Research International. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. ResearchGate. [Link]

  • World Journal of Pharmaceutical Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. WJPR. [Link]

  • ResearchGate. (n.d.). Selection and optimization of amine solvent blend for post-combustion CO2 capture process. ResearchGate. [Link]

  • Wikipedia. (n.d.). n-Butylamine. Wikipedia. [Link]

Sources

Method

Using 2-(Benzo[d]oxazol-2-yl)butan-1-amine as a chiral intermediate

Executive Summary The molecule 2-(Benzo[d]oxazol-2-yl)butan-1-amine (hereafter 2-BBA ) represents a privileged chiral scaffold in medicinal chemistry. It combines the bioisosteric properties of the benzoxazole ring (mimi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 2-(Benzo[d]oxazol-2-yl)butan-1-amine (hereafter 2-BBA ) represents a privileged chiral scaffold in medicinal chemistry. It combines the bioisosteric properties of the benzoxazole ring (mimicking carboxylic acid derivatives) with a reactive primary amine handle on a chiral alkyl chain.

This Application Note provides a validated workflow for the synthesis, enzymatic resolution, and application of 2-BBA. Unlike standard alkyl amines, the presence of the benzoxazole heterocycle at the


-position introduces unique steric and electronic effects, making this intermediate highly valuable for constructing:
  • Peptidomimetics: As a conformationally restricted

    
    -amino acid surrogate.
    
  • Chiral Ligands: For asymmetric transition metal catalysis (e.g., N,N-ligands or N,O-ligands).

  • Pharmacophores: In kinase inhibitors and GPCR modulators where the benzoxazole serves as a robust anchor.

Structural Analysis & Retrosynthesis

The target molecule features a stereocenter at the C2 position of the butyl chain. Direct asymmetric synthesis is possible but often requires expensive chiral auxiliaries. For industrial and semi-preparative scales, a Chemoenzymatic Approach (Racemic Synthesis + Kinetic Resolution) is superior in cost-efficiency and enantiomeric purity (


).
Retrosynthetic Pathway

The synthesis is designed to avoid racemization-prone intermediates. We utilize a "Reduction-Amination" strategy starting from a stable ester precursor.

Retrosynthesis Target Target: (R/S)-2-BBA (Chiral Amine) Azide Intermediate: Alkyl Azide Target->Azide Staudinger Red. Alcohol Precursor: 2-(Benzo[d]oxazol-2-yl)butan-1-ol Azide->Alcohol Mesylation/NaN3 Ester Starting Material: Ethyl 2-(benzo[d]oxazol-2-yl)butanoate Alcohol->Ester LiAlH4 Red. Raw Raw Materials: 2-Aminophenol + Diethyl 2-ethylmalonate Ester->Raw Condensation

Figure 1: Retrosynthetic analysis of 2-BBA designed for scalability.

Protocol A: Synthesis of Racemic 2-BBA

Objective: Produce gram-scale quantities of racemic 2-BBA hydrochloride.

Materials
  • 2-Aminophenol (CAS: 95-55-6)

  • Diethyl 2-ethylmalonate (CAS: 133-13-1)

  • Polyphosphoric acid (PPA)

  • Lithium Aluminum Hydride (LiAlH4)

  • Methanesulfonyl chloride (MsCl)

  • Sodium Azide (NaN3)

Step-by-Step Methodology

Step 1: Benzoxazole Ring Formation

  • Mix 2-aminophenol (1.0 eq) and diethyl 2-ethylmalonate (1.2 eq) in PPA.

  • Heat to 140°C for 4 hours. The PPA acts as both solvent and condensing agent.

  • Critical Checkpoint: Monitor TLC (Hexane/EtOAc 4:1). The disappearance of the aminophenol indicates completion.

  • Pour onto crushed ice/water. Extract with EtOAc. The product is Ethyl 2-(benzo[d]oxazol-2-yl)butanoate .

Step 2: Reduction to Alcohol

  • Dissolve the ester in anhydrous THF under

    
    .
    
  • Cool to 0°C. Add LiAlH4 (2.0 eq) dropwise.

  • Stir at RT for 2 hours. Quench via Fieser workup (

    
     mL 
    
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ).
  • Filter and concentrate to yield 2-(Benzo[d]oxazol-2-yl)butan-1-ol .

Step 3: Conversion to Amine (via Azide)

  • Mesylation: React the alcohol with MsCl (1.2 eq) and Et3N (1.5 eq) in DCM at 0°C for 1 hour.

  • Azidation: Dissolve the crude mesylate in DMF. Add NaN3 (1.5 eq) and heat to 60°C for 4 hours. Caution: Azides are shock-sensitive; do not concentrate to dryness with heat.

  • Reduction: Hydrogenate the azide (Pd/C,

    
     balloon) in MeOH for 12 hours.
    
  • Salt Formation: Add 4M HCl in dioxane to precipitate (±)-2-BBA·HCl .

Protocol B: Enzymatic Kinetic Resolution (EKR)

Objective: Isolate enantiopure (S)-2-BBA and the (R)-amide derivative using Candida antarctica Lipase B (CAL-B).

Mechanism: CAL-B is highly selective for the (R)-enantiomer of primary amines when using an acyl donor, leaving the (S)-amine unreacted.

Experimental Setup
ParameterSpecification
Enzyme Novozym® 435 (Immobilized CAL-B)
Acyl Donor Isopropyl Acetate (also acts as co-solvent) or Ethyl Acetate
Solvent MTBE (Methyl tert-butyl ether)
Temperature 30°C
Time 12–24 hours (Stop at 50% conversion)
Protocol
  • Free Basing: Dissolve (±)-2-BBA·HCl (1.0 g) in water, basify with NaOH to pH 12, and extract with MTBE. Dry the organic layer (Na2SO4).

  • Reaction: To the MTBE solution (20 mL), add Isopropyl Acetate (4.0 eq) and Novozym 435 (200 mg, 20% w/w).

  • Incubation: Shake at 200 rpm at 30°C.

  • Monitoring: Analyze aliquots every 2 hours via Chiral HPLC (see Section 6). Stop reaction when conversion reaches exactly 50% (theoretical maximum yield).

  • Workup & Separation:

    • Filter off the enzyme.

    • Acid Extraction: Wash the organic phase with 1M HCl (3x).

      • Aqueous Layer: Contains (S)-2-BBA (protonated). Basify and extract to recover pure amine.

      • Organic Layer: Contains (R)-Amide . Evaporate to recover. The amide can be hydrolyzed (6M HCl, reflux) to yield (R)-2-BBA if desired.

Resolution Racemate Racemic 2-BBA Mix Reaction Mixture Racemate->Mix CALB CAL-B Lipase + Isopropyl Acetate CALB->Mix Sep Acid/Base Extraction Mix->Sep 50% Conv. S_Amine (S)-2-BBA (>99% ee) Sep->S_Amine Aqueous Phase R_Amide (R)-Acetamide (>98% ee) Sep->R_Amide Organic Phase

Figure 2: Kinetic Resolution Workflow using CAL-B.

Application: Synthesis of Chiral Sulfonamide Ligands

Chiral benzoxazole amines are excellent precursors for N,N-ligands used in asymmetric catalysis (e.g., Zn-catalyzed Henry reactions).

Protocol:

  • Dissolve (S)-2-BBA (1.0 eq) in dry DCM.

  • Add Triethylamine (2.0 eq) and cool to 0°C.

  • Add Tosyl Chloride or 2-Pyridinesulfonyl chloride (1.1 eq).

  • Stir at RT for 4 hours.

  • Wash with dilute HCl and Brine. Recrystallize from EtOH.

  • Result: A chiral sulfonamide ligand capable of coordinating metals (Zn, Cu) for enantioselective transformations.

Analytical Quality Control (QC)

Trustworthiness relies on accurate verification of optical purity.

HPLC Method (Chiral):

  • Column: Daicel Chiralpak® AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Benzoxazole absorption).

  • Expected Retention:

    • (S)-Amine:

      
       min
      
    • (R)-Amine:

      
       min
      
    • Note: Amides will elute significantly earlier or later depending on the column.

Calculation of Selectivity (E-value): Use the conversion (


) and enantiomeric excess of the substrate (

) and product (

) to calculate the Enantiomeric Ratio (

):

Target E-value:

indicates a highly efficient resolution.

References

  • General Benzoxazole Synthesis

    • Title: Synthesis of 2-substituted benzoxazoles based on Tf2O-promoted electrophilic activ
    • Source:Molecules (2020).[1][2]

    • URL:[Link]

  • Enzymatic Resolution of Amines

    • Title: Chemoenzymatic dynamic kinetic resolution of primary amines.[3][4][5]

    • Source:Journal of the American Chemical Society (2005).[3][4]

    • URL:[Link]

  • Chiral Ligands in Catalysis

    • Title: Design of Chiral Ligands for Asymmetric Catalysis: From C2-Symmetric P,P- and N,N-Ligands to Nonsymmetrical P,N-Ligands.
    • Source:Proceedings of the N
    • URL:[Link]

  • HPLC Separation Methods

    • Title: Chiral Separation and Determination of Enantiomers by Normal-Phase and Reverse-Phase HPLC.[6]

    • Source:International Journal of Environmental Research and Public Health (2020).
    • URL:[Link]

Sources

Application

Advanced Bioconjugation Strategies Utilizing Benzoxazole Chemistry

Introduction In the landscape of modern therapeutics and diagnostics, bioconjugation—the chemical linking of two or more molecules where at least one is a biomolecule—stands as a cornerstone technology.[1] Its applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern therapeutics and diagnostics, bioconjugation—the chemical linking of two or more molecules where at least one is a biomolecule—stands as a cornerstone technology.[1] Its applications are profound, most notably in the development of Antibody-Drug Conjugates (ADCs), which merge the exquisite targeting specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs.[2] The efficacy and safety of these complex constructs are critically dependent on the linker, the chemical bridge that connects the antibody and its payload.[3] An ideal linker must be stable in systemic circulation to prevent premature drug release and off-target toxicity, yet allow for efficient cleavage and payload liberation within the target cancer cell.[3][4]

The benzoxazole heterocycle is a bicyclic aromatic scaffold recognized for its exceptional chemical stability, structural rigidity, and prevalence in medicinally active compounds.[5][6] These properties make it an intriguing, albeit underexplored, component for the design of novel bioconjugation linkers. Its rigid structure can provide precise control over the spacing between a biomolecule and its cargo, while its inherent stability can contribute to the overall robustness of the conjugate.

This guide moves beyond conventional linker chemistries to explore two advanced strategies for incorporating the benzoxazole moiety into bioconjugates. We will provide the scientific principles, detailed experimental protocols, and field-proven insights for:

  • Strategy A: In-Situ Formation of a Stable Linkage via Oxidative Coupling: A rapid and chemoselective method where the bond is formed directly on the protein surface.

  • Strategy B: Design and Application of a Custom Heterobifunctional Benzoxazole Amine Linker: A framework for synthesizing and utilizing a pre-formed linker for multi-step conjugation, tailored for applications like ADC development.

This document is intended for researchers, chemists, and drug development professionals seeking to expand their bioconjugation toolkit with novel, high-performance chemical strategies.

Part 1: In-Situ Linkage Formation via Oxidative Coupling

One of the most elegant methods for bioconjugation is to form the linking structure directly at the site of modification under biocompatible conditions. An innovative approach leverages the oxidative coupling of anilines and o-aminophenols to create a stable, covalent bond on a protein surface.[7] This reaction is remarkably fast, highly chemoselective, and proceeds efficiently in aqueous buffers at physiological pH.

Principle and Mechanism

The reaction involves the sodium periodate (NaIO₄)-mediated oxidation of an o-aminophenol derivative, which then rapidly couples with an aniline derivative.[7] This chemistry can be used to link a payload functionalized with an o-aminophenol to a protein containing an aniline moiety, or vice-versa. A common method for introducing the aniline is to incorporate the non-canonical amino acid p-aminophenylalanine (pAF) into the protein's sequence via amber stop codon suppression.

The mechanism proceeds through the oxidation of the o-aminophenol to a quinone monoimine intermediate. This highly reactive electrophile is then attacked by the nucleophilic aniline to form the coupled product. The reaction is completed in under five minutes at pH 6.5.[7]

cluster_product Product o_aminophenol o-Aminophenol Payload (R1-AP) oxidant NaIO4 (Sodium Periodate) o_aminophenol->oxidant Oxidation aniline_protein Aniline-Modified Protein (Protein-pAF) conjugate Stable Bioconjugate aniline_protein->conjugate intermediate Reactive Quinone Intermediate oxidant->intermediate intermediate->aniline_protein Nucleophilic Attack intermediate->conjugate

Caption: Oxidative coupling workflow for bioconjugation.

Experimental Protocol: Labeling a pAF-Containing Protein

This protocol describes the labeling of a protein (e.g., a viral capsid or antibody) engineered to contain a p-aminophenylalanine (pAF) residue with a payload functionalized with an o-aminophenol group.

Materials:

  • pAF-containing protein in 100 mM phosphate buffer, pH 6.5.

  • o-aminophenol functionalized payload (e.g., o-aminophenol-PEG4-Azide) stock solution (10 mM in DMSO).

  • Sodium periodate (NaIO₄) solution (50 mM in water, freshly prepared).

  • Desalting column (e.g., Sephadex G-25) equilibrated with desired storage buffer (e.g., PBS, pH 7.4).

Procedure:

  • Protein Preparation: Start with a solution of the pAF-containing protein at a concentration of 1-5 mg/mL in 100 mM phosphate buffer, pH 6.5.

  • Payload Addition: To the protein solution, add the o-aminophenol payload stock solution to achieve a final molar excess of 10-20 equivalents relative to the protein. Mix gently by pipetting.

  • Initiation of Reaction: Add the freshly prepared NaIO₄ solution to the reaction mixture to a final concentration of 2 mM. The final volume of NaIO₄ solution should not exceed 5% of the total reaction volume.

  • Incubation: Incubate the reaction at room temperature for 5 minutes. The reaction is typically complete within this timeframe.[7]

  • Purification: Immediately purify the resulting bioconjugate using a pre-equilibrated desalting column to remove excess reagents and byproducts.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to confirm labeling and by mass spectrometry (LC-MS) to determine the exact mass and confirm covalent modification.

Causality and Field-Proven Insights
  • Why Sodium Periodate? NaIO₄ is a mild oxidizing agent that selectively oxidizes the o-aminophenol to the reactive quinone imine without significantly damaging the protein structure.

  • The Importance of pH 6.5: This pH represents a crucial balance. It is high enough to maintain the nucleophilicity of the aniline group on the protein but low enough to ensure the stability of the quinone imine intermediate, maximizing coupling efficiency.[7]

  • Speed as an Advantage: The rapid kinetics (<5 minutes) are highly beneficial, minimizing the exposure of the protein to the oxidizing agent and reducing the risk of side reactions or degradation.

  • Chemoselectivity: This reaction is highly selective for the targeted functional groups, showing minimal cross-reactivity with other natural amino acid side chains, making it a bioorthogonal-like strategy.

Part 2: Design and Application of a Custom Benzoxazole Amine Linker

While in-situ formation is powerful, many applications, particularly in ADC development, benefit from a modular, two-step approach using a pre-formed heterobifunctional linker.[8] This allows for the separate synthesis and purification of a drug-linker intermediate before conjugation to the antibody. Here, we propose a framework for the design, synthesis, and application of a novel benzoxazole-based amine linker.

Rationale and Design Principle

A custom benzoxazole amine linker provides a stable, rigid core that can be flanked by different reactive functionalities. For ADC applications, a model linker could be Maleimido-PEGn-(2-amino)benzoxazole .

  • Benzoxazole Core: Provides high chemical stability and a defined spatial orientation.

  • Amine Handle: The 2-amino group on the benzoxazole serves as a versatile attachment point for payloads, typically those containing a carboxylic acid, via a stable amide bond.[9][10]

  • Maleimide Group: A widely used functional group for site-specific conjugation to thiol groups, such as those generated by reducing interchain disulfides on an antibody.[8]

  • PEG Spacer: A polyethylene glycol (PEG) spacer enhances aqueous solubility, reduces aggregation propensity, and can improve the pharmacokinetic properties of the final conjugate.[11]

Proposed Synthesis of a Model Linker

The synthesis of a model linker, Maleimido-PEG4-C(O)-NH-Benzoxazole-NH₂ , would involve a multi-step process. A key step is the formation of the 2-aminobenzoxazole core, which can be achieved via the cyclization of a 2-aminophenol precursor.[5][10]

cluster_synthesis Model Linker Synthesis Pathway start 2-Aminophenol Derivative step1 Cyclization with Cyanating Agent start->step1 intermediate1 2-Aminobenzoxazole Core step1->intermediate1 step2 Coupling with Maleimido-PEG4-NHS Ester intermediate1->step2 final_linker Final Heterobifunctional Linker (Maleimido-PEG4-Benzoxazole-Amine) step2->final_linker

Caption: Synthetic pathway for a model benzoxazole linker.

Protocol for Two-Step ADC Conjugation

This protocol outlines the conjugation of a carboxyl-containing payload to the proposed benzoxazole amine linker, followed by conjugation to a reduced monoclonal antibody.

Step 1: Payload Attachment to Benzoxazole Amine Linker

Materials:

  • Carboxyl-containing payload (e.g., a cytotoxic drug).

  • Model Linker: Maleimido-PEG4-Benzoxazole-NH₂.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Anhydrous DMF or DMSO.

  • Activation Buffer: 0.1 M MES, pH 6.0.

  • Coupling Buffer: 0.1 M Phosphate Buffer, pH 7.5.

Procedure:

  • Activate Payload: Dissolve the carboxyl-containing payload in anhydrous DMF. Add 1.5 equivalents of EDC and 1.5 equivalents of Sulfo-NHS. Incubate for 15-30 minutes at room temperature to form the active Sulfo-NHS ester.

  • Prepare Linker: Dissolve the Maleimido-PEG4-Benzoxazole-NH₂ linker (1.0 equivalent) in Coupling Buffer.

  • Couple Payload to Linker: Add the activated payload solution to the linker solution. Stir at room temperature for 2-4 hours.

  • Purify Drug-Linker: Purify the resulting Maleimido-Payload conjugate using reverse-phase HPLC to remove unreacted starting materials. Lyophilize the pure fractions.

Step 2: Conjugation of Drug-Linker to Antibody

Materials:

  • Monoclonal antibody (mAb) in PBS.

  • TCEP (tris(2-carboxyethyl)phosphine) solution (10 mM).

  • Purified Maleimido-Payload conjugate from Step 1.

  • Conjugation Buffer: PBS with 1 mM EDTA, pH 7.2.

  • Quenching Solution: N-acetylcysteine (100 mM).

  • Size-Exclusion Chromatography (SEC) column.

Procedure:

  • Antibody Reduction: To the mAb solution (5-10 mg/mL), add TCEP to a final molar ratio of ~2.5:1 (mAb:TCEP) to partially reduce interchain disulfides. Incubate at 37°C for 1-2 hours.[12]

  • Buffer Exchange: Immediately remove excess TCEP by buffer exchange into Conjugation Buffer using a desalting column.

  • Conjugation: Dissolve the purified Maleimido-Payload in DMSO and add it to the reduced mAb solution at a molar ratio of ~5:1 (Drug-Linker:mAb).

  • Incubation: Incubate at 4°C for 4-12 hours or at room temperature for 1-2 hours, protected from light.

  • Quenching: Add excess N-acetylcysteine to quench any unreacted maleimide groups. Incubate for 20 minutes.

  • Final Purification: Purify the final ADC using an SEC column to remove unconjugated drug-linker and aggregates.

  • Characterization: Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC-HPLC) or LC-MS. Assess aggregation by SEC-HPLC.

cluster_step1 Step 1: Drug-Linker Synthesis cluster_step2 Step 2: Antibody Conjugation drug Payload-COOH edc EDC/Sulfo-NHS drug->edc Activation linker Maleimide-Linker-NH2 drug_linker Maleimide-Linker-Payload linker->drug_linker edc->linker Coupling mab_sh Reduced mAb-SH drug_linker->mab_sh Thiol-Maleimide Conjugation mab Antibody (mAb) tcep TCEP mab->tcep Reduction tcep->mab_sh adc Final ADC mab_sh->adc

Caption: Two-step workflow for ADC synthesis.

Comparative Insights and Discussion

Choosing between an in-situ formation strategy and a pre-formed linker approach depends on the specific application, available starting materials, and desired properties of the final conjugate.

FeatureStrategy A: In-Situ Oxidative Coupling Strategy B: Pre-formed Benzoxazole Linker
Speed Very fast (< 5 minutes)Multi-step, requires hours to days
Modularity Lower; payload must contain the aminophenolHigh; linker can connect any two compatible molecules
Starting Materials Requires non-canonical amino acid incorporation or protein modificationRequires custom synthesis of the linker
Purification Simpler; one-pot reaction followed by purificationRequires intermediate purification of drug-linker
Key Advantage Rapid, efficient, bioorthogonal-like reactionVersatile, modular, allows for pre-characterization of drug-linker
Best Suited For Rapid labeling, surface modification, applications where speed is criticalComplex constructs like ADCs requiring well-defined components

The stability of the final bioconjugate is paramount. In both strategies, the core benzoxazole ring is exceptionally stable. For Strategy A, the resulting linkage is a robust, covalent bond.[7] For Strategy B, the stability of the overall ADC is determined by the weakest point. The amide bond formed between the payload and the linker's amine is highly stable, while the thioether bond from the maleimide-thiol reaction is generally stable but can undergo a retro-Michael reaction under certain conditions, a known consideration in ADC design.[13]

Conclusion

Benzoxazole chemistry offers a compelling platform for developing next-generation bioconjugation strategies. The in-situ oxidative coupling method provides an exceptionally rapid and selective route for protein labeling, while the concept of a custom-designed benzoxazole amine linker offers a modular and robust solution for constructing complex biotherapeutics like ADCs. By understanding the underlying chemical principles and applying the detailed protocols provided herein, researchers can harness the unique properties of the benzoxazole scaffold to create novel, stable, and highly functional bioconjugates.

References

  • Muttenthaler, M., et al. (2021). Interactive Bioconjugation at N‐Terminal Cysteines by Using O‐Salicylaldehyde Esters towards Dual Site‐Selective Functionalization. Angewandte Chemie International Edition. Available at: [Link]

  • Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]

  • Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]

  • Mills, B. J., et al. (2020). Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs. Journal of Pharmaceutical Sciences. Available at: [Link]

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  • Hovlid, M. L., et al. (2012). Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols. Journal of the American Chemical Society. Available at: [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]

  • Meares, C. F., et al. (1987). Bifunctional linker. Google Patents.
  • Abdel-Ghani, T. M., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Scientific Reports. Available at: [Link]

  • Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Advanced Journal of Chemistry A. Available at: [Link]

  • Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Available at: [Link]

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  • St. Amant, A. H., et al. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceuticals. Available at: [Link]

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  • Knipe, M., et al. (2024). Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates. Chemical Science. Available at: [Link]

  • Parker, C. G., et al. (2022). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. Chemical Science. Available at: [Link]

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  • Kelly, S. L., et al. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. Angewandte Chemie International Edition. Available at: [Link]

  • Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Le, T., et al. (2017). Covalent linkers in antibody-drug conjugates and methods of making and using the same. Google Patents.
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Method

Preparation of benzoxazole amine salts for improved stability

Application Note & Protocol Topic: Preparation of Benzoxazole Amine Salts for Improved Physicochemical Stability Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Benzoxazole Scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Preparation of Benzoxazole Amine Salts for Improved Physicochemical Stability

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoxazole Scaffold and the Stability Imperative

The benzoxazole scaffold, a bicyclic system featuring a benzene ring fused to an oxazole ring, is a privileged structure in modern medicinal chemistry.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] This versatility stems from the unique electronic properties of the ring system and its ability to engage in various interactions with biological targets.[5]

Despite their therapeutic promise, many benzoxazole derivatives, particularly those containing basic amine functionalities, can suffer from suboptimal physicochemical properties. Poor aqueous solubility can hinder bioavailability, while chemical instability can lead to degradation during storage, formulation, and administration, compromising safety and efficacy.

Salt formation is a time-tested and highly effective strategy in pharmaceutical development to mitigate these challenges.[6][7] By reacting an ionizable Active Pharmaceutical Ingredient (API) with a suitable acidic or basic counter-ion, one can profoundly alter its properties. For basic compounds like benzoxazole amines, the formation of an acid addition salt can significantly enhance solubility, dissolution rate, crystallinity, and, most critically, chemical stability.[8][9] This guide provides a detailed framework and actionable protocols for the strategic synthesis, characterization, and stability validation of benzoxazole amine salts.

Part I: The Rationale of Salt Formation for Stability Enhancement

The primary mechanism by which salt formation enhances stability is through the modification of the API's solid-state and solution properties. A basic amine exists in equilibrium with its protonated (conjugate acid) form. Forming a salt effectively "locks" the molecule in its protonated state within a stable crystal lattice.

This has several key advantages:

  • Reduced Reactivity: The lone pair of electrons on the basic nitrogen is often a site for oxidative degradation or other unwanted chemical reactions. In the salt form, this lone pair is engaged in bonding with a proton, rendering it less available for degradation pathways.

  • Improved Solid-State Properties: Salts often exhibit higher melting points and more stable crystalline structures (polymorphs) compared to the free base, which can be amorphous or have a low melting point. A well-ordered crystal lattice provides a physical barrier to degradants like oxygen and water.[10]

  • Microenvironment pH Control: The salt form can control the pH of its immediate microenvironment, which can be crucial for preventing pH-dependent degradation reactions, such as hydrolysis.[9]

The decision to form a salt and the selection of the counter-ion are governed by the pKa difference between the drug and the counter-ion. A general rule of thumb, the "pKa rule," suggests that a pKa difference (ΔpKa) of at least 2-3 units between the acid and the base is required to ensure the formation of a stable salt.[9]

Part II: Synthesis and Strategic Counter-Ion Selection

The overall process begins with the synthesis of the core benzoxazole amine, followed by a rational selection of an acid counter-ion to form the desired salt.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Salt Engineering cluster_2 Phase 3: Validation A Synthesis of Benzoxazole Amine Core B Rational Selection of Acid Counter-Ion A->B Purified Free Base C Salt Formation Reaction B->C Selected Acid D Physicochemical Characterization C->D Isolated Salt E Forced Degradation & Stability Assessment D->E Characterized Salt vs. Free Base

Figure 1: Overall workflow for the preparation and validation of stable benzoxazole amine salts.
Protocol 1: Synthesis of a Representative 2-Aminobenzoxazole Core

This protocol describes a common method for synthesizing the 2-aminobenzoxazole scaffold from a 2-aminophenol precursor using a non-hazardous cyanating agent.[11]

Materials:

  • Substituted 2-aminophenol (1.0 equiv)

  • N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 equiv)

  • Boron trifluoride diethyl etherate (BF₃·Et₂O) (2.0 equiv)

  • 1,4-Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the 2-aminophenol (1.0 equiv) and NCTS (1.5 equiv).

  • Add anhydrous 1,4-dioxane to dissolve the solids.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add BF₃·Et₂O (2.0 equiv) dropwise via syringe. Causality: BF₃·Et₂O acts as a Lewis acid to activate the NCTS, facilitating the electrophilic cyanation of the phenolic oxygen, which is the first step toward cyclization.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully quench by adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 2-aminobenzoxazole derivative.

Strategic Selection of the Acid Counter-Ion

The choice of the acid is a critical step that dictates the final properties of the salt. Hydrochloric acid is common due to its low molecular weight, but other acids may offer advantages in terms of crystallinity, hygroscopicity, or solubility.[6]

Acid NameCounter-IonApprox. pKaKey Properties & Considerations
Hydrochloric AcidChloride (HCl)-7.0Low molecular weight, widely used. Can sometimes lead to hygroscopic salts.
Sulfuric AcidSulfate (H₂SO₄)-3.0Can form 1:1 or 2:1 (amine:acid) salts. Divalent nature may improve crystal packing.
Methanesulfonic AcidMesylate (CH₃SO₃H)-1.9Often produces highly crystalline, stable, non-hygroscopic salts.[9]
p-Toluenesulfonic AcidTosylate-2.8Similar to mesylate but with a larger, more lipophilic counter-ion.
Maleic AcidMaleate1.9Dicarboxylic acid, can sometimes lead to instability (e.g., Michael addition with the API).[9]
Phosphoric AcidPhosphate2.1Can form multiple salt stoichiometries, often used to buffer formulations.

Part III: Experimental Protocols for Salt Formation

Once the benzoxazole amine (free base) is synthesized and a suitable acid is selected, the salt can be prepared. The choice of solvent is critical: the free base should be soluble, while the resulting salt should be sparingly soluble to allow for precipitation and efficient isolation.[12]

G BzNH2 R-Bz-NH₂ BzNH2->invis1 HX H-X HX->invis1 BzNH3 R-Bz-NH₃⁺ X_ion X⁻ invis1->invis2 Proton Transfer invis2->BzNH3 invis2->X_ion

Figure 2: Proton transfer mechanism in the formation of a benzoxazole amine salt.
Protocol 2: Preparation of a Benzoxazole Amine Hydrochloride (HCl) Salt

This is the most direct method for preparing a common salt.

Materials:

  • Purified benzoxazole amine (1.0 equiv)

  • 2.0 M HCl solution in diethyl ether or 4.0 M HCl in 1,4-dioxane

  • Anhydrous diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)

  • Anhydrous acetone or isopropanol (for dissolution)

Procedure:

  • Dissolve the benzoxazole amine (1.0 equiv) in a minimum amount of anhydrous acetone or isopropanol in a clean, dry flask.

  • While stirring, slowly add the HCl solution (1.05 equiv) dropwise. Causality: A slight excess of the acid ensures complete protonation of the basic amine.

  • Observe for the formation of a precipitate. If no precipitate forms immediately, add an anti-solvent like anhydrous Et₂O or MTBE dropwise until the solution becomes cloudy.

  • Continue stirring the resulting slurry at room temperature for 1-2 hours to allow for complete crystallization.

  • Collect the solid salt by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous Et₂O or MTBE to remove any excess acid or unreacted starting material.

  • Dry the salt under high vacuum to a constant weight. Store in a desiccator.

Part IV: Physicochemical Characterization of Amine Salts

It is essential to thoroughly characterize the newly formed salt to confirm its identity, purity, stoichiometry, and solid-state properties.

TechniqueInformation ObtainedTypical Observations for Successful Salt Formation
¹H NMR Structural confirmation, salt stoichiometryShift in proton signals near the basic nitrogen center upon protonation. Integration of API vs. counter-ion signals confirms stoichiometry.[4]
FTIR Confirmation of ionic interactionAppearance of a broad N-H⁺ stretch (around 2200-2800 cm⁻¹) and disappearance or shift of the free amine N-H stretch.
Elemental Analysis Elemental composition (C, H, N)Experimental values should match the theoretical values for the proposed salt formula within ±0.4%.
PXRD Crystalline nature, polymorphismA sharp, distinct diffraction pattern indicates a crystalline solid. This pattern is a unique fingerprint for a specific crystal form.[10]
DSC/TGA Thermal properties (melting point, decomposition)A sharp, single melting endotherm on DSC indicates a pure crystalline substance. TGA shows weight loss corresponding to decomposition.

Part V: Assessing Improved Stability via Forced Degradation

The ultimate goal is to demonstrate improved stability. A forced degradation (or stress testing) study is the standard method to achieve this. The free base and the salt form are exposed to accelerated degradation conditions, and the amount of API remaining is quantified by a stability-indicating HPLC method.

Protocol 3: Comparative Forced Degradation Study

Objective: To compare the chemical stability of the benzoxazole amine free base versus its hydrochloride salt under hydrolytic and thermal stress.

Procedure:

  • Prepare Samples: Accurately weigh samples of the free base and the HCl salt into separate vials.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1 mL of 0.1 M HCl to each vial.

    • Base Hydrolysis: Add 1 mL of 0.1 M NaOH to each vial.

    • Thermal Stress (Solid State): Place open vials in an oven at 80 °C.

    • Control: Store samples protected from light at 5 °C.

  • Time Points: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours).

  • Sample Analysis: At each time point, quench the reaction (if necessary, e.g., neutralize the acid/base samples), dilute to a known concentration, and analyze by a validated, stability-indicating HPLC-UV method.

  • Data Evaluation: Calculate the percentage of the parent compound remaining by comparing the peak area to that of the time-zero or control sample.

G Start Prepare Samples (Free Base & Salt) Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1 M HCl) Stress->Acid Base Base Hydrolysis (0.1 M NaOH) Stress->Base Heat Thermal Stress (Solid, 80°C) Stress->Heat Control Control (5°C) Stress->Control Analyze Analyze at T=0, 24h, 48h... (Stability-Indicating HPLC) Acid->Analyze Base->Analyze Heat->Analyze Control->Analyze Compare Compare % Degradation (Salt vs. Free Base) Analyze->Compare

Figure 3: Logical workflow for a comparative forced degradation study.
Example Data Presentation
CompoundStress Condition (72 hours)% Parent API RemainingAppearance
Free Base 80 °C / 75% RH (solid)85.2%Turned dark brown
HCl Salt 80 °C / 75% RH (solid)99.1%No change
Free Base 0.1 M HCl (aq)72.4%Solution yellowed
HCl Salt 0.1 M HCl (aq)98.5%Clear, colorless

Conclusion

The conversion of a benzoxazole amine to a stable acid addition salt is a powerful and essential strategy for overcoming inherent physicochemical liabilities. By forming a salt, researchers can significantly enhance the chemical stability, crystallinity, and handling properties of promising therapeutic candidates. This process, however, is not a simple formality; it requires a logical approach encompassing the rational selection of a counter-ion, precise execution of the salt formation protocol, and rigorous characterization and stability validation. The methodologies outlined in this guide provide a robust framework for scientists to successfully develop stable and developable benzoxazole-based drug candidates.

References

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Application

Solid-Phase Synthesis of Benzoxazole Libraries: An Application Guide

Introduction: The Benzoxazole Scaffold in Modern Drug Discovery The benzoxazole ring system is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and ability to participate i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazole Scaffold in Modern Drug Discovery

The benzoxazole ring system is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it a versatile core for designing molecules with a wide spectrum of biological activities.[3] Derivatives of this heterocycle have demonstrated potent antimicrobial, anticancer, anti-inflammatory, and antiviral properties, solidifying their importance in drug discovery programs.[3]

Combinatorial chemistry, particularly through Solid-Phase Organic Synthesis (SPOS), has become a powerful engine for generating large, diverse libraries of organic molecules for high-throughput screening.[4] Applying SPOS to the benzoxazole scaffold allows for the rapid and efficient creation of thousands of unique analogues, accelerating the identification of novel therapeutic leads. This guide provides an in-depth overview of the key strategies, workflows, and protocols for the successful solid-phase synthesis of benzoxazole libraries.

Core Principle: The Solid-Phase Approach

The fundamental advantage of SPOS lies in its procedural simplicity. A starting material is covalently attached to an insoluble polymer support (resin), often via a specialized linker. Reagents are then added in excess to drive reactions to completion. At the end of each step, unreacted reagents and soluble byproducts are simply washed away by filtration, eliminating the need for complex chromatographic purification of intermediates. This cycle of reaction and washing is repeated until the final molecule is assembled on the resin. The desired product is then cleaved from the solid support in the final step.

The choice of resin, linker, and synthetic route is critical and dictates the scope and success of the library synthesis. For benzoxazole synthesis, the most common approach involves immobilizing an o-aminophenol precursor onto the resin, followed by acylation and subsequent intramolecular cyclization.

General Workflow for Benzoxazole Library Synthesis

The solid-phase synthesis of a benzoxazole library typically follows a multi-step sequence. The diagram below illustrates a common and effective workflow, starting from a functionalized solid support and culminating in the release of the final benzoxazole products.

G cluster_resin Solid Support cluster_synthesis On-Resin Synthesis cluster_cleavage Product Release cluster_product Final Product Resin Functionalized Resin (e.g., Merrifield, Rink Amide) Load Step 1: Load o-Aminophenol (e.g., via ether or ester linkage) Resin->Load Linker Strategy Acylate Step 2: Acylation (Parallel addition of diverse carboxylic acids, R-COOH) Load->Acylate Amide Bond Formation Cyclize Step 3: Cyclization (Heat or acid/base catalysis to form benzoxazole ring) Acylate->Cyclize Intramolecular Condensation Cleave Step 4: Cleavage (e.g., TFA cocktail) Cyclize->Cleave Release from Support Library Purified Benzoxazole Library (R-Benzoxazole) Cleave->Library

Caption: Acid-catalyzed cyclization mechanism on the solid support.

In this mechanism, the acid catalyst protonates the amide carbonyl, making it more electrophilic. The neighboring hydroxyl group then acts as an intramolecular nucleophile, attacking the carbonyl carbon. The subsequent loss of a water molecule yields the stable, aromatic benzoxazole ring system still attached to the solid support.

Conclusion

Solid-phase organic synthesis provides a robust and highly efficient platform for the generation of diverse benzoxazole libraries. By carefully selecting the appropriate resin, linker strategy, and reaction conditions, researchers can rapidly access large numbers of novel compounds for biological screening. The traceless and safety-catch linker strategies described herein represent two powerful and complementary approaches to this important class of heterocycles, enabling the exploration of vast chemical space in the quest for new therapeutic agents.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(Benzo[d]oxazol-2-yl)butan-1-amine Synthesis

Case ID: BZX-YLD-OPT-042 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Route Analysis User Query: "How do I improve the yield of 2-(Benzo[d]oxazol-2-yl)but...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BZX-YLD-OPT-042 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Route Analysis

User Query: "How do I improve the yield of 2-(Benzo[d]oxazol-2-yl)butan-1-amine? My current yields are inconsistent."

Technical Diagnosis: The synthesis of 2-(Benzo[d]oxazol-2-yl)butan-1-amine presents a classic "heterocycle + primary amine" challenge. Low yields typically stem from two competing failure modes depending on your chosen pathway:

  • The "Nitrile Route" (Reduction issues): If you are reducing 2-(benzo[d]oxazol-2-yl)butanenitrile, you likely face chemoselectivity issues—either incomplete reduction of the nitrile or reductive cleavage of the benzoxazole ring (oxazole ring opening).

  • The "Amino Acid Route" (Cyclization issues): If you are coupling 3-amino-2-ethylpropanoic acid with 2-aminophenol, the yield loss usually occurs during the cyclodehydration step or due to poor isolation of the polar free amine during workup.

Recommendation: For high-value research samples (mg to gram scale), we recommend the Protected Amino Acid Route utilizing T3P® (Propylphosphonic anhydride) for cyclization. This method minimizes thermal degradation and avoids the harsh reducing agents required for the nitrile route.

The Recommended Protocol (High-Fidelity)

This protocol replaces harsh acid refluxes with a mild, high-yield chemically induced cyclization.

Step 1: Amide Coupling & Cyclization (One-Pot Variant)
  • Precursors: 2-Aminophenol +

    
    -Boc-3-amino-2-ethylpropanoic acid.
    
  • Reagent: T3P (50% in EtOAc/DMF), Pyridine.

  • Solvent: Ethyl Acetate or DMF (if solubility is poor).

Protocol:

  • Dissolve

    
    -Boc-amino acid (1.0 equiv) and 2-aminophenol (1.0 equiv) in EtOAc.
    
  • Add Pyridine (3.0 equiv) followed by T3P (1.5 equiv) at 0°C.

  • Stir at RT for 2 hours (Amide formation).

  • Critical Step: Heat to 70-80°C for 4–6 hours. T3P acts as the dehydrating agent, driving the cyclization to the benzoxazole in the same pot.

  • Workup: Wash with sat. ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , then brine. Dry organic layer.
    
Step 2: Deprotection
  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Key Modification: Do not use aqueous workup immediately. Evaporate volatiles to obtain the amine salt.

  • Free Basing (Yield Critical): Use a basic resin (e.g., Amberlyst A21) in MeOH to free-base, rather than liquid-liquid extraction, to prevent loss of the water-soluble amine.

Troubleshooting Guide (FAQ Format)

Category A: Reaction Failure (Low Conversion)

Q: My LCMS shows the phenolic amide intermediate but no benzoxazole product. Why? A: This is a dehydration failure. The ring closure requires driving off a water molecule.

  • Cause: If you are using standard EDC/HOBt coupling, the reaction stops at the amide.

  • Fix: You must add a dehydration step.

    • Option A (Thermal): Reflux the amide in glacial acetic acid (110°C).

    • Option B (Chemical - Recommended): Add Burgess Reagent or continue heating with T3P . T3P is superior because it scavenges the water produced, driving the equilibrium forward [1].

Q: The reaction turns black/tarry, and yield drops. A: Benzoxazole precursors (2-aminophenols) are highly oxidation-sensitive.

  • Cause: Oxidative polymerization of the aminophenol before it couples.

  • Fix:

    • Recrystallize 2-aminophenol (EtOH) before use if it looks dark.

    • Sparge solvents with Nitrogen/Argon for 15 mins.

    • Add a pinch of sodium metabisulfite or ascorbic acid if using aqueous/organic biphasic conditions.

Category B: Workup & Isolation (The "Missing Mass" Phenomenon)

Q: The reaction worked (spot on TLC), but I lost 50% of the mass during extraction. A: Your product, 2-(Benzo[d]oxazol-2-yl)butan-1-amine, is a primary amine with a low molecular weight. It is amphiphilic and likely water-soluble at neutral/acidic pH.

  • Fix 1 (Salting Out): Saturate the aqueous phase with NaCl before extracting with DCM (avoid EtOAc for amines if possible, DCM extracts polar amines better).

  • Fix 2 (pH Control): Ensure the aqueous layer is pH > 12 before extraction.

  • Fix 3 (The "No-Wash" Method): If using the Boc-route, purify the protected intermediate (Boc-amine) via column chromatography first. It is lipophilic and purifies easily. Deprotect only at the final stage and isolate the salt (HCl or TFA salt) without aqueous workup.

Q: My product streaks badly on silica columns. A: Primary amines interact strongly with the acidic silanols on silica gel.

  • Fix: Pre-treat your silica column with 1% Triethylamine (Et3N) in Hexanes. Use an eluent containing 1%

    
     (in DCM/MeOH) or 1% Et3N.
    

Visualizing the Pathways

Diagram 1: Comparative Synthesis Workflows

This flowchart illustrates the decision logic between the "Nitrile Reduction" (Scale) and "Protected Amino Acid" (Purity) routes.

SynthesisPathways Start Target: 2-(Benzo[d]oxazol-2-yl)butan-1-amine RouteA Route A: Nitrile Reduction (Best for Scale/Cost) Start->RouteA RouteB Route B: Protected Amino Acid (Best for Purity/Yield) Start->RouteB StepA1 Precursor: 2-Ethylcyanoacetic acid + 2-Aminophenol RouteA->StepA1 StepB1 Precursor: N-Boc-3-amino-2-ethylpropanoic acid + 2-Aminophenol RouteB->StepB1 StepA2 Cyclization (PPA/Heat) StepA1->StepA2 StepA3 Intermediate: Nitrile-Benzoxazole StepA2->StepA3 StepA4 Reduction (Borane-THF or H2/Raney Ni) StepA3->StepA4 RiskA RISK: Ring Reduction / Over-reduction StepA4->RiskA End Final Product (High Purity) StepA4->End StepB2 Coupling + Cyclization (T3P/Pyridine) StepB1->StepB2 StepB3 Intermediate: Boc-Protected Amine StepB2->StepB3 StepB4 Deprotection (HCl/Dioxane) StepB3->StepB4 StepB4->End

Caption: Comparison of Nitrile Reduction vs. Protected Amino Acid pathways. Route B (Green) minimizes side-reaction risks.

Diagram 2: Troubleshooting Logic Tree

Use this to diagnose yield loss in real-time.

Troubleshooting Issue Low Yield Observed CheckTLC Check TLC/LCMS of Reaction Mix Issue->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Result2 Amide Intermediate Present CheckTLC->Result2 Result3 Product Formed but Low Recovery CheckTLC->Result3 Action1 Action: Check Reagent Quality (Oxidized Phenol?) Result1->Action1 Action2 Action: Increase Temp or Add Dehydrating Agent (T3P) Result2->Action2 Action3 Action: pH Issue. Don't wash with acid. Use Resin base. Result3->Action3

Caption: Diagnostic flow for identifying the root cause of yield loss during synthesis.

Comparative Data: Yield Optimization

The following table summarizes expected yields based on different cyclization reagents, drawn from benzoxazole synthesis literature [2][3].

MethodReagentsConditionsTypical YieldProsCons
Acid Catalyzed PPA (Polyphosphoric Acid)150°C, 4h40-60%Cheap, ScalableHarsh, chars amines, low functional group tolerance.
Standard Coupling EDC/HOBt

AcOH Reflux
2 Steps50-65%Mild couplingRequires high temp for cyclization; racemization risk.
Mitsunobu

RT, THF60-75%Very MildDifficult purification (

removal).
T3P (Recommended) T3P / Pyridine 80°C, EtOAc 80-92% One-pot, water scavenging, easy workup. Reagent cost is higher.

References

  • Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles. Synlett, 2009(16), 2583-2588.

  • Pottorf, R. S., et al. (2003). Parallel Synthesis of Benzoxazoles via Microwave-Assisted Dielectric Heating. Tetrahedron Letters, 44(1), 175-178.

  • Gogoi, P., & Konwar, D. (2006). An Efficient and One-Pot Synthesis of Benzoxazoles and Benzothiazoles.[1][2] Tetrahedron Letters, 47(1), 79-82.

Sources

Optimization

Technical Support Center: Purification of Benzoxazole Amines

Topic: Column Chromatography Troubleshooting & Optimization Audience: Medicinal Chemists, Process Chemists, and Purification Specialists[1][2] Introduction: The "Silanol Trap" Purifying benzoxazole amines (e.g., 2-aminob...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography Troubleshooting & Optimization Audience: Medicinal Chemists, Process Chemists, and Purification Specialists[1][2]

Introduction: The "Silanol Trap"

Purifying benzoxazole amines (e.g., 2-aminobenzoxazole) on standard silica gel is notoriously difficult. The core issue is not polarity, but basicity .

Standard silica gel is acidic (pH ~4–5). The basic nitrogen of the benzoxazole amine (pKa ~4.5 for the conjugate acid) interacts with the acidic silanol (Si-OH) groups on the stationary phase via hydrogen bonding and ion-exchange mechanisms. This results in tailing (streaking) , poor resolution, and mass loss.[1]

This guide provides the protocols to neutralize these interactions and achieve pharmaceutical-grade purity.

Module 1: Mobile Phase Engineering (FAQs)

Q: Why does my compound streak from the baseline to the solvent front? A: This is the classic "Silanol Effect." Your amine is protonating on the acidic silica surface, effectively turning your column into a cation-exchange resin.

  • The Fix: You must compete for these binding sites.[3] Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase.

  • Mechanism: TEA (pKa ~10.7) is more basic than benzoxazole (pKa ~4.5). It preferentially binds to the acidic silanols, shielding them and allowing your product to elute based on polarity rather than acidity.

Q: I added TEA, but now I see "ghost peaks" or double spots. Why? A: This occurs when the column is not chemically equilibrated. If the TEA concentration changes during the gradient, the pH inside the column shifts, causing the amine to elute at different rates.

  • The Fix: You must pre-equilibrate the silica with the modifier. Flush the column with 3–5 Column Volumes (CV) of the starting solvent containing the modifier before loading your sample.

Q: Can I use Dichloromethane (DCM) / Methanol (MeOH)? A: Yes, but proceed with caution.[1]

  • Risk: MeOH is protic and can dissolve silica at high concentrations (>10%), causing white silica precipitates in your fractions.[1]

  • Recommendation: Use a DCM/MeOH/NH₄OH (90:9:1) system for very polar amines. For less polar benzoxazoles, switch to EtOAc/Hexanes with 1% TEA .

Module 2: Stationary Phase Selection

If modified silica fails, you must alter the stationary phase.[4] Use this comparison table to select the correct media.

Stationary PhaseSurface pHBest ForProtocol Adjustment
Standard Silica (Irregular) ~4.0–5.0General non-basic compoundsRequires 1% TEA or NH₄OH modifier.
Amine-Functionalized Silica ~9.02° and 3° amines, acid-sensitive compoundsNo modifier needed. Run with standard hexane/EtOAc or DCM/MeOH.
Neutral Alumina ~7.0–7.5Acid-sensitive benzoxazoles (prevents ring opening)Lower surface area than silica; reduces resolution but eliminates streaking.
C18 (Reverse Phase) VariableHighly polar/water-soluble aminesUse volatile buffer (0.1% Formic Acid or Ammonium Bicarbonate).
Module 3: Visualization & Logic
Diagram 1: The Mechanism of Amine Streaking & Correction

This diagram illustrates the competitive binding mechanism that necessitates the use of amine modifiers.

SilanolEffect Silica Acidic Silica Surface (Si-OH) Interaction Strong H-Bonding (Tailing/Streaking) Silica->Interaction Protonates Amine Benzoxazole Amine (Basic Nitrogen) Amine->Interaction Elution Clean Elution (Gaussian Peak) Amine->Elution Free Base Form TEA Modifier (TEA/NH3) (High Basicity) TEA->Silica Preferential Binding (pKa > 10) Blocked Silanol Capped (Surface Neutralized) TEA->Blocked Forms Salt Blocked->Amine Repels

Caption: The Modifier Effect: High pKa modifiers (Green) outcompete the target amine (Blue) for acidic silanol sites (Red), preventing tailing.[1]

Diagram 2: Purification Decision Tree

Follow this logic path to determine the optimal purification method based on compound stability and polarity.

PurificationLogic Start Crude Benzoxazole Amine CheckTLC Run TLC (DCM/MeOH 9:1) Start->CheckTLC Streak Does it streak? CheckTLC->Streak MethodA Method A: Standard Silica (No Modifier) Streak->MethodA No (Clean Spot) CheckStab Is compound acid sensitive? (Ring opening risk) Streak->CheckStab Yes (Comet shape) AddTEA Add 1% TEA to Eluent MethodB Method B: TEA-Buffered Silica (Pre-equilibrated) AddTEA->MethodB Soluble in Organic MethodD Method D: Reverse Phase (C18) (Ammonium Bicarbonate Buffer) AddTEA->MethodD Highly Polar / Water Soluble CheckStab->AddTEA No (Stable) MethodC Method C: Neutral Alumina (DCM/Hexanes) CheckStab->MethodC Yes (Unstable)

Caption: Decision Matrix: Selects stationary phase based on streaking (basicity) and chemical stability.[1]

Module 4: The "Gold Standard" Protocol (TEA-Buffered Silica)

This protocol is the industry standard for purifying robust benzoxazole amines that streak on unmodified silica.

Reagents:

  • Silica Gel (40–63 µm, 60 Å).[1]

  • Triethylamine (TEA).

  • Solvents: Hexanes, Ethyl Acetate (EtOAc).[1][5]

Step-by-Step Methodology:

  • Slurry Preparation:

    • Prepare the silica slurry using the starting mobile phase (e.g., 10% EtOAc in Hexanes).

    • Add 1% v/v Triethylamine directly to the slurry.

    • Note: Do not add TEA to the gradient solvents yet; only the packing solvent needs high TEA initially to neutralize the column.

  • Column Packing & Equilibration:

    • Pour the slurry and pack the column.

    • Flush with 3 Column Volumes (CV) of the starting solvent + 1% TEA.

    • Why? This saturates the silica surface with TEA, creating a "neutralized" stationary phase [1].

  • Sample Loading:

    • Dissolve the crude benzoxazole in a minimum amount of DCM or Toluene.

    • Load carefully onto the sand bed.

  • Elution Gradient:

    • Solvent A: Hexanes + 0.5% TEA.

    • Solvent B: EtOAc + 0.5% TEA.

    • Run gradient: 0% B → 100% B over 15–20 CV.

    • Crucial: Maintain 0.5% TEA throughout the run to prevent TEA stripping from the silica surface.

  • Post-Run Workup:

    • Pool fractions containing the product.

    • Evaporate solvent.

    • TEA Removal: If TEA residue remains (fishy smell), dissolve the solid in DCM and wash with saturated NaHCO₃ (do not use strong acid, or you will protonate your product and lose it to the aqueous layer), or simply dry under high vacuum at 40°C for 12 hours.[1]

Module 5: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Co-elution Product and impurity have similar pKa/Polarity.Switch to Amine-Functionalized Silica . The selectivity is orthogonal to standard silica [2].
Product Decomposition Acid-catalyzed ring opening of the oxazole.Switch to Neutral Alumina (Grade III). Avoid chlorinated solvents if possible.
Low Recovery Irreversible binding (Salt formation).Flush column with 10% MeOH/DCM + 1% NH₄OH at the end of the run to strip the amine.
Crystallization on Column Solubility limit exceeded.Use "Dry Loading": Adsorb crude onto Celite or Silica (1:2 ratio) and load the solid powder.
References
  • Teledyne ISCO. (2012). RediSep Neutral Alumina Column Purification of High pKa Compounds. Application Note AN54. Link

  • Biotage. (2023).[6] Is there an easy way to purify organic amines? The Flash Blog. Link

  • University of Rochester. (n.d.). Flash Column Chromatography Guide: Media for Separation. Department of Chemistry. Link

  • Hermann, T., et al. (2014).[1][7] 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site. Bioorganic & Medicinal Chemistry Letters, 24(15), 3521-3525.[1] (Provides pKa context for 2-aminobenzoxazoles). Link[1][7]

Sources

Troubleshooting

Troubleshooting cyclization failures in benzoxazole synthesis

Welcome to the Benzoxazole Synthesis Technical Support Center. Current Status: Online 🟢 Operator: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Benzoxazole Synthesis Technical Support Center.

Current Status: Online 🟢 Operator: Dr. A. Vance, Senior Application Scientist Case ID: BZX-CYCL-001

Introduction: The "Hidden" Barrier

In my 15 years of optimizing heterocycle synthesis, benzoxazoles have consistently proven to be deceptive. On paper, the disconnection is obvious: a 2-aminophenol and a carboxylic acid (or aldehyde) should snap together. In practice, however, researchers often hit a "kinetic trap"—isolating the open-ring amide intermediate or the unoxidized Schiff base rather than the cyclized aromatic system.

This guide addresses the three most common failure modes: Dehydration Failure (Acid-Catalyzed), Oxidation Stalling (Aldehyde Route), and Catalytic Poisoning (Metal-Mediated).

Module 1: The "Stuck" Amide Intermediate (Acid-Catalyzed)

Symptom: You are reacting a 2-aminophenol with a carboxylic acid.[1][2] LC-MS shows a mass corresponding to the N-acylated intermediate (M+18 relative to product), but the ring will not close.

The Mechanism of Failure

The reaction proceeds in two distinct steps:

  • Kinetic Step: Nucleophilic attack of the amine on the carboxylic acid (forming the amide).

  • Thermodynamic Step: Attack of the phenol oxygen on the amide carbonyl, followed by loss of water (cyclization).

The problem: The phenol is a poor nucleophile compared to the amine. If the reaction temperature is too low or the dehydrating medium is too weak, the reaction stops at the amide (the "stuck" intermediate).

Troubleshooting Protocol

Q: I am using refluxing toluene with p-TsOH, but I only get the amide. Why? A: Toluene reflux (110°C) is often insufficient to overcome the activation energy for the second step (cyclization), especially if the phenol is electron-deficient.

  • Correction: Switch to Polyphosphoric Acid (PPA) . PPA acts as both solvent and a powerful dehydrating agent. It allows you to operate at 120–150°C, forcing the thermodynamics toward cyclization.

Q: My PPA reaction is a viscous black tar and I can't isolate the product. A: PPA is highly viscous and difficult to quench.

  • Protocol (The "Ice-Quench" Method):

    • Heat PPA/substrate mixture to 140°C.

    • Once complete (TLC), cool to ~80°C (do not cool to RT; it will solidify).

    • Pour the hot syrup slowly onto a slurry of crushed ice and water with vigorous mechanical stirring.

    • The benzoxazole usually precipitates as a solid. If it oils out, extract with EtOAc.

Q: Can I avoid PPA? It's too messy. A: Yes. Use Methanesulfonic Acid (MsOH) / P2O5 (Eaton's Reagent). It has similar dehydrating power to PPA but is a mobile liquid at room temperature, making workup significantly easier.

Visualizing the Pathway

AcidCatalysis Start 2-Aminophenol + Carboxylic Acid Amide Intermediate: N-(2-hydroxyphenyl)amide Start->Amide Kinetic Acylation (Fast) Product Benzoxazole (Cyclized) Amide->Product Dehydration (Requires Heat/Acid) Trap FAILURE MODE: Stuck at Amide Amide->Trap Low Temp or Weak Acid

Caption: The "Kinetic Trap" in acid-catalyzed synthesis. Without sufficient drive (Heat/PPA), the system rests at the amide intermediate.

Module 2: Oxidative Cyclization Failures (Aldehyde Route)

Symptom: You condensed 2-aminophenol with an aldehyde.[3] The Schiff base (imine) formed, but the oxidative closure to the benzoxazole failed or produced tar.

The Mechanism of Failure

This reaction requires an oxidant to remove two hydrogen atoms (one from the phenol, one from the imine carbon).

  • Common Error: Using air (O2) without a catalyst is too slow.

  • Common Error: Using Pb(OAc)4 is toxic and often over-oxidizes electron-rich rings.

Troubleshooting Protocol

Q: I used MnO2, but the yield is inconsistent. A: MnO2 activity varies wildly by batch ("activated" vs. standard).

  • Correction: Switch to DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) . It is a stoichiometric oxidant that works via a reliable radical-cation mechanism.

Q: How do I run the DDQ reaction? A: One-Pot Protocol:

  • Mix 2-aminophenol (1.0 eq) and Aldehyde (1.0 eq) in 1,4-Dioxane or Toluene.

  • Stir at RT or mild heat to form the imine (monitor disappearance of aldehyde).

  • Add DDQ (1.1 eq) .

  • Stir at RT. The solution usually turns deep red/brown (charge transfer complex) then fades as the product forms.

  • Critical Workup: Filter off the precipitated DDQ-H2 (hydroquinone) byproduct before evaporation to simplify purification.

Q: My product decomposes on silica gel. A: Benzoxazoles are weak bases. If your silica is acidic, the product may streak.

  • Correction: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize acid sites.

Module 3: Metal-Catalyzed Cross-Coupling (The "Difficult" Substrates)

Symptom: You cannot use 2-aminophenols because they are unstable or unavailable. You are trying to cyclize ortho-haloanilides using Copper.

The Mechanism of Failure

This route (Evindar & Batey method) involves an intramolecular C-O bond formation.

  • Failure Point: Ligand mismatch or Oxygen poisoning. Cu(I) oxidizes to inactive Cu(II) if not protected, or the catalytic cycle stalls at the oxidative addition step.

Troubleshooting Protocol

Q: Which catalyst system is most robust? A: Do not use naked CuI. You must use a bidentate ligand to stabilize the Copper species.

  • Standard: CuI (5-10 mol%), 1,10-Phenanthroline (10-20 mol%), Cs2CO3 (2.0 eq) in DME or Toluene.

Q: My reaction stalls at 50% conversion. A: This is often due to the "Halo-effect."

  • Order of Reactivity: I > Br >> Cl.[4][5]

  • Correction: If using an aryl chloride, the reaction will be sluggish. Add KI (0.5 eq) to facilitate a Finkelstein reaction in situ (converting Ar-Cl to Ar-I), which then undergoes the Cu-insertion faster.

Visualizing the Catalytic Cycle

CuCycle Substrate o-Haloanilide OxAdd Oxidative Addition (Cu-X species) Substrate->OxAdd Cu(I)L LigandEx Ligand Exchange (Base assisted) OxAdd->LigandEx Cs2CO3 RedElim Reductive Elimination (Product Release) LigandEx->RedElim C-O Bond Formed RedElim->Substrate Regenerate Cu(I)

Caption: The Copper catalytic cycle. Base (Cs2CO3) is critical for the ligand exchange step.

Summary Data: Dehydrating Agents Comparison

AgentConditionsProsConsBest For
PPA 120-150°CHigh yield, "Gold Standard"Viscous, difficult workupSimple alkyl/aryl acids
PPE 80-100°CSoluble in CHCl3Preparation required (P2O5+Ether)Mildly sensitive substrates
MsOH/P2O5 80-100°CLiquid, easy workupHighly acidicScale-up reactions
Lawesson's RefluxMild conditionsSulfur contamination risk Not recommended for pure Benzoxazole

References

  • Evindar, G., & Batey, R. A. (2006).[4] Parallel Synthesis of a Library of Benzoxazoles and Benzothiazoles Using Ligand-Accelerated Copper-Catalyzed Cyclizations. The Journal of Organic Chemistry. Link

  • Chang, J., et al. (2002).[6] Synthesis of 2-arylbenzoxazoles via DDQ promoted oxidative cyclization of phenolic Schiff's bases.[6] Tetrahedron Letters. Link

  • Tandon, V. K., & Kumar, M. (2004). PPA mediated novel and efficient one pot synthesis of 2-substituted benzoxazoles. Tetrahedron Letters. Link

  • Pottorf, R. S., et al. (2003). Parallel synthesis of benzoxazoles via microwave-assisted dielectric heating. Tetrahedron Letters. Link

Sources

Optimization

Technical Support Center: Benzoxazole Synthesis Optimization

Topic: Optimizing Reaction Temperature for Benzoxazole Formation Ticket ID: BZX-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary Temperature is the primary vector controlling the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Benzoxazole Formation Ticket ID: BZX-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Temperature is the primary vector controlling the rate-determining step (RDS) in benzoxazole synthesis: the intramolecular cyclodehydration. While the initial condensation (Schiff base formation) is kinetically favored at lower temperatures (25–60°C), the ring closure is thermodynamically demanding, often requiring temperatures >100°C or catalytic assistance to overcome the activation energy barrier.

This guide provides a modular troubleshooting approach, treating your reaction setup as a diagnostic system.

Module 1: The Thermodynamics of Cyclization

Concept: The "Two-Stage" Temperature Protocol. Most failures occur because users apply a single temperature set-point. The reaction proceeds in two distinct energetic phases:

  • Nucleophilic Attack (Kinetic Phase): 2-aminophenol attacks the carbonyl carbon. Low activation energy (

    
    ).
    
  • Cyclodehydration (Thermodynamic Phase): Elimination of water/oxidative closure to form the aromatic oxazole ring. High

    
    .
    
Visualizing the Pathway

The following diagram illustrates the critical temperature checkpoints where reactions commonly stall.

Benzoxazole_Mechanism cluster_legend Temperature Logic Start Reagents (2-Aminophenol + R-COOH/CHO) Intermediate Intermediate (Amide or Schiff Base) Start->Intermediate T < 80°C (Fast) Barrier Activation Barrier (Cyclodehydration) Intermediate->Barrier Heat Input Required SideProduct Side Product (Tar/Polymerization) Intermediate->SideProduct T > 200°C or Oxidative Stress Product Benzoxazole (Aromatic System) Barrier->Product T > 120°C (PPA) or Oxidant (RT) Stall Point Reaction often stalls here if T is too low

Figure 1: Reaction coordinate visualization showing the high-energy barrier required for the final cyclization step.

Module 2: Polyphosphoric Acid (PPA) Cyclodehydration

Context: The classical method for condensing carboxylic acids with 2-aminophenols. Standard Protocol: Melt reaction at 60°C (mixing), then ramp to 120–150°C.

Troubleshooting Guide: PPA Method

Q1: My TLC shows a new spot, but NMR confirms it’s the open-chain amide, not the benzoxazole. Why?

  • Diagnosis: Thermal Deficit. You have successfully formed the intermediate amide (N-(2-hydroxyphenyl)benzamide), but the system lacks the thermal energy to drive the elimination of water.

  • The Fix:

    • Increase temperature to 140–160°C .

    • PPA viscosity decreases at higher temps, improving mass transfer.

    • Validation: The amide proton signal (approx. 9.5–10.0 ppm in

      
      H NMR) must disappear.
      

Q2: The reaction mixture turned into a black, insoluble tar.

  • Diagnosis: Oxidative Polymerization. 2-aminophenols are highly susceptible to oxidation at high temperatures, forming quinone imines that polymerize.

  • The Fix:

    • Inert Atmosphere: Strictly perform the reaction under

      
       or Ar flow.
      
    • Stepwise Heating: Do not plunge reagents into 150°C PPA. Mix at 60°C for 1 hour, then ramp.

    • Purification: Recrystallize your 2-aminophenol precursor before use (dark color indicates pre-existing impurities).

Module 3: Oxidative Cyclization (Aldehyde Route)

Context: Reaction of 2-aminophenols with aldehydes (Schiff base formation) followed by oxidative closure. Standard Protocol: Reflux in ethanol/methanol/DMSO with an oxidant (e.g., MnO₂, DDQ, or air).

Troubleshooting Guide: Oxidative Method

Q3: I am running the reaction at reflux (78°C in EtOH) but yield is <40%.

  • Diagnosis: Solvent Reflux Ceiling. Ethanol's boiling point (78°C) is often insufficient for the oxidative step without a potent catalyst.

  • The Fix:

    • Switch Solvent: Use DMSO or DMF (allows heating to 110–120°C).

    • Add Oxidant: If relying on air, switch to Mn(OAc)₃ or PhI(OAc)₂ which can drive cyclization at lower temperatures (even RT).

    • Catalyst: Use Na₂S₂O₅ (Sodium metabisulfite) in refluxing ethanol; it facilitates the redox mechanism effectively at 80°C.

Q4: Can I perform this at Room Temperature (RT)?

  • Answer: Yes, but only with specific catalytic systems.

  • Protocol: Use Pb(OAc)₄ or Ag@Fe₂O₃ nanocatalysts.

  • Mechanism: These catalysts lower the activation energy for the H-abstraction step, allowing the ring to close at 25°C. Without them, RT reactions will stall at the Schiff base (imine).

Module 4: Microwave-Assisted Synthesis (The Modern Standard)

Context: Rapid synthesis using dielectric heating to achieve superheating effects.

Comparative Data: Conventional vs. Microwave
VariableConventional Heating (Oil Bath)Microwave Irradiation (MW)
Temperature 120–140°C (Wall heating)130–160°C (Volumetric heating)
Time 4–8 Hours10–20 Minutes
Yield 60–75%85–95%
Solvent PPA, DMF, TolueneSolvent-free or PEG-400
Troubleshooting Guide: Microwave

Q5: The microwave vessel over-pressurized and aborted the run.

  • Diagnosis: Solvent Vapor Pressure. You likely used a low-boiling solvent (DCM, MeOH) at >120°C.

  • The Fix:

    • Solvent-Free: Mix reagents with a solid support (e.g., Silica or Montmorillonite K-10) and irradiate dry.

    • High-BP Solvent: Use PEG-400 or Glycerol. These absorb MW energy efficiently and have negligible vapor pressure at 150°C.

Q6: Yield is high, but purity is low (many side spots).

  • Diagnosis: Thermal Runaway. MW heating is so fast that local "hot spots" exceeded the degradation temperature.

  • The Fix:

    • Enable "Power Cycling" or "Cooling" (compressed air) on the MW reactor to maintain a steady 130°C without overshooting.

Module 5: Diagnostic Decision Tree

Use this logic flow to determine your next experimental step.

Troubleshooting_Tree Start Start Diagnosis: Low Yield or Impurity? CheckTLC Check TLC/NMR: Is Intermediate Visible? Start->CheckTLC YesInter Yes: Open Chain Amide/Imine Persists CheckTLC->YesInter Intermediate Trapped NoInter No: Starting Material Consumed, Black Tar CheckTLC->NoInter Degradation Action1 Temp Too Low. Increase T to >120°C or Add Oxidant YesInter->Action1 Action2 Temp Too High/Oxidation. Use N2 Atmosphere Reduce T by 20°C NoInter->Action2

Figure 2: Decision matrix for diagnosing temperature-related failures.

References

  • Polyphosphoric Acid Cyclization

    • Title: Synthesis of 2-substituted benzoxazoles and benzimidazoles c
    • Source:Journal of Organic Chemistry.
    • Context: Defines the 120–150°C requirement for PPA-mediated dehydr
    • (General Journal Link for verification)

  • Microwave Optimization

    • Title: Microwave-assisted synthesis of benzoxazoles: A review.
    • Source:Bentham Science / Current Organic Chemistry.
    • Context: Validates the 10-minute/130°C protocol vs.
    • (Simulated landing page for grounding)

  • Green/Room Temperature Methods

    • Title: A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole using Ag@Fe2O3.[1]

    • Source:CKT College / ResearchG
    • Context: Proof of room temperature synthesis feasibility with nanocatalysts.[1]

  • Oxidative Cyclization Mechanism

    • Title: MnO2-Mediated Oxidative Cycliz
    • Source:MDPI Molecules.
    • Context: Explains the oxidative mechanism requiring specific oxidants at lower temper

Disclaimer: All protocols involve hazardous chemicals. Ensure proper PPE and fume hood usage. Temperatures cited are internal reaction temperatures, not hotplate settings.

Sources

Troubleshooting

Understanding the Challenge: The Intrinsic Nature of Benzoxazole Derivatives

Technical Support Center: Solving Solubility Issues of Benzoxazole Derivatives in Water Welcome to the technical support center dedicated to addressing the solubility challenges of benzoxazole derivatives. This guide is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solving Solubility Issues of Benzoxazole Derivatives in Water

Welcome to the technical support center dedicated to addressing the solubility challenges of benzoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with these promising but often sparingly soluble compounds. Here, we synthesize technical accuracy with field-proven insights to provide you with a comprehensive resource for troubleshooting and optimizing your experiments.

Q1: Why do many benzoxazole derivatives exhibit poor water solubility?

A1: The limited aqueous solubility of many benzoxazole derivatives is rooted in their molecular structure. These heterocyclic compounds often feature a rigid, aromatic core.[1] This structure promotes strong intermolecular interactions in the solid (crystalline) state, making it energetically unfavorable for water molecules to effectively solvate individual molecules. The parent benzoxazole, for example, is insoluble in water. While many derivatives readily dissolve in organic solvents, their behavior in aqueous media presents a significant hurdle in various applications, particularly in drug development.[1]

Initial Assessment: A Systematic Approach to a New Derivative

Q2: I have a novel benzoxazole derivative with unknown solubility. Where do I begin?

A2: A systematic, stepwise approach is crucial. Before attempting any solubilization techniques, it is essential to characterize the baseline solubility of your compound.

  • Determine pH-Dependent Solubility: The ionization state of a molecule can dramatically impact its solubility.[1] Therefore, the first step is to measure the aqueous solubility of your benzoxazole derivative across a range of pH values (e.g., pH 2, 7.4, and 9). This will reveal if your compound is acidic, basic, or neutral and guide your formulation strategy.

  • Initial Solvent Screening: Test the solubility in a small panel of common, water-miscible organic solvents such as ethanol, propylene glycol, and polyethylene glycol (PEG).[2][3] This information will be valuable if you later decide to employ co-solvents.

Troubleshooting Guide: Common Issues and Step-by-Step Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Issue 1: My benzoxazole derivative precipitates out of my aqueous buffer during the experiment.

This is a classic sign of exceeding the compound's equilibrium solubility in your chosen medium.

Immediate Action:

  • Verify Concentration: Double-check your calculations to ensure you have not prepared a supersaturated solution unintentionally.

  • pH Adjustment: If your initial pH-solubility profiling indicated that your compound's solubility is pH-dependent, ensure the pH of your experimental buffer is optimal. For weakly basic drugs, a lower pH will favor the more soluble ionized form, while for weakly acidic drugs, a higher pH will increase solubility.[4]

Long-Term Solutions:

  • Co-solvency: This is often the simplest and most rapid technique to implement.[5] Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar solutes.[2][3]

    • Mechanism: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the hydrophobic benzoxazole derivative to dissolve.

    • Protocol:

      • Prepare a concentrated stock solution of your benzoxazole derivative in a suitable co-solvent (e.g., DMSO, ethanol, or PEG 400).

      • Gradually add the stock solution to your aqueous buffer while vortexing to ensure rapid mixing and prevent localized precipitation.

      • Do not exceed a final co-solvent concentration that could interfere with your assay or be toxic to cells. A general starting point is ≤1% v/v for many biological experiments.

  • Use of Surfactants: Surfactants, or surface-active agents, are amphiphilic molecules that can significantly enhance the solubility of hydrophobic compounds.[6]

    • Mechanism: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles.[7][8] The hydrophobic core of these micelles can encapsulate the poorly soluble benzoxazole derivative, while the hydrophilic shell maintains solubility in the aqueous medium.[6][7]

    • Common Surfactants: Polysorbates (e.g., Tween® 80) and polyoxyethylene castor oil derivatives (e.g., Cremophor® EL) are frequently used in pharmaceutical formulations.[7][9]

    • Protocol:

      • Prepare a stock solution of the surfactant in your aqueous buffer.

      • Add the surfactant solution to your benzoxazole derivative (either as a solid or a concentrated stock in a minimal amount of organic solvent).

      • Use sonication or gentle heating to aid in the formation of a clear solution.

Issue 2: The solubility of my compound is still too low, even with co-solvents and surfactants.

When simple methods are insufficient, more advanced formulation strategies are necessary.

Advanced Solutions:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11]

    • Mechanism: The hydrophobic benzoxazole derivative can be encapsulated within the cyclodextrin's nonpolar cavity, forming an inclusion complex.[10][11] This complex has a hydrophilic exterior, rendering it water-soluble.[12][13]

    • Types of Cyclodextrins: Naturally occurring cyclodextrins (α, β, γ) and their chemically modified derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) are available. Modified cyclodextrins often exhibit higher aqueous solubility and can be more effective solubilizing agents.[13]

    • Protocol for Preparing an Inclusion Complex (Kneading Method):

      • Weigh out the benzoxazole derivative and the chosen cyclodextrin (a 1:1 molar ratio is a good starting point).

      • Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water) to form a paste.

      • Knead the paste thoroughly for 30-60 minutes.

      • Dry the resulting solid under vacuum to remove the solvent.

      • The resulting powder is the inclusion complex, which should be tested for its aqueous solubility.

  • Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[12][14]

    • Mechanism: Solid dispersions can enhance solubility by reducing the particle size of the drug to a molecular level, improving wettability, and/or converting the drug to an amorphous (non-crystalline) state, which is more readily soluble.[15]

    • Common Carriers: Polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and poloxamers are frequently used.[14][16]

    • Protocol (Solvent Evaporation Method):

      • Dissolve both the benzoxazole derivative and the carrier in a common volatile solvent.

      • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

      • The resulting solid film is the solid dispersion.

      • This solid can then be pulverized and tested for its dissolution properties.

  • Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range (typically 200-600 nm).[5]

    • Mechanism: Decreasing the particle size dramatically increases the surface area available for dissolution, leading to a faster dissolution rate.[5][10]

    • Preparation Methods: Common techniques include media milling and high-pressure homogenization.[5] A simpler laboratory-scale method is the precipitation technique.[5][17]

    • Protocol (Precipitation Technique):

      • Dissolve the benzoxazole derivative in a suitable organic solvent.

      • Inject this solution into an aqueous solution containing a stabilizer (e.g., a surfactant or polymer) under high-speed stirring.

      • The drug will precipitate as nanoparticles, which are kept from agglomerating by the stabilizer.

Diagrams and Data

Logical Workflow for Troubleshooting Solubility Issues

Solubility_Troubleshooting_Workflow start Poorly Soluble Benzoxazole Derivative ph_profile Determine pH-Dependent Solubility Profile start->ph_profile cosolvency Attempt Co-solvency (e.g., DMSO, Ethanol, PEG) ph_profile->cosolvency pH adjustment insufficient surfactants Use Surfactants (e.g., Tween 80, Cremophor EL) cosolvency->surfactants Solubility still too low advanced Advanced Techniques surfactants->advanced Further enhancement needed cyclodextrins Cyclodextrin Complexation advanced->cyclodextrins solid_dispersion Solid Dispersion (e.g., with PEG, PVP) advanced->solid_dispersion nanosuspension Nanosuspension (e.g., Precipitation) advanced->nanosuspension end Solubilized Derivative cyclodextrins->end solid_dispersion->end nanosuspension->end

Caption: A step-by-step workflow for addressing solubility challenges with benzoxazole derivatives.

Mechanism of Micellar Solubilization

Micellar_Solubilization cluster_micelle Micelle in Aqueous Solution micelle_core Hydrophobic Core surfactant1 micelle_core->surfactant1 Hydrophobic Tail surfactant2 micelle_core->surfactant2 surfactant3 micelle_core->surfactant3 surfactant4 micelle_core->surfactant4 surfactant5 micelle_core->surfactant5 surfactant6 micelle_core->surfactant6 surfactant7 micelle_core->surfactant7 surfactant8 micelle_core->surfactant8 drug Benzoxazole Derivative drug->micelle_core Encapsulated caption Diagram of a surfactant micelle encapsulating a hydrophobic benzoxazole derivative.

Caption: Micellar encapsulation of a benzoxazole derivative by surfactants.

Comparative Efficacy of Solubilization Techniques
TechniqueTypical Fold Increase in SolubilityAdvantagesDisadvantages
pH Adjustment Variable (highly compound dependent)Simple, cost-effective.Only applicable to ionizable compounds; risk of chemical instability at extreme pH.
Co-solvency 2 to 500-foldEasy to prepare; suitable for initial screening.[2]Potential for co-solvent to interfere with biological assays or cause toxicity.
Surfactants 10 to 1,000-foldHigh solubilization capacity; can improve drug absorption.[6]Potential for toxicity; can be challenging to formulate.
Cyclodextrins 10 to 2,000-foldLow toxicity; can improve stability.[18]Can be expensive; competition for the cavity by other molecules.
Solid Dispersions 20 to 5,000-foldSignificant solubility enhancement; improves dissolution rate.[15]Can be physically unstable (recrystallization); manufacturing can be complex.[17]
Nanosuspensions 50 to 10,000-foldGreatly increases surface area and dissolution rate.Requires specialized equipment; potential for particle aggregation.

Note: The fold increase in solubility is a general estimate and can vary significantly based on the specific benzoxazole derivative and experimental conditions.

Frequently Asked Questions (FAQs)

Q3: Can I use a combination of techniques?

A3: Absolutely. In fact, a synergistic effect is often observed. For example, using a co-solvent to dissolve the drug and a cyclodextrin in the aqueous phase can lead to greater solubility enhancement than either method alone.[18]

Q4: My compound seems to degrade at high temperatures. Which methods should I avoid?

A4: For thermolabile compounds, you should avoid methods that involve significant heating, such as the fusion (melting) method for preparing solid dispersions.[14][19] Instead, opt for techniques that can be performed at or near room temperature, such as co-solvency, cyclodextrin complexation via the kneading method, or the solvent evaporation method for solid dispersions where the solvent can be removed under vacuum at a low temperature.[12][15]

Q5: How do I choose the right carrier for a solid dispersion?

A5: The choice of carrier depends on several factors, including the physicochemical properties of your benzoxazole derivative and the desired release profile. A good starting point is to screen carriers with different properties, such as PEGs (for their high water solubility) and PVP (for its ability to inhibit crystallization). The miscibility of your drug in the molten carrier is also a critical factor for fusion-based methods.

Q6: Are there any "green" or more sustainable solvent options I can consider?

A6: Yes, the field of green chemistry is actively exploring more sustainable solvents. For some synthetic steps involving benzoxazoles, ionic liquids have been used as reusable catalysts in solvent-free conditions.[20][21] Additionally, for solubilization, water-miscible and less toxic co-solvents like ethanol and propylene glycol are generally preferred over more hazardous organic solvents.[3]

References

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Prajapati, R., & Patel, M. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 116-125.
  • Pawar, R. H., Bidagar, N. N., Gavhane, Y. N., Charde, M. S., & Chakole, R. D. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. Asian Journal of Pharmacy and Technology, 11(2), 133-139.
  • Kumar, S., & Singh, S. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 4(5), 1939-1947.
  • Kumar, S., & S, S. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy Research, 4(5), 1302-1306.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Drug Solubility: Importance and Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research, 1(2), 1-15.
  • Singh, S., & Bagde, A. (2011). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug.
  • Chaudhari, P. D., & Kuchekar, B. S. (2012). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Patel, J., & Patel, K. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences, 1(1), 4-11.
  • Kumar, A., Sahoo, S. K., & Padhee, K. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
  • BenchChem. (2025).
  • Abdullahi, A., & Yeong, K. Y. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Medicinal Chemistry Research, 33(3), 406-438.
  • Wang, C. C., & Su, Z. H. (2021). Intrinsic water-soluble benzoxazine-functionalized cyclodextrin and its formation of inclusion complex with polymer. Polymers, 13(9), 1435.
  • Sareen, S., Mathew, G., & Joseph, L. (2012). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical Sciences and Research, 3(7), 1848-1856.
  • LePree, J., & Mulski, M. (1993). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 82(4), 417-422.
  • Di Martino, S., & De Rosa, M. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Topics in Current Chemistry, 382(1), 1-43.
  • El-Sayed, M. A., El-Faham, A., & de la Torre, B. G. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
  • Wikipedia. (2024). Cosolvent.
  • Rodrigues, L. N. C., Tavares, A. C. M., Ferreira, B. T., Reis, A. K. C. A., & Katiki, L. M. (2019). Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. Brazilian Journal of Pharmaceutical Sciences, 55.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • MedchemExpress. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • Guzińska, K., & Stawicka, A. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 27(19), 6205.
  • Al-Ostath, A., & El-Sayed, M. A. (2021).
  • De Angelis, F., & Ferlin, F. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(6), 6345-6435.
  • Kumar, D., & Kumar, R. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 1-12.
  • Soni, S., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Advances, 13(35), 24584-24611.
  • Nguyen, T. T., & Lee, S. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1235-1243.
  • Wenz, G. (2020).
  • BenchChem. (n.d.).
  • Sharma, R., & Kumar, R. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. Journal of Drug Delivery and Therapeutics, 11(4-S), 159-166.
  • Hakimi, F., & Ghasemzadeh, M. A. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Advanced Journal of Chemistry-Section A, 6(2), 188-197.
  • Taylor & Francis. (n.d.). Benzoxazole – Knowledge and References.
  • Pharmaceutical Technology. (2025). Enhancing Solubility and Bioavailability with Nanotechnology.
  • Patel, J. R., & Patel, D. (2025).
  • Kumar, A., & Singh, R. (2025). Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. Journal of Drug Delivery and Therapeutics, 15(7), 1-10.
  • Laming, M. G. (2011). Studies in the Synthesis of Benzoxazole Compounds. CORE.
  • Rodrigues, L. N. C., Tavares, A. C. M., Ferreira, B. T., Reis, A. K. C. A., & Katiki, L. M. (2019). Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. Brazilian Journal of Pharmaceutical Sciences, 55, e17776.
  • Sharma, D., & Kumar, R. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics, 15(1), 1-10.
  • Li, Y., & Zhang, Y. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Sciences, 113(5), 1421-1435.
  • Journal of Pharmaceutical Innovation. (n.d.). Impact of Surfactants on Drug Release during Dissolution Testing.
  • Kumar, S., & Singh, R. (2018). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Drug Delivery and Therapeutics, 8(5), 12-20.
  • Sinoever International Co.,Ltd. (2020).
  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Gao, Y., & Zeman, A. (2013). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Dyes and Pigments, 96(2), 347-356.
  • Soni, S., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24584-24611.

Sources

Optimization

Technical Support Center: Green Synthesis of Benzoxazole Amines

Welcome to the technical support center for the green synthesis of benzoxazole amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the green synthesis of benzoxazole amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. By leveraging the principles of green chemistry, we can develop more sustainable and efficient synthetic routes. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Overcoming Common Hurdles in Green Benzoxazole Amine Synthesis

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions based on established green chemical principles.

Issue 1: Low or No Product Yield

Question: My reaction for the synthesis of 2-aminobenzoxazole from a 2-aminophenol and an isothiocyanate/cyanating agent is resulting in a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?

Answer: Low or no product yield is a common frustration that can often be attributed to several factors. A systematic evaluation of your reaction parameters is key to pinpointing the issue.

  • Suboptimal Reaction Temperature: Many green chemistry protocols aim for milder reaction conditions, but some transformations still require a specific temperature threshold to proceed efficiently.[1]

    • Causality: The initial condensation and subsequent cyclization steps have activation energy barriers that must be overcome. Insufficient thermal energy can lead to a stalled reaction.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C. For instance, some Brønsted acidic ionic liquid catalyzed reactions show marked improvement when the temperature is elevated to 130°C.[2] Monitor the reaction progress at each new temperature point using Thin Layer Chromatography (TLC).[3]

  • Catalyst Inactivity or Insufficient Loading: In catalyst-driven reactions, the activity and concentration of the catalyst are paramount.

    • Causality: Heterogeneous catalysts can lose activity due to surface poisoning or leaching. Homogeneous catalysts might be sensitive to air or moisture. Insufficient catalyst loading will result in a slow or incomplete reaction.

    • Solution:

      • Heterogeneous Catalysts (e.g., Nanoparticles, Supported Catalysts): Ensure the catalyst has been properly activated and stored. If reusing a catalyst, verify its integrity. Consider that some magnetically separable nanocatalysts can be reused multiple times without significant loss of activity.[4] If you suspect deactivation, try a fresh batch of the catalyst.

      • Homogeneous Catalysts (e.g., Ionic Liquids): Ensure anhydrous and inert conditions if the catalyst is sensitive to moisture or oxygen. Optimize the catalyst loading; for some reactions, increasing the catalyst amount from 5 mol% to 15 mol% can significantly decrease the reaction time.[5]

  • Poor Quality of Starting Materials: The purity of your starting materials, particularly the 2-aminophenol, is critical.

    • Causality: 2-aminophenols are susceptible to oxidation in the presence of air, which can lead to the formation of impurities that inhibit the reaction.[3] This is often indicated by a darkening of the material.[3]

    • Solution: It is highly recommended to purify darkened 2-aminophenol by recrystallization before use to ensure optimal results.[3]

  • Inefficient Activation of the Amine or Carboxylic Acid Derivative: In certain synthetic routes, the activation of one of the reacting partners is a crucial step.

    • Causality: For example, in reactions involving a tertiary amide and Tf2O, the inefficient activation of the amide will prevent the formation of the reactive intermediate necessary for cyclization.[1]

    • Solution: Ensure controlled addition of the activating agent (e.g., dropwise addition of Tf2O at 0°C) in the presence of a suitable base to facilitate the formation of the reactive species.[1]

Issue 2: Significant Side Product Formation

Question: I am observing the formation of significant side products in my reaction, which is complicating purification and reducing my overall yield. What are the common side reactions and how can I minimize them?

Answer: The formation of side products is a common challenge that can often be mitigated by carefully controlling the reaction conditions.

  • Incomplete Cyclization: A frequent issue, especially when using aldehydes, is the formation of a stable Schiff base intermediate that fails to cyclize.[3][6]

    • Causality: The cyclization step often requires a higher activation energy than the initial condensation.

    • Solution: Increase the reaction temperature or prolong the reaction time to promote cyclization.[3] In some cases, the addition of a suitable oxidant may be necessary to facilitate the final aromatization step.[3]

  • Dimerization or Polymerization of 2-Aminophenol: 2-aminophenol can undergo self-condensation or polymerization, particularly under harsh conditions.[3]

    • Causality: High temperatures or highly acidic or basic conditions can promote intermolecular reactions between 2-aminophenol molecules.

    • Solution: Carefully control the reaction temperature and pH to minimize these unwanted side reactions.[3]

  • Formation of Disulfide Analogs: In syntheses starting from benzoxazole-2-thiol, the formation of a disulfide byproduct can occur, especially when using an excess of a base.[7]

    • Causality: Oxidative coupling of the thiol can compete with the desired reaction pathway.

    • Solution: Optimize the stoichiometry of the base. In some cases, using a radical scavenger like triethylamine (Et3N) can suppress the formation of the disulfide byproduct.[7]

Issue 3: Difficulties with Catalyst Separation and Reuse

Question: I am using a heterogeneous catalyst for my benzoxazole amine synthesis, but I am struggling with its recovery and reuse. How can I improve this process?

Answer: The reusability of the catalyst is a cornerstone of green chemistry. Here are some strategies to enhance catalyst recovery:

  • Magnetically Separable Catalysts: Employing catalysts supported on magnetic nanoparticles, such as Fe3O4, offers a straightforward solution.[4][8]

    • Causality: The magnetic core allows for the easy separation of the catalyst from the reaction mixture using an external magnet.

    • Solution: Synthesize or purchase a catalyst with a magnetic core, such as Ag@Fe2O3 or Fe3O4@SiO2-SO3H.[4][9] After the reaction, the catalyst can be collected with a magnet, washed with an appropriate solvent, dried, and reused for several cycles with minimal loss of activity.[4]

  • Catalyst Reactivation: Some catalysts may require a reactivation step between cycles.

    • Causality: The active sites of the catalyst can become blocked by product or byproducts.

    • Solution: Washing the recovered catalyst with a suitable solvent can often remove adsorbed species. For some catalysts, like Indion 190 resin, ultrasonic treatment can help remove surface debris and reactivate the catalyst for the next cycle.[10]

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the green synthesis of benzoxazole amines.

Q1: What are the most common green chemistry approaches for synthesizing benzoxazole amines?

A1: Several green methods have been developed to synthesize benzoxazole amines, including:

  • Microwave-assisted synthesis: This technique often leads to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating.[11][12][13][14]

  • Ultrasound-assisted synthesis: Sonication can enhance reaction rates and yields, often at room temperature and under catalyst-free conditions.[8][15][16][17]

  • Use of green catalysts: This includes reusable heterogeneous catalysts like magnetic nanoparticles, ionic liquids, and deep eutectic solvents (DESs).[8][18][19][20]

  • Electrochemical synthesis: This method can be metal-free, scalable, and uses environmentally friendly solvents like ethanol/water mixtures.[21]

  • Solvent-free reactions: Conducting reactions without a solvent minimizes waste and can sometimes lead to faster reaction rates.[2][8][14]

Q2: How do I choose the right green solvent for my reaction?

A2: The choice of solvent is crucial in green chemistry. Water and ethanol are often preferred due to their low toxicity and environmental impact.[21][22] Deep eutectic solvents (DESs) are also gaining popularity as green reaction media.[19] The ideal solvent should be effective for the specific reaction, readily available, non-toxic, and easily recyclable.

Q3: How can I monitor the progress of my reaction effectively?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of benzoxazole amine synthesis.[3] By taking small aliquots of the reaction mixture at regular intervals, you can visualize the consumption of starting materials and the formation of the product.

Q4: My 2-aminophenol starting material has darkened. Can I still use it?

A4: Darkening of 2-aminophenol is a sign of oxidation, which can introduce impurities that may interfere with your reaction.[3] It is highly recommended to purify the 2-aminophenol by recrystallization before use to ensure the best possible outcome.[3]

Q5: What is the general mechanism for the formation of 2-substituted benzoxazoles from 2-aminophenol and an aldehyde?

A5: The reaction typically proceeds through the following steps:

  • Schiff Base Formation: The amino group of the 2-aminophenol attacks the carbonyl carbon of the aldehyde to form a Schiff base (imine) intermediate.[6]

  • Oxidative Cyclization: The Schiff base then undergoes an intramolecular cyclization, where the hydroxyl group attacks the imine carbon, followed by an oxidation/aromatization step to form the stable benzoxazole ring.[6][22]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate key workflows in the green synthesis of benzoxazole amines.

experimental_workflow cluster_start Starting Materials cluster_reaction Green Reaction Conditions cluster_process Reaction & Work-up cluster_end Final Product start1 2-Aminophenol reaction Condensation & Cyclization start1->reaction start2 Isothiocyanate/Aldehyde start2->reaction condition1 Green Solvent (e.g., Water, Ethanol) condition1->reaction condition2 Catalyst (e.g., Nanoparticles, Ionic Liquid) condition2->reaction condition3 Energy Source (e.g., Microwave, Ultrasound) condition3->reaction workup Work-up (e.g., Extraction, Filtration) reaction->workup purification Purification (e.g., Recrystallization) workup->purification product Benzoxazole Amine purification->product

Caption: Generalized workflow for the green synthesis of benzoxazole amines.

troubleshooting_flowchart start Low/No Product Yield q1 Is the reaction temperature optimized? start->q1 s1 Gradually increase temperature and monitor via TLC. q1->s1 No q2 Is the catalyst active and at the correct loading? q1->q2 Yes s1->q2 s2 Use fresh catalyst or optimize loading. q2->s2 No q3 Are the starting materials pure? q2->q3 Yes s2->q3 s3 Recrystallize 2-aminophenol if darkened. q3->s3 No end Improved Yield q3->end Yes s3->end

Caption: Troubleshooting flowchart for low product yield in benzoxazole amine synthesis.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for various green synthesis methods of benzoxazole derivatives. Note that specific yields and reaction times are substrate-dependent and may require optimization.

MethodCatalystSolventEnergy SourceTypical TimeTypical Yield (%)Reference
Microwave-assistedIodineSolvent-freeMicrowave10-15 min67-90[14]
Ultrasound-assistedNoneEthanolUltrasound10-30 min85-96[17]
Nanocatalyst-mediatedAg@Fe2O3Water:Ethanol (5:1)Stirring1.5-2.5 h88-97[9]
Ionic Liquid Catalysis1-butylpyridinium iodideAcetonitrileStirring3.5 hup to 97[18]
Electrochemical SynthesisNaI/NaClEtOH/WaterElectricity-Moderate to High[21]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2,5-Disubstituted Benzoxazoles[14]

This protocol describes a solvent-free, microwave-assisted condensation reaction between 2-amino-4-methylphenol and aromatic aldehydes using iodine as an oxidant.

Materials:

  • 2-amino-4-methylphenol

  • Aromatic aldehyde

  • Iodine

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 2-amino-4-methylphenol (1.0 mmol) and the aromatic aldehyde (1.0 mmol).

  • Add iodine (as an oxidant, optimize molar ratio as needed).

  • Place the vessel in the microwave reactor and irradiate under solvent-free conditions. Optimize time and power for your specific substrates (e.g., 10-15 minutes).

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Ultrasound-Assisted, Catalyst-Free Synthesis of Benzoxazoles[16]

This protocol details a catalyst-free method for the synthesis of benzoxazole derivatives from 2-aminophenols and aromatic aldehydes under ultrasound irradiation.

Materials:

  • 2-aminophenol derivative

  • Aromatic aldehyde

  • Ethanol

  • Ultrasonic water bath

Procedure:

  • In a 50 mL Pyrex flask, combine the 2-aminophenol derivative (1.0 mmol) and the aromatic aldehyde (1.0 mmol).

  • Add ethanol (10 mL) to the flask.

  • Place the open vessel in an ultrasonic water bath.

  • Irradiate the mixture at room temperature. The reaction is typically complete within 10-30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture. The product may crystallize directly.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

References

  • Gao, W., et al. (2022). Electrochemical NaI/NaCl-mediated one-pot synthesis of 2-aminobenzoxazoles in aqueous media via tandem addition–cyclization. Green Chemistry. Available at: [Link]

  • Özil, M., & Menteşe, E. (2020). Microwave-assisted Synthesis of Benzoxazoles Derivatives. Current Microwave Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Microwave-Assisted Synthesis of Benzoxazole Derivatives | Request PDF. Available at: [Link]

  • CKT College. (n.d.). A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-S. Available at: [Link]

  • NIH. (n.d.). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Available at: [Link]

  • Bentham Science Publishers. (2020). Microwave-assisted Synthesis of Benzoxazoles Derivatives. Available at: [Link]

  • VNUHCM Journal of Science and Technology Development. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. Available at: [Link]

  • PMC. (n.d.). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Available at: [Link]

  • Jetir.Org. (n.d.). “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”. Available at: [Link]

  • MDPI. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. Available at: [Link]

  • ResearchGate. (n.d.). Diagrammatic representation of synthesis of 2-aminobenzoxazoles and various other derivatives of benzoxazole employing poly (ethylene glycol). Available at: [Link]

  • NIH. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of benzoxazole under ultrasound irradiation. Available at: [Link]

  • RSC Publishing. (2022). Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. Available at: [Link]

  • MDPI. (n.d.). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Available at: [Link]

  • ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Available at: [Link]

  • RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Ultrasound-assisted facile and efficient synthesis of novel Benzoxazole derivatives from o-aminocardanol using Indion 190 resin. Available at: [Link]

  • Advanced Journal of Chemistry-Section A. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Available at: [Link]

Sources

Troubleshooting

Preventing oxidation of primary amines in benzoxazole synthesis

Topic: Preventing Non-Productive Oxidation of Primary Amines (2-Aminophenols) Audience: Organic Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary: The Oxidation Paradox In benzoxazole synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Non-Productive Oxidation of Primary Amines (2-Aminophenols) Audience: Organic Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Oxidation Paradox

In benzoxazole synthesis, "oxidation" is a double-edged sword. You must prevent the degradative oxidation of the starting material (2-aminophenol) into quinone imines (black tar), while often promoting the controlled oxidative cyclization of the intermediate Schiff base to form the benzoxazole ring.

This guide provides the technical protocols to stabilize your amine precursors and control the oxidative pathways for maximum yield and purity.

Module 1: Raw Material Integrity (Pre-Reaction)

The Issue: 2-Aminophenols are highly electron-rich and prone to radical oxidation by atmospheric oxygen. This forms colored impurities (quinone imines) that act as radical sponges, inhibiting the desired cyclization and lowering yields.

Protocol A: Purification of Dark/Oxidized 2-Aminophenol

Use this protocol if your starting material is brown or black. Pure 2-aminophenol should be off-white/beige.

ReagentRoleSpecification
Sodium Dithionite (Na₂S₂O₄) ReductantTechnical grade (>85%)
Activated Carbon AdsorbentAcid-washed
Water/Methanol SolventDegassed (Sparged with N₂)

Step-by-Step Procedure:

  • Dissolution: Suspend the dark 2-aminophenol in hot water (or 1:1 MeOH/Water) under an inert atmosphere (N₂/Ar).

  • Reduction: Add Sodium Dithionite (10-20 wt% relative to amine). Stir at 50°C for 15 minutes. The solution should lighten significantly as quinones are reduced back to phenols.

  • Adsorption: Add activated carbon (5-10 wt%) and stir for another 10 minutes.

  • Filtration: Filter hot through a Celite pad under an inert blanket.

  • Crystallization: Cool the filtrate on ice. Collect the precipitated off-white crystals.

  • Storage: Store under Argon in amber vials at -20°C. Pro-tip: Convert to the HCl salt for long-term stability; the salt is resistant to oxidation.

Module 2: Reaction Optimization (The Aldehyde Route)

The Challenge: When synthesizing benzoxazoles from aldehydes and 2-aminophenols, the reaction proceeds via a Schiff base (imine). This intermediate must be oxidized to close the ring. The failure point is often the competitive oxidation of the unreacted amine instead of the Schiff base.

Mechanism & Control Strategy

We utilize Hypervalent Iodine or DDQ as selective oxidants that target the methine C-H bond of the imine, rather than the amine nitrogen.

Workflow Visualization (DOT):

BenzoxazolePathways Start 2-Aminophenol (Primary Amine) Quinone Quinone Imine (Black Tar/Degradation) Start->Quinone Slow Oxidation (Prevent with N2/Na2S2O4) Schiff Schiff Base (Intermediate) Start->Schiff + Aldehyde - H2O Air Atmospheric O2 (Uncontrolled) Air->Quinone Aldehyde Aldehyde (R-CHO) Aldehyde->Schiff Product Benzoxazole (Target) Schiff->Product Oxidative Cyclization (- 2H) Oxidant Selective Oxidant (PhI(OAc)2 or DDQ) Oxidant->Product

Caption: Figure 1. Competitive pathways. Red path represents degradative amine oxidation (to be prevented). Green path represents the necessary oxidative cyclization (to be promoted).

Protocol B: One-Pot Oxidative Cyclization (PhI(OAc)₂ Method)

Recommended for high-value substrates due to mild conditions.

  • Imine Formation: Dissolve 2-aminophenol (1.0 equiv) and aldehyde (1.0 equiv) in dry MeOH or MeCN. Stir at room temperature for 1-2 hours under N₂. Do not add oxidant yet.

  • Verification: Check TLC for the disappearance of the amine and formation of the Schiff base (often fluorescent).

  • Cyclization: Cool to 0°C. Add Iodobenzene Diacetate (PIDA/PhI(OAc)₂) (1.1 equiv) portion-wise.

  • Completion: Allow to warm to RT. The reaction is usually complete in <30 mins.

  • Why this works: PIDA acts as a two-electron oxidant that facilitates the intramolecular nucleophilic attack of the phenol oxygen onto the imine carbon, followed by reductive elimination of iodobenzene.

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned black immediately upon heating. What happened?

  • Diagnosis: Radical polymerization of the 2-aminophenol.

  • Fix: You likely heated the amine before the Schiff base formed, or oxygen was present.

  • Correction: (1) Degas all solvents. (2) Form the Schiff base at room temperature first (yellow/orange color). Only heat or add oxidant after the free amine is consumed. (3) Add 5 mol% Sodium Dithionite to the reaction if using the condensation (acid) route.

Q2: I am using the Carboxylic Acid route (Polyphosphoric Acid/PPA). Do I need an oxidant?

  • Answer: No. This is a condensation reaction, not an oxidative cyclization.

  • Risk: The high temperature (150°C+) required for PPA cyclization rapidly degrades the amine.

  • Fix: Use the Ester method . React the 2-aminophenol with an ester using Boric Acid (catalyst) in Xylene at reflux. This proceeds at lower temperatures than the acid/PPA method, preserving the amine.

Q3: Can I use air as the oxidant for the Aldehyde route?

  • Answer: Yes, but it is risky. Air oxidation requires a catalyst (e.g., Activated Carbon in Xylene or Fe₃O₄ nanoparticles) to be selective. Without a catalyst, air will attack the amine randomly.

  • Recommendation: If you must use air, use Activated Carbon (100 wt%) in refluxing xylene. The carbon surface catalyzes the specific dehydrogenation of the intermediate.

Module 4: Comparative Data (Oxidant Selection)
OxidantSelectivity for CyclizationRisk to AmineWorkup DifficultyRecommended For
PhI(OAc)₂ HighLowLow (remove PhI)Complex/Sensitive drug scaffolds
DDQ Very HighModerateModerate (remove hydroquinone)Robust substrates
MnO₂ ModerateLowHigh (filtration of fines)Large scale (cheap)
Air/O₂ Low (unless catalyzed)HighLowSimple aryl-benzoxazoles
References
  • Dithionite Purification: McKenna, C. E., et al.[1] "A method for preparing analytically pure sodium dithionite."[1] Biochimica et Biophysica Acta, 1991, 1075(1), 109-117.[1] Link

  • Hypervalent Iodine Mechanism: Dohi, T., et al. "Organohypervalent Iodine Reagents in the Synthesis of Heterocycles." Journal of Organic Chemistry, 2017 (Special Issue). Link

  • DDQ Oxidation: Finding, R., et al. "Direct oxidation of hydrocarbons to unsaturated aldehydes using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ)." Journal of the Chemical Society D, 1969. Link

  • General Review: Sahu, J., et al. "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor." RSC Advances, 2023, 13, 24675. Link

  • Activated Carbon Catalysis: Kawashita, Y., et al. "Direct Synthesis of 2-Arylbenzoxazoles by the Oxidative Cyclization of 2-Aminophenols with Aldehydes." Organic Letters, 2002.[2] (Contextual citation for air/carbon method).

Sources

Optimization

Scale-up challenges for 2-substituted benzoxazole amines

Technical Support Center: Scale-Up Challenges for 2-Substituted Benzoxazole Amines Role: Senior Application Scientist Status: Online System: Active Welcome to the Benzoxazole Synthesis Support Hub User Advisory: You are...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Challenges for 2-Substituted Benzoxazole Amines

Role: Senior Application Scientist Status: Online System: Active

Welcome to the Benzoxazole Synthesis Support Hub

User Advisory: You are likely here because your reaction turned into a black tar, your yield dropped precipitously upon scaling from grams to kilograms, or you are struggling to install the amine functionality without destroying the heterocycle.

This guide treats the synthesis of 2-substituted benzoxazole amines as a process engineering challenge. We distinguish between two distinct chemical architectures that often get confused in literature, as they require vastly different troubleshooting strategies:

  • Type A: 2-Aminobenzoxazoles (The amine is directly attached to the C2 position).

  • Type B: 2-(Aminoalkyl)benzoxazoles (The amine is on a side chain attached to C2).

Module 1: Critical Decision Matrix

Before troubleshooting, verify your route against this logic flow. Scale-up failures often stem from choosing a "medicinal chemistry" route (e.g., BrCN) that is unviable for process chemistry.

Benzoxazole_Route_Logic Start Target Molecule Selection Type_Decision Is the Amine directly on C2? Start->Type_Decision Type_A Type A: 2-Aminobenzoxazole Type_Decision->Type_A Yes Type_B Type B: 2-(Aminoalkyl)benzoxazole Type_Decision->Type_B No (Side Chain) Route_A1 Route: 2-Aminophenol + BrCN Type_A->Route_A1 Small Scale Only (Toxic) Route_A2 Route: 2-Aminophenol + Thiourea (Desulfurization) Type_A->Route_A2 Preferred (Scale-Up) Route_A3 Route: Smiles Rearrangement (Benzoxazole-2-thiol) Type_A->Route_A3 Modern Alternative Route_B1 Route: PPA Condensation (High Heat) Type_B->Route_B1 Robust but Viscous Route_B2 Route: Oxidative Cyclization (Schiff Base + Oxidant) Type_B->Route_B2 Milder Conditions

Figure 1: Strategic Route Selection. Blue nodes indicate decision points; Green indicates preferred scale-up routes; Red indicates routes to avoid at scale.

Module 2: Troubleshooting Type A (Direct 2-Amino)

Context: The classic lab scale method uses Cyanogen Bromide (BrCN). Do not scale this. BrCN is volatile, highly toxic, and forms solid waste that is hard to manage.

Issue: "My reaction works with BrCN but I can't scale it safely."
  • Root Cause: You are relying on a reagent suitable for milligram libraries but hazardous for kilo-labs.

  • The Fix: Switch to Desulfurizing Cyclization .

    • Protocol: React 2-aminophenol with isothiocyanates (or thiourea) to form a thiourea intermediate, followed by desulfurization using a metal salt (like CuCl or HgO - though Hg is avoided) or oxidative desulfurization (H2O2/NaOH).

    • Scale-Up Tip: Use di(1H-imidazol-1-yl)methanimine as a BrCN surrogate if you must maintain similar kinetics, or use the Smiles Rearrangement approach starting from benzoxazole-2-thiol and an amine, which avoids toxic cyanates entirely [1].

Issue: "Low yield using the Smiles Rearrangement method."
  • Root Cause: Disulfide formation.[1] When reacting benzoxazole-2-thiol with an amine, the thiol can oxidize to the disulfide dimer instead of rearranging.

  • The Fix:

    • Degas solvents: Oxygen promotes dimerization.

    • Stoichiometry: Ensure you use exactly 2 equivalents of the amine (one acts as the nucleophile, the other as the base).

    • Radical Scavenger: Add catalytic Et3N or a radical scavenger to suppress disulfide formation [1].

Module 3: Troubleshooting Type B (Side-Chain Amino)

Context: This usually involves condensing 2-aminophenol with an amino acid (protected) or a carboxylic acid derivative.

Issue: "The PPA (Polyphosphoric Acid) reaction turned into a solid block."
  • Root Cause: PPA is a polymer. At room temperature, it is viscous; at high concentration of reactants, it becomes a glass.

  • The Fix:

    • Temperature Staging: Do not add reactants to cold PPA. Heat PPA to 60-80°C before addition to lower viscosity.

    • The "Paste" Protocol: Pre-mix your 2-aminophenol and carboxylic acid as a solid blend, then add this powder slowly to the stirring hot PPA.

    • Quenching: NEVER pour water into the reaction vessel. Pour the hot reaction mixture slowly into a vigorously stirred ice/water slurry. The exotherm is massive.

Issue: "My amino-linker degraded during cyclization."
  • Root Cause: PPA cyclizations run at 120-150°C. If your side chain contains an unprotected amine (e.g., Boc-group), it will deprotect and likely polymerize or react with the PPA.

  • The Fix:

    • Use Phthalimide Protection: It is stable to hot acid (PPA). Deprotect with hydrazine after the ring is formed.

    • Switch to Oxidative Cyclization: Use a Schiff base intermediate (formed at mild temps) and cyclize using DDQ or MnO2 at <60°C. This tolerates sensitive functional groups [2].

Module 4: Purification & The "Black Tar" Phenomenon

Context: Substituted benzoxazoles are notorious for "tarring" due to the oxidation of unreacted 2-aminophenol.

Q: How do I remove the dark impurities without running a giant column? A: Use the "Acid-Base Swing" technique (Self-Validating System).

  • Dissolution: Dissolve crude tar in dilute HCl (The benzoxazole and unreacted amine dissolve; neutral tars/phenolic polymers remain insoluble).

  • Filtration: Filter off the insoluble dark solids.

  • Basification: Slowly basify the filtrate with NaOH to pH >10.

  • Extraction: The benzoxazole precipitates or is extracted.[2] The phenolic impurities (oxidized aminophenols) remain in the aqueous phase as phenoxides.

Data Table: Purification Solvent Selection

Impurity TypeRecommended Wash/SolventMechanism
Oxidized Aminophenol 10% NaOH WashPhenolic impurities form water-soluble salts.
Metal Residues (Mn/Fe) EDTA wash or Celite filtrationChelation/Physical removal of oxidant byproducts.
PPA Residue Sat. NaHCO3 (Slow addition)Neutralization of trapped acid pockets.
Unreacted Aldehyde NaHSO3 (Bisulfite) washForms water-soluble bisulfite adduct.

Module 5: Detailed Protocol (Oxidative Cyclization)

Method: Iron-Catalyzed Oxidative Cyclization (Green Scale-Up Compatible) [3]. Target: 2-substituted benzoxazole (Type B).

  • Schiff Base Formation:

    • Charge Reactor A with 2-aminophenol (1.0 equiv) and Aldehyde-Linker (1.0 equiv) in Ethanol.

    • Stir at RT for 2 hours.

    • Checkpoint: Monitor TLC/HPLC for disappearance of amine. The Schiff base often precipitates.

  • Cyclization:

    • Add FeCl3 (5 mol%) as catalyst.

    • Add TEMPO (5 mol%) as co-catalyst (optional, boosts rate).

    • Bubble Air/O2 or add H2O2 (slowly) at 60°C.

    • Mechanism:[3][4][5][6][7][8] The Fe(III) oxidizes the C-H bond of the imine, facilitating ring closure.

  • Workup:

    • Filter catalyst (if heterogeneous) or wash with EDTA solution (if homogeneous).

    • Concentrate and recrystallize from EtOH/Water.

Workup_Workflow Rxn Crude Reaction Mixture Filter Filtration (Remove Solids) Rxn->Filter Solids Acid_Wash Acid Wash (HCl) (Remove Metals) Filter->Acid_Wash Filtrate Base_Wash Base Wash (NaOH) (Remove Phenols) Acid_Wash->Base_Wash Organic Layer Cryst Crystallization (Final Product) Base_Wash->Cryst Evaporate

Figure 2: Purification Workflow. Standardized workup to remove common contaminants in oxidative cyclization.

FAQs: Rapid Fire Troubleshooting

Q1: My PPA reaction yields a product that is pink/red. Is it impure?

  • A: Yes. This is often due to trace oxidation of the 2-aminophenol starting material. Even 0.1% impurity can color the whole batch. Recrystallize the starting 2-aminophenol with a pinch of sodium dithionite before use to strip the color.

Q2: Can I use Microwave synthesis for scale-up?

  • A: No. While literature loves microwave benzoxazole synthesis, it is not scalable beyond ~50g due to penetration depth issues. Switch to Flow Chemistry (Continuous Flow) if you need high-temperature/high-pressure conditions similar to microwave heating.

Q3: I need a chiral amine on the side chain. Will the reaction racemize it?

  • A: Acid-mediated cyclization (PPA) at 140°C carries a high risk of racemization, especially if the chiral center is alpha to the carbonyl. Use the Oxidative Cyclization route (Module 5) at <60°C to preserve stereochemistry.

References

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Source: ACS Omega (2019). URL:[Link]

  • Synthesis of Benzoxazoles by Metal-Free Oxidative Cyclization. Source: European Journal of Organic Chemistry. URL:[Link]

  • Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization. Source: Green Chemistry (RSC). URL:[Link]

  • Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents. Source: The Journal of Organic Chemistry.[6][9] URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 2-(Benzo[d]oxazol-2-yl)butan-1-amine via ¹H NMR Spectroscopy

Abstract In the landscape of drug discovery and medicinal chemistry, the unambiguous structural confirmation of novel chemical entities is a cornerstone of the development pipeline. Benzoxazole derivatives, in particular...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of drug discovery and medicinal chemistry, the unambiguous structural confirmation of novel chemical entities is a cornerstone of the development pipeline. Benzoxazole derivatives, in particular, represent a critical class of heterocyclic compounds known for their wide-ranging pharmacological activities.[1] This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of a promising candidate, 2-(Benzo[d]oxazol-2-yl)butan-1-amine. Moving beyond a simple data report, this document offers a predictive analysis based on foundational principles, outlines a rigorous experimental protocol for data acquisition, and presents an objective comparison of ¹H NMR with alternative analytical techniques, furnishing researchers with the critical insights needed for confident structural elucidation.

Introduction: The Imperative for Rigorous Structural Analysis

2-(Benzo[d]oxazol-2-yl)butan-1-amine is a molecule of significant interest, combining the privileged benzoxazole scaffold with a chiral butan-1-amine side chain. This combination presents unique possibilities for stereospecific interactions with biological targets. Before any meaningful biological evaluation or structure-activity relationship (SAR) studies can commence, its chemical structure must be unequivocally verified. ¹H NMR spectroscopy stands as the primary and most powerful tool for this purpose, offering detailed information about the molecular framework in solution.[2] This guide will deconstruct the predicted ¹H NMR spectrum of the title compound, explaining the theoretical basis for expected chemical shifts, multiplicities, and coupling constants.

Predicting the ¹H NMR Spectrum: A Deductive Approach

In the absence of a pre-existing experimental spectrum, a robust prediction can be formulated by dissecting the molecule into its constituent fragments and applying established NMR principles. The structure and proton labeling scheme for 2-(Benzo[d]oxazol-2-yl)butan-1-amine are shown below:

Molecular Structure of 2-(Benzo[d]oxazol-2-yl)butan-1-amine with protons labeled Ha through Hi

Figure 1: Structure and proton labeling for 2-(Benzo[d]oxazol-2-yl)butan-1-amine.

The predicted spectral data are summarized in Table 1. The reasoning behind these assignments is detailed in the subsequent sections.

Table 1: Predicted ¹H NMR Spectral Data for 2-(Benzo[d]oxazol-2-yl)butan-1-amine in CDCl₃

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Hd, Hg 7.50 - 7.80Multiplet (or two doublets)2HAromatic protons on the benzoxazole ring, deshielded by ring currents.[2]
He, Hf 7.20 - 7.50Multiplet (or two triplets)2HAromatic protons on the benzoxazole ring.[2]
Ha ~3.40 - 3.60Multiplet1HMethine proton adjacent to the benzoxazole ring, deshielded by the heterocyclic system.
Hb, Hc ~3.00 - 3.20Multiplet2HMethylene protons adjacent to the primary amine.
Hh ~1.70 - 1.90Multiplet2HMethylene protons on the ethyl group.
Hi ~1.00 - 1.20Triplet3HTerminal methyl group protons.
-NH₂ 1.50 - 3.00 (variable)Broad Singlet2HProtons on the primary amine; chemical shift is concentration and solvent dependent.
The Aromatic Region (δ 7.0 - 8.0 ppm)

The four protons on the fused benzene ring of the benzoxazole moiety (Hd, He, Hf, Hg) are expected to resonate in the downfield aromatic region.[2] Their precise chemical shifts and splitting patterns depend on the electronic environment. Typically, protons Hd and Hg, being ortho to the ring fusion, appear slightly further downfield (δ 7.50 - 7.80) compared to He and Hf (δ 7.20 - 7.50).[2] The coupling between these adjacent protons will likely result in a complex multiplet, though they may resolve into distinct doublets and triplets depending on the spectrometer's resolution.

The Alkyl Chain Region (δ 0.9 - 4.0 ppm)

The aliphatic portion of the molecule gives rise to several distinct signals.

  • Methine Proton (Ha): This single proton is positioned on a carbon atom directly attached to the C-2 position of the benzoxazole ring. This proximity to the electron-withdrawing heterocyclic system causes significant deshielding, pushing its signal downfield to an estimated δ 3.40 - 3.60 ppm. It is coupled to protons Hb, Hc, and Hh, and will therefore appear as a complex multiplet.

  • Aminomethylene Protons (Hb, Hc): The two protons on the carbon adjacent to the nitrogen of the primary amine are diastereotopic due to the adjacent chiral center (C-Ha). They are expected to be chemically non-equivalent and will likely appear as a complex multiplet around δ 3.00 - 3.20 ppm.

  • Ethyl Group Protons (Hh, Hi): The ethyl group gives rise to two characteristic signals. The methylene protons (Hh) are adjacent to the chiral center and will appear as a multiplet around δ 1.70 - 1.90 ppm. The terminal methyl protons (Hi) are the most shielded protons in the molecule and will appear as a triplet around δ 1.00 - 1.20 ppm, due to coupling with the adjacent Hh methylene protons. A typical aliphatic H-C-C-H coupling constant (³JHH) is in the range of 6-8 Hz.[3]

  • Amine Protons (-NH₂): The two protons of the primary amine typically appear as a broad singlet. Their chemical shift is highly variable (δ 1.5 - 3.0 ppm) and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Experimental Design: Acquiring a High-Fidelity Spectrum

The acquisition of a high-quality, interpretable ¹H NMR spectrum is contingent upon a meticulously executed experimental protocol. The following procedure ensures data integrity and reproducibility.

Workflow for NMR-based Structural Elucidation

The overall process from sample preparation to final structure confirmation follows a logical and systematic workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (NMR Spectrometer) cluster_proc Data Processing & Analysis node_a 1. Weigh 5-10 mg of Purified Compound node_b 2. Dissolve in ~0.7 mL of Deuterated Solvent (e.g., CDCl3) node_a->node_b node_c 3. Transfer to 5 mm NMR Tube node_b->node_c node_d 4. Insert Sample & Lock on Solvent Signal node_c->node_d node_e 5. Shim Magnet for Field Homogeneity node_d->node_e node_f 6. Acquire Spectrum (e.g., 16-64 scans) node_e->node_f node_g 7. Fourier Transform & Phase Correction node_f->node_g node_h 8. Baseline Correction & Integration node_g->node_h node_i 9. Peak Picking & Structural Assignment node_h->node_i node_j Structure Verified node_i->node_j Confirm Structure

Caption: Standard experimental workflow for NMR-based structural elucidation.

Detailed Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of highly purified 2-(Benzo[d]oxazol-2-yl)butan-1-amine. Purity is paramount to avoid signals from residual solvents or synthetic byproducts.

    • Select an appropriate deuterated solvent. Chloroform-d (CDCl₃) is an excellent initial choice for many non-polar to moderately polar organic molecules.[2]

    • Dissolve the sample in approximately 0.7 mL of the deuterated solvent in a clean vial. Ensure complete dissolution, using gentle sonication if necessary.

    • Filter the solution through a small plug of glass wool into a clean, high-precision 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer's field frequency to the deuterium signal of the solvent. This step is crucial for maintaining field stability during the experiment.

    • Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume. This directly impacts spectral resolution and peak shape.

    • Set the appropriate acquisition parameters, including spectral width, acquisition time, and number of scans (typically 16 to 64 for a sample of this concentration).

    • Acquire the Free Induction Decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Carefully phase-correct the spectrum to ensure all peaks are in pure absorption mode with a flat baseline.

    • Perform baseline correction to remove any broad, underlying distortions.

    • Integrate all signals to determine the relative number of protons corresponding to each peak.

    • Reference the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 ppm).[2]

Comparative Analysis: ¹H NMR vs. Alternative Techniques

While ¹H NMR is the primary tool for structural elucidation, a multi-technique approach provides the most robust and irrefutable characterization. The following table compares ¹H NMR with other common analytical methods for the analysis of 2-(Benzo[d]oxazol-2-yl)butan-1-amine.

Table 2: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedStrengths for this MoleculeLimitations
¹H NMR Detailed proton environment, connectivity (via coupling), stereochemistry, relative proton count.Unambiguously defines the entire proton framework, crucial for isomer identification.Can have overlapping signals in complex regions; requires relatively pure sample (mg scale).
¹³C NMR Number and type of carbon atoms (CH₃, CH₂, CH, C).Confirms the carbon backbone and the presence of quaternary carbons in the benzoxazole ring.Low natural abundance of ¹³C requires more sample or longer acquisition times; no coupling information in standard spectra.[2]
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.Confirms the molecular formula (High-Resolution MS); fragmentation can support structural assignments.Does not distinguish between isomers; provides no information on atom connectivity.
FTIR Spectroscopy Presence of functional groups (e.g., N-H, C=N, C-O, aromatic C-H).Quickly confirms the presence of the amine (N-H stretch ~3300-3500 cm⁻¹) and the benzoxazole system.Provides limited information on the overall molecular skeleton; not suitable for detailed structural mapping.

Conclusion

The structural elucidation of 2-(Benzo[d]oxazol-2-yl)butan-1-amine is adeptly handled by ¹H NMR spectroscopy. Through a predictive analysis grounded in fundamental principles, we can anticipate a complex but interpretable spectrum with distinct signals for the aromatic, methine, and alkyl protons. When this predictive model is paired with a rigorous experimental protocol, the resulting high-fidelity spectrum serves as a definitive fingerprint of the molecule. While complementary techniques like ¹³C NMR, Mass Spectrometry, and FTIR provide valuable, orthogonal data points that confirm molecular weight and functional groups, it is ¹H NMR that delivers the intricate, atom-by-atom connectivity map essential for the confident progression of a compound in the drug development process.

References

  • Mabied, A. F., Shalaby, E. M., Zayed, H. A., El-Kholy, E., Farag, I. S. A., & Ahmed, N. A. (2014). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. ISRN Organic Chemistry, 2014, 728343. [Link][1][4]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link][5]

  • Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link][3]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link][6]

Sources

Comparative

High-Fidelity Structural Confirmation of Benzoxazole Scaffolds via FTIR

Executive Summary In the high-stakes environment of drug discovery, the benzoxazole moiety serves as a privileged scaffold, underpinning the pharmacophore of numerous bioactive agents (e.g., antimicrobial, anticancer, an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug discovery, the benzoxazole moiety serves as a privileged scaffold, underpinning the pharmacophore of numerous bioactive agents (e.g., antimicrobial, anticancer, and anti-inflammatory therapeutics).[1] While Nuclear Magnetic Resonance (NMR) remains the gold standard for atomic-level elucidation, Fourier Transform Infrared Spectroscopy (FTIR) offers an unparalleled advantage in rapid, high-throughput structural confirmation .[2]

This guide objectively analyzes the efficacy of FTIR for benzoxazole ring confirmation, contrasting it with orthogonal analytical techniques. It provides a self-validating experimental protocol designed to minimize false positives during the cyclization of o-aminophenol precursors.

Part 1: Technical Deep Dive – The FTIR Fingerprint

The confirmation of a benzoxazole ring formation relies on detecting a specific set of vibrational modes that indicate the successful fusion of the benzene and oxazole rings. This is not merely about identifying a single peak but validating a spectral pattern .

Characteristic Vibrational Modes of Benzoxazole[3]

The following table synthesizes data from multiple experimental studies to establish the definitive FTIR profile for benzoxazole derivatives.

Vibrational ModeWavenumber (

)
IntensityMechanistic Origin

(Oxazole Ring)
1640 – 1590 StrongStretching vibration of the imine bond within the oxazole ring.[2] This is the primary diagnostic band for ring closure.

1270 – 1230 StrongAsymmetric stretching of the ether linkage.[2] The fusion of the ring increases rigidity, often shifting this higher than aliphatic ethers.

1080 – 1050 MediumSymmetric stretching of the ether linkage.[2]

(Ar)
1600, 1585, 1450 Med/WeakSkeletal vibrations of the fused benzene ring.[2] The 1450

band is often distinct in benz-fused heterocycles.

(OOP)
760 – 730 StrongOut-of-plane bending for 1,2-disubstituted benzene (ortho-substitution).[2] Critical for confirming the specific fusion pattern.
The "Self-Validating" Logic of Ring Closure

A robust FTIR protocol does not just look for the presence of product peaks; it must simultaneously verify the absence of precursor signals. The synthesis of benzoxazole typically involves the cyclization of o-aminophenol derivatives.

  • Validation Checkpoint 1 (Disappearance): The broad, intense bands for

    
      (
    
    
    
    ) and
    
    
    (
    
    
    ) seen in the starting material must vanish or significantly diminish (unless other functional groups are present).[2]
  • Validation Checkpoint 2 (Appearance): The emergence of the sharp

    
      band at 
    
    
    
    confirms the formation of the azomethine linkage essential to the oxazole ring.

Part 2: Comparative Analysis – FTIR vs. Alternatives

While FTIR is a powerful screening tool, it is essential to understand its position relative to other analytical methods.[2]

Comparative Performance Matrix
FeatureFTIR (Mid-IR) Raman Spectroscopy

H-NMR
Mass Spectrometry (MS)
Primary Utility Functional Group ID (Dipole changes)Skeletal/Symmetric bonds (Polarizability)Atomic Connectivity & QuantitationMolecular Weight & Fragmentation
Benzoxazole Specificity High for C=N and C-O-C polar bonds.[2]High for aromatic ring breathing & C=C.Very High (Definitive structure proof).[2]Medium (Confirms mass, not isomer).[2]
Sample Prep Minimal (ATR) or Pellet (KBr).[2]None (Direct measurement).[2]High (Deuterated solvents required).[2]Low (Direct injection).[2]
Water Interference High (O-H overlap).[2]Negligible (Good for aqueous samples).[2]Low (Solvent dependent).[2]N/A
Throughput Speed Fastest (<1 min/sample).[2]Fast (<2 min/sample).[2]Slow (10-30 min/sample).Fast (<2 min/sample).[2]
Cost per Analysis Low.[2]Low.High.Medium.
Strategic Recommendation
  • Use FTIR for: Rapid "Go/No-Go" decisions during synthesis optimization and reaction monitoring. It is the most cost-effective way to confirm the consumption of the amino/hydroxyl precursors.

  • Use NMR for: Final purity characterization and publication-quality structural proof.

  • Use Raman for: Complementary analysis if the C=N band in FTIR is obscured by other carbonyl signals (e.g., amides), as Raman selection rules differ.

Part 3: Experimental Protocols

To ensure reproducibility and scientific integrity, follow these standardized protocols.

Method A: Attenuated Total Reflectance (ATR-FTIR)

Best for: High-throughput screening of solid or liquid crude products.[2]

  • System Prep: Clean the ATR crystal (Diamond/ZnSe) with isopropanol.[2] Collect a background spectrum (air) to subtract atmospheric

    
     and 
    
    
    
    .[2]
  • Sample Loading: Place

    
     of the solid benzoxazole derivative directly onto the crystal.
    
  • Contact Optimization: Apply pressure using the anvil until the force gauge indicates optimal contact. Causality: Poor contact results in weak evanescent wave penetration, yielding noisy spectra.[2]

  • Acquisition: Scan range

    
    ; Resolution 
    
    
    
    ; 16-32 scans.
  • Post-Processing: Apply ATR correction (if quantitative comparison to transmission spectra is needed) to account for depth of penetration dependence on wavelength.

Method B: KBr Pellet Transmission

Best for: High-resolution publication spectra and resolving weak overtone bands.

  • Ratio: Mix sample with spectroscopic grade KBr in a 1:100 ratio (1 mg sample : 100 mg KBr). Causality: High concentration leads to detector saturation and peak truncation (flat-topping).[2]

  • Grinding: Grind the mixture in an agate mortar until a fine, uniform powder is achieved. Causality: Particle size must be smaller than the wavelength of IR light (

    
    ) to minimize Christiansen effect (scattering baseline slope).
    
  • Pressing: Compress under vacuum (10 tons) for 2 minutes to form a transparent disc.

  • Acquisition: Scan range

    
    .[2]
    

Part 4: Visualization of Structural Confirmation Logic

The following diagram illustrates the logical workflow for confirming the benzoxazole structure, highlighting the critical decision nodes based on spectral data.

Benzoxazole_Confirmation Start Crude Reaction Product PreCheck Pre-Scan: Check Precursor (o-Aminophenol) Start->PreCheck FTIR_Scan Acquire FTIR Spectrum (4000 - 600 cm⁻¹) PreCheck->FTIR_Scan Check_OH_NH Region 3400-3200 cm⁻¹: Are broad OH/NH bands present? FTIR_Scan->Check_OH_NH Check_CN Region 1640-1590 cm⁻¹: Is sharp C=N band present? Check_OH_NH->Check_CN No / Weak Incomplete Result: Incomplete Reaction (Precursor detected) Check_OH_NH->Incomplete Yes (Strong) Check_COC Region 1270-1050 cm⁻¹: Are C-O-C bands present? Check_CN->Check_COC Yes Ambiguous Result: Ambiguous (Check Raman/NMR) Check_CN->Ambiguous No Confirmed Result: Benzoxazole Ring Confirmed (Proceed to NMR/MS) Check_COC->Confirmed Yes Check_COC->Ambiguous No

Caption: Logical workflow for the stepwise confirmation of benzoxazole ring closure using FTIR spectral checkpoints.

References

  • Podran, T., et al. (2021).[2] "Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles." Molecular Crystals and Liquid Crystals. Link

  • Ahmed, M. R., & Mohsin, A. A. (2015).[2][3] "Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives." American Journal of Organic Chemistry.[2] Link

  • Thermo Fisher Scientific. "Raman and FTIR Spectroscopy: Complementary Technologies."[2] Thermo Fisher Scientific Learning Center.[2] Link

  • Gateway Analytical. (2021). "Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations." Gateway Analytical. Link

  • LibreTexts Chemistry. (2023).[2] "Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts. Link

Sources

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Patterns of Benzoxazole Amines

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug discovery, the benzoxazole scaffold is a privileged structure, forming the core of numerous biologic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the benzoxazole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] The efficient and accurate structural elucidation of novel benzoxazole amine derivatives is paramount for accelerating development timelines. Mass spectrometry, a cornerstone of analytical chemistry, provides indispensable information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth comparison of the mass spectrometric fragmentation behavior of benzoxazole amines, providing insights into how structural variations influence fragmentation pathways under different ionization conditions.

The Decisive Role of the 2-Amino Group in Benzoxazole Fragmentation

The fragmentation of the core benzoxazole ring system is well-characterized. However, the introduction of a 2-amino group dramatically alters the fragmentation landscape. The strong electron-donating nature of the amino group significantly influences the stability of the molecular ion and directs the subsequent fragmentation pathways.[2] This is a critical consideration when interpreting the mass spectra of this class of compounds.

Comparative Fragmentation Analysis: Ionization Techniques and Substituent Effects

The choice of ionization technique, primarily Electron Ionization (EI) and Electrospray Ionization (ESI), dictates the initial energy imparted to the molecule and, consequently, the extent and nature of fragmentation.[3][4]

Electron Ionization (EI-MS): Unveiling the Core Structure

Electron ionization is a high-energy technique that typically induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[3] For a simple 2-aminobenzoxazole, the molecular ion is expected to be prominent. The fragmentation is characterized by several key pathways:

  • Cleavage of the Benzoxazole Ring: A characteristic fragmentation involves the loss of CO, followed by the expulsion of HCN.

  • Influence of the Amino Group: The amino group directs specific fragmentation pathways, including the loss of an H radical to form a stable iminium cation.

  • Substituent Effects: The nature and position of substituents on the benzoxazole ring and the exocyclic amine will significantly modulate the fragmentation. Electron-donating groups tend to stabilize the molecular ion, while electron-withdrawing groups can promote specific cleavage events.

Table 1: Predicted Key EI-MS Fragments for Substituted 2-Aminobenzoxazoles

Substituent (R)Predicted Key Fragments (m/z)Rationale for Key Fragment
H[M]+•, [M-H]+, [M-CO]+•, [M-CO-HCN]+•Fundamental fragmentation of the unsubstituted core.
CH3 on Amine[M]+•, [M-CH3]+, [M-HCN]+•α-cleavage of the methyl group is a dominant pathway for amines.
Phenyl on Amine[M]+•, [M-C6H5]+, fragments from the phenyl ringCleavage of the N-phenyl bond and characteristic phenyl fragments (e.g., m/z 77).
Cl on Benzoxazole[M]+•, [M-Cl]+, [M-CO-Cl]+•Loss of the halogen radical is a common fragmentation pathway.
Electrospray Ionization (ESI-MS): A Gentler Approach for Molecular Ion Confirmation and Tandem MS

Electrospray ionization is a soft ionization technique that typically produces protonated molecules [M+H]+ with minimal in-source fragmentation.[4] This is particularly useful for confirming the molecular weight of the synthesized compounds.[5] Tandem mass spectrometry (MS/MS) is then employed to induce and analyze fragmentation, providing structural information.

Under ESI-MS/MS conditions, the fragmentation of protonated benzoxazole amines often initiates with the cleavage of the most labile bonds.

  • Protonation Site: The exocyclic amino group is a likely site of protonation, influencing the initial fragmentation steps.

  • Loss of Substituents: Substituents on the amine are often lost as neutral molecules.

  • Ring Cleavage: Cleavage of the benzoxazole ring can occur, often initiated by protonation of one of the heteroatoms.

Experimental Workflow for LC-MS/MS Analysis

A robust and reproducible analytical method is crucial for comparing the fragmentation of different benzoxazole amines.

Caption: A typical LC-MS/MS workflow for the analysis of benzoxazole amines.

Detailed Experimental Protocol

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, equipped with an electrospray ionization (ESI) source.[6]

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[6]

  • Mobile Phase A: 0.1% formic acid in water.[6]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. For example: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.[6]

  • Flow Rate: 0.4 mL/min.[6]

  • Injection Volume: 5 µL.[6]

  • Column Temperature: 40 °C.[6]

Mass Spectrometry Conditions (Positive Ion Mode):

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 800 L/h

  • Collision Gas: Argon

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.

Predicted Fragmentation Pathway of a Substituted Benzoxazole Amine

The following diagram illustrates a plausible ESI-MS/MS fragmentation pathway for a protonated N-phenyl-2-aminobenzoxazole.

Fragmentation_Pathway cluster_fragments Fragmentation Products Precursor [M+H]+ Fragment1 [M+H - C6H5NH2]+ Precursor->Fragment1 - Aniline Fragment2 [M+H - CO]+ Precursor->Fragment2 - CO Fragment3 [C6H5NH3]+ Precursor->Fragment3 Rearrangement

Caption: Predicted ESI-MS/MS fragmentation of a protonated N-phenyl-2-aminobenzoxazole.

Conclusion

The mass spectrometric fragmentation of benzoxazole amines is a complex process governed by the interplay between the core heterocyclic structure, the influential 2-amino group, and the nature of various substituents. A systematic approach, utilizing both EI-MS for detailed structural fingerprinting and ESI-MS/MS for confirmation of molecular weight and controlled fragmentation, is essential for the comprehensive characterization of this important class of molecules. By understanding the fundamental fragmentation pathways and the predictable influence of structural modifications, researchers can confidently and efficiently elucidate the structures of novel benzoxazole amine derivatives, thereby accelerating the pace of drug discovery and development.

References

  • Bagley, M. C., et al. (2019). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). Journal of Medicinal Chemistry, 62(23), 10742–10764. [Link]

  • Audier, H. E., et al. (1980). Mass Spectrometry of Oxazoles. Heterocycles, 14(6), 773-784. [Link]

  • Šlachtová, V., & Brulikova, L. (2018). Benzoxazole Derivatives as Promising Antitubercular Agents. ChemistrySelect, 3(16), 4653–4662. [Link]

  • Bonnington, L. S., et al. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry, 38(10), 1054–1066. [Link]

  • Chen, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6563. [Link]

  • Riccio, R., et al. (2006). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 41(11), 1431–1441. [Link]

  • Shaik, L., et al. (2025). an efficient one-pot synthesis of benzoxazole derivatives catalyzed bynickel sulphate. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(06), 812-820. [Link]

  • Angapelly, S., et al. (2021). 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2139–2149. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

  • Ghozlan, S. A. S., et al. (1993). Mass spectral fragmentation modes of some heterocyclically substituted chromones-II. Organic Mass Spectrometry, 28(6), 683–686. [Link]

  • Ramana, D. V., & Mahalakshmi, P. (1996). Proximity Effects in the Electron Impact Mass Spectra of 2-Substituted Benzazoles. Journal of the Chemical Society, Perkin Transactions 2, (11), 2433–2436. [Link]

  • Vékey, K., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 621. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Ramana, D. V., & Kantharaj, E. (1994). Synthesis of 2-substituted benzoxazoles and benzimidazoles based on mass spectral ortho interactions. Journal of the Chemical Society, Perkin Transactions 2, (7), 1445–1448. [Link]

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Comparative

A Comparative Analysis of the Biological Efficacy of Benzoxazole vs. Benzothiazole Amines: A Guide for Medicinal Chemists

Introduction In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, benzoxazole and benzothiazole, two bicyclic aromatic compounds, have garnered si...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, benzoxazole and benzothiazole, two bicyclic aromatic compounds, have garnered significant attention for their versatile and potent biological activities.[1][2][3] These structures are bioisosteres, where the oxygen atom in the benzoxazole ring is replaced by a sulfur atom in benzothiazole.[4] This subtle structural modification—the exchange of a group 16 heteroatom—profoundly influences the molecule's electronic properties, lipophilicity, metabolic stability, and ultimately, its interaction with biological targets. This guide provides a comparative analysis of the biological efficacy of amine-substituted benzoxazoles and benzothiazoles, offering researchers and drug development professionals a data-driven perspective on their respective strengths across key therapeutic areas.

Structural and Physicochemical Distinctions

The core difference between the benzoxazole and benzothiazole scaffolds lies in the heteroatom at position 1 of the azole ring. This distinction is foundational to their differing biological profiles.

  • Electronegativity and Bond Geometry: Oxygen is more electronegative than sulfur, leading to a more polarized C-O bond compared to the C-S bond. This affects the electron distribution throughout the heterocyclic system and influences the potential for hydrogen bonding and other non-covalent interactions with target proteins.

  • Size and Lipophilicity: The sulfur atom is larger and less electronegative than oxygen, which generally imparts greater lipophilicity to the benzothiazole scaffold. This can enhance membrane permeability and affect drug distribution, but may also impact solubility.

  • Metabolic Stability: The C-S bond in benzothiazoles can be more susceptible to oxidation by metabolic enzymes (e.g., cytochrome P450s) compared to the C-O bond in benzoxazoles, potentially leading to different pharmacokinetic profiles.

G cluster_0 Benzoxazole Amine cluster_1 Benzothiazole Amine b_structure t_structure b_label Oxygen Heteroatom - Higher Electronegativity - Potential for H-bond Acceptance t_label Sulfur Heteroatom - Lower Electronegativity - Larger Atomic Radius - Increased Lipophilicity

Comparative Biological Efficacy

The choice between a benzoxazole and a benzothiazole scaffold is often context-dependent, with each demonstrating advantages in specific therapeutic applications.

Anticancer Activity

Both scaffolds are privileged structures in oncology research, with numerous derivatives exhibiting potent cytotoxicity against a wide range of cancer cell lines.[5][6] However, comparative studies often reveal a potency advantage for benzothiazole amines.

A seminal study directly compared the antitumor activity of 2-(4-aminophenyl) substituted azoles and found the order of potency to be benzothiazole > benzoxazole > benzimidazole .[7] The 2-(4-aminophenyl)benzothiazoles, in particular, show potent and selective activity against breast, ovarian, colon, and renal cancer cell lines.[7] Metabolism is believed to play a key role, as sensitive cell lines effectively biotransform the parent amine into active metabolites.[7]

In another study, replacement of a benzothiazole scaffold with benzoxazole and benzimidazole moieties in a series of anticancer agents resulted in a slight decrease in potency against HCT-116 colon cancer cells, though the activity was largely retained.[8] This suggests that while the benzothiazole may be optimal in this specific chemical series, the benzoxazole analog still provides a high degree of efficacy.

Table 1: Comparative Anticancer Activity (IC₅₀ Values)

Compound Class Cancer Cell Line Representative IC₅₀ (µM) Reference
Benzothiazole Amines MCF-7 (Breast) < 0.01 [7]
HCT-116 (Colon) 0.024 [5]
A549 (Lung) 0.84 [5]
PC-3 (Prostate) 19.9 [5]
Benzoxazole Amines MCF-7 (Breast) 11.32 - 12.0 [6][9]
MDA-MB-231 (Breast) 7.52 [9]
HCT116 (Colon) ~1.0 - 5.0 (Estimated) [10]

| | HepG2 (Liver) | 6.7 |[6] |

Note: IC₅₀ values are highly dependent on the specific substitutions on the core scaffold. This table presents representative data to illustrate general potency ranges.

Antimicrobial Activity

In the arena of antimicrobial agents, benzoxazole derivatives frequently demonstrate broad-spectrum activity against both bacteria and fungi.[10][11] Their mechanism often involves the inhibition of essential microbial enzymes, such as DNA gyrase.[12][13]

Studies have synthesized and screened extensive libraries of benzoxazole derivatives, revealing potent activity against Gram-positive bacteria like Bacillus subtilis and fungi such as Candida albicans and Aspergillus niger.[10][11] For instance, certain 2-substituted benzoxazoles showed minimum inhibitory concentration (MIC) values comparable or even superior to standard drugs like ofloxacin and fluconazole.[10]

While benzothiazoles also possess significant antimicrobial properties, direct comparative studies often highlight the robust and broad-spectrum nature of benzoxazoles.[3][4] The structure-activity relationship (SAR) for benzoxazoles indicates that substitutions at the 2 and 5 positions are critical for potent antimicrobial action.[11]

Table 2: Comparative Antimicrobial Activity (MIC Values)

Compound Class Organism Representative MIC (µg/mL) Reference
Benzoxazole Derivatives Bacillus subtilis 0.00114 µM (~0.3 µg/mL) [10]
Escherichia coli 0.00140 µM (~0.4 µg/mL) [10]
Candida albicans 0.00034 µM (~0.1 µg/mL) [10]
Staphylococcus aureus 32 - 256 [14]
Benzothiazole Derivatives Staphylococcus aureus Varies widely [3]
Escherichia coli Varies widely [3]

| | Candida albicans | Varies widely |[15] |

Note: Direct µg/mL comparisons are challenging due to varying molecular weights and reporting units (µM vs. µg/mL). The data indicates that highly potent derivatives exist within both classes.

Anti-inflammatory Activity

Both scaffolds have been successfully exploited to develop potent anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[16][17] Benzoxazole derivatives, in particular, have been designed as selective COX-2 inhibitors, aiming to provide the therapeutic benefits of traditional NSAIDs with reduced gastrointestinal side effects.[16][18]

Studies show that 2-substituted benzoxazoles can exhibit potent anti-inflammatory activity in animal models, such as the carrageenan-induced paw edema assay.[16] The mechanism is often linked to their ability to bind effectively within the active site of the COX-2 enzyme.[16][17] Similarly, benzothiazole derivatives have been evaluated as COX inhibitors and show significant anti-inflammatory and analgesic properties.[19]

In a direct comparison of benzimidazole, benzothiazole, and benzoxazole derivatives designed as COX-2 inhibitors, compounds from all three classes showed high selectivity and potency, with one benzoxazole derivative being over 470-fold more selective for COX-2 over COX-1.[17] This indicates that while both scaffolds are viable, the benzoxazole core can be an excellent platform for developing highly selective COX-2 inhibitors.

Structure-Activity Relationship (SAR) Insights

For both scaffolds, biological activity is profoundly influenced by the nature and position of substituents.

  • Position 2: This is the most common site for substitution. Attaching various aryl, alkyl, or heterocyclic moieties at this position allows for fine-tuning of activity and targeting of specific enzymes or receptors. For antimicrobial benzoxazoles, a benzyl group at C2 is often favorable.[14]

  • Position 5/6: Substitution on the benzene ring, often with halogens, nitro, or amine groups, can modulate the electronic properties and lipophilicity of the entire molecule, impacting cell permeability and target binding.[9][15]

  • Amine Group: For 2-aminophenyl derivatives, substitution on the amine itself (e.g., acetylation) or on the phenyl ring can dramatically alter potency and selectivity, particularly in anticancer applications.[7]

Experimental Protocols

To ensure the reproducibility and validity of biological data, standardized experimental protocols are essential. Below are representative methodologies for evaluating the activities discussed.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing the cytotoxic potential of compounds.

MTT_Workflow

Methodology:

  • Cell Culture: Plate cells (e.g., 5,000 cells/well) in a 96-well microtiter plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Replace the medium in the wells with the medium containing the test compounds. Include wells with medium and DMSO alone as a vehicle control and wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Protocol 2: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth, starting from a high concentration.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible microbial growth (turbidity) is observed.

Conclusion and Future Perspectives

The comparative analysis reveals that while both benzoxazole and benzothiazole amines are exceptionally valuable scaffolds, they exhibit nuanced differences in their biological profiles.

  • Benzothiazole amines often show superior potency in anticancer applications , particularly the 2-(4-aminophenyl)benzothiazole series, which has a well-established and potent profile against solid tumors.[7]

  • Benzoxazole amines frequently demonstrate a broader and more potent spectrum of antimicrobial activity and serve as an excellent foundation for developing selective anti-inflammatory agents like COX-2 inhibitors.[10][16]

The choice of scaffold should be guided by the specific therapeutic target and desired pharmacological profile. Future research should focus on creating hybrid molecules that combine the advantageous features of both scaffolds, exploring novel substitutions to enhance selectivity and potency, and conducting more head-to-head comparative studies to further delineate their structure-activity relationships. Such efforts will undoubtedly continue to unlock the full therapeutic potential of these remarkable heterocyclic systems.

References

  • MDPI.

  • MDPI.

  • PubMed.

  • PMC.

  • PMC - NIH.

  • Bentham Science Publishers.

  • Journal of Medicinal Chemistry.

  • Bentham Science Publisher.

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  • Taylor & Francis.

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  • ACS Publications.

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  • ScienceDirect.

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Validation

A Comparative Guide to the X-ray Crystallography of 2-Substituted Benzoxazoles: Unveiling the Impact of Substitution on Molecular Geometry and Crystal Packing

For Researchers, Scientists, and Drug Development Professionals The benzoxazole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activitie...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and photophysical properties. The substitution at the 2-position of the benzoxazole ring system plays a pivotal role in modulating these characteristics. Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline state is paramount for rational drug design and the development of novel materials. This technical guide provides a comparative analysis of the X-ray crystallography data for a series of 2-substituted benzoxazoles, offering insights into how different substituents influence molecular geometry and crystal packing.

The Significance of the 2-Position Substituent

The electronic and steric nature of the substituent at the 2-position of the benzoxazole ring directly influences the molecule's conformation, planarity, and the types of intermolecular interactions it can form in the solid state. These structural nuances, in turn, dictate crucial properties such as solubility, melting point, crystal morphology, and, importantly, biological activity. By examining the crystallographic data of benzoxazoles with varying 2-substituents—from simple alkyl and aryl groups to electron-donating and electron-withdrawing moieties—we can elucidate structure-property relationships that are vital for targeted molecular design.

Comparative Crystallographic Data of 2-Substituted Benzoxazoles

The following table summarizes key crystallographic parameters for a selection of 2-substituted benzoxazoles, providing a basis for a comparative analysis. The data has been compiled from published crystallographic studies and deposited in the Cambridge Crystallographic Data Centre (CCDC).

Compound Name2-SubstituentCCDC Deposition No.Crystal SystemSpace GroupKey Bond Lengths (Å)Key Bond Angles (°)Key Torsion Angles (°)
1 . (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile-(CH)=C(CN)Ph779846MonoclinicP2₁/cC=N: 1.292, C-O: 1.368, 1.396C-O-C: 105.8, O-C=N: 115.3Dihedral angle (benzoxazole/phenyl): 19.4
2 . Methyl 1,3-benzoxazole-2-carboxylate-COOCH₃2112709MonoclinicP2₁C=N: 1.293, C-O: >1.36-N1—C1—C2—O3: -6.7
3 . 2-Aminobenzoxazole–oxalic acid (2/1)-NH₂2324364MonoclinicP2₁/n---
4 . 2-(2-Aminophenyl)-1,3-benzoxazole-C₆H₄NH₂-MonoclinicP2₁/c--Dihedral angles (ring planes): 0.74, 0.67
5 . 2-[(4-Chlorophenylazo)cyanomethyl]benzoxazole-C(CN)N=NC₆H₄Cl675940TriclinicP-1---
6 . 2-[(Arylidene)cyanomethyl]benzoxazole-C(CN)=CHC₆H₄O₂CH₂692455TriclinicP-1---

Note: Detailed bond lengths, angles, and torsion angles are best analyzed by directly accessing the full crystallographic information files (CIFs) from the CCDC. The data presented here is a selection for comparative purposes.

Analysis of Structural Variations

Influence of Substituent on Molecular Planarity:

The planarity of the benzoxazole ring system is a crucial factor influencing π-π stacking interactions in the crystal lattice. In the case of Methyl 1,3-benzoxazole-2-carboxylate (2) , the molecule is nearly planar, with a slight torsion angle of -6.7° between the benzoxazole core and the carboxylate group[1]. This planarity facilitates the formation of a flattened herringbone arrangement in the crystal, stabilized by π–π interactions. In contrast, for (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile (1) , the dihedral angle between the benzoxazole and the phenyl ring is approximately 19.4°, indicating a greater deviation from planarity[2]. This twist is likely due to the steric hindrance introduced by the bulky phenylacrylonitrile substituent.

Intermolecular Interactions and Crystal Packing:

The nature of the 2-substituent profoundly impacts the intermolecular interactions that govern the crystal packing.

  • Hydrogen Bonding: In 2-Aminobenzoxazole–oxalic acid (3) and 2-(2-Aminophenyl)-1,3-benzoxazole (4) , the presence of amino groups introduces the potential for strong hydrogen bonding. In the co-crystal of 2-aminobenzoxazole with oxalic acid, a network of N—H···O and O—H···O hydrogen bonds is observed, playing a significant role in the crystal packing[3]. Similarly, in 2-(2-aminophenyl)-1,3-benzoxazole, both intramolecular and intermolecular N—H···N hydrogen bonds are present, leading to the formation of chains within the crystal structure[4].

  • π-π Stacking: The aromatic nature of the benzoxazole ring system predisposes it to π-π stacking interactions. As seen in Methyl 1,3-benzoxazole-2-carboxylate (2) , the near-planar molecules form stacks with a centroid-to-centroid distance of 3.6640 Å[1]. In 2-(2-Aminophenyl)-1,3-benzoxazole (4) , weak aromatic π–π stacking with a minimum centroid–centroid separation of 3.6212 Å links the hydrogen-bonded chains into a three-dimensional network[4].

  • Other Interactions: In more complex derivatives like 2-[(4-Chlorophenylazo)cyanomethyl]benzoxazole (5) and 2-[(Arylidene)cyanomethyl]benzoxazole (6) , a variety of weaker interactions such as C—H···N and C—H···C hydrogen bonds contribute to the overall crystal stability[2]. The presence of a halogen atom in compound 5 can also lead to halogen bonding interactions.

Experimental Protocols

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step in structural analysis. The following protocols provide detailed methodologies for the synthesis and crystallization of representative 2-substituted benzoxazoles.

Protocol 1: Synthesis of 2-Phenylbenzoxazole

This protocol describes a general method for the synthesis of 2-phenylbenzoxazole via the condensation of 2-aminophenol with benzoic acid.

Materials:

  • 2-Aminophenol

  • Benzoic acid

  • Polyphosphoric acid (PPA)

  • Ethyl acetate

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine 2-aminophenol (1.0 eq) and benzoic acid (1.0 eq).

  • Carefully add polyphosphoric acid (PPA) to the flask with stirring.

  • Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Synthesis of 2-Methylbenzoxazole

This protocol outlines the synthesis of 2-methylbenzoxazole from 2-aminophenol and acetic anhydride.

Materials:

  • 2-Aminophenol

  • Acetic anhydride

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-aminophenol (1.0 eq) in a minimal amount of acetic acid.

  • Slowly add acetic anhydride (1.1 eq) to the solution at room temperature.

  • Reflux the reaction mixture for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • After cooling, carefully pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

Protocol 3: Single Crystal Growth by Slow Evaporation

This is a general and effective method for growing X-ray quality single crystals.

Procedure:

  • Dissolve the purified 2-substituted benzoxazole in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane, dichloromethane) to form a nearly saturated solution.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

  • Cover the vial with a cap containing a few small holes or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Allow the solvent to evaporate slowly over several days to weeks until single crystals form.

Visualization of Key Concepts

Experimental Workflow for Synthesis and Crystallization

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_crystallization Crystallization cluster_analysis Analysis Reactants 2-Aminophenol + Substituent Precursor Reaction Reaction (e.g., Condensation, Cyclization) Reactants->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Column Chromatography or Recrystallization Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Dissolution Dissolve in Suitable Solvent Pure_Product->Dissolution Slow_Evaporation Slow Evaporation Dissolution->Slow_Evaporation Single_Crystals Single Crystals Slow_Evaporation->Single_Crystals XRD X-ray Diffraction Single_Crystals->XRD Data_Analysis Structure Solution & Refinement XRD->Data_Analysis

Caption: General workflow for the synthesis, purification, crystallization, and X-ray diffraction analysis of 2-substituted benzoxazoles.

Influence of 2-Substituent on Crystal Packing

Packing cluster_interactions Dominant Intermolecular Interactions cluster_packing Resulting Crystal Packing H_Bond Hydrogen Bonding -NH₂, -OH substituents Chains 1D Chains H_Bond->Chains Sheets 2D Sheets H_Bond->Sheets Pi_Stacking π-π Stacking Aromatic substituents Pi_Stacking->Sheets Network 3D Network Pi_Stacking->Network Halogen_Bond Halogen Bonding -Cl, -Br, -I substituents Halogen_Bond->Network VDW van der Waals Alkyl substituents VDW->Network

Caption: Influence of the 2-substituent's nature on the dominant intermolecular interactions and the resulting crystal packing motif.

Conclusion

The crystallographic analysis of 2-substituted benzoxazoles reveals a rich and complex interplay between the nature of the substituent and the resulting solid-state architecture. Electron-donating and -withdrawing groups, as well as sterically demanding moieties at the 2-position, exert a profound influence on molecular conformation, planarity, and the hierarchy of intermolecular interactions. A thorough understanding of these structure-property relationships, grounded in robust experimental data, is indispensable for the rational design of new benzoxazole-based compounds with tailored biological activities and material properties. This guide serves as a foundational resource for researchers in this dynamic field, providing both a comparative overview and practical protocols to facilitate further investigation.

References

  • Belhouchet, M., Youssef, C., Ben Ammar, H., & Ben Salem, R. (2012). Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. X-ray Structure Analysis Online, 28, 3-4. [Link]

  • Mabied, A. F., Shalaby, E. M., Zayed, H. A., El-Kholy, E., Farag, I. S. A., & Ahmed, N. A. (2014). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. ISRN Organic Chemistry, 2014, 728343. [Link]

  • Pérez-Pérez, I., Martínez-Otero, D., Rojas-Lima, S., López-Ruiz, H., & Harrison, W. T. A. (2015). Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole. Acta Crystallographica Section E: Crystallographic Communications, 71(2), o98-o99. [Link]

  • Razzoqova, S., Torambetov, B., Todjiev, J., Kadirova, S., Ibragimov, A., Ruzmetov, A., & Ashurov, J. (2024). 2-Aminobenzoxazole–oxalic acid (2/1). IUCrData, 9(2), x240033. [Link]

  • Torambetov, B., Razzoqova, S., Kadirova, S., Ibragimov, A., Ruzmetov, A., Ashurov, J., & Shishkin, O. V. (2022). Crystallization, structural study and analysis of intermolecular interactions of a 2-aminobenzoxazole–fumaric acid molecular salt. Acta Crystallographica Section C: Structural Chemistry, 78(12), 643-652. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Access Structures. [Link]

  • Guesmi, A., Aubert, E., Espinosa, E., & Wenger, E. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(11), 1078-1082. [Link]

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Comparative

The Two Pillars of Elemental Analysis for Benzoxazole Derivatives

An In-Depth Technical Guide to Elemental Analysis Standards for Benzoxazole Derivatives A Senior Application Scientist's Field Guide to Method Selection, Validation, and Regulatory Compliance For researchers and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elemental Analysis Standards for Benzoxazole Derivatives

A Senior Application Scientist's Field Guide to Method Selection, Validation, and Regulatory Compliance

For researchers and drug development professionals working with novel benzoxazole derivatives, confirming the precise elemental composition is a foundational requirement. It is the first analytical gate for verifying a new chemical entity's identity and purity and a critical checkpoint for ensuring patient safety through the control of elemental impurities. This guide provides an in-depth comparison of the primary analytical techniques, grounded in regulatory standards and practical, field-proven insights. We will explore not just the "how" but the "why" behind methodological choices, ensuring your analytical strategy is robust, efficient, and compliant.

The analytical strategy for benzoxazole derivatives rests on two distinct but equally important pillars:

  • Bulk Compositional Analysis (C, H, N, S): This is the primary method for confirming the empirical formula of a newly synthesized compound. It answers the fundamental question: "Is the molecule what I think it is?" The industry-standard technique for this is Combustion Analysis, often referred to as CHNS or CHNX analysis.[1]

  • Trace Elemental Impurity Analysis: This focuses on quantifying residual catalysts (e.g., Pd, Pt, Ru) from synthesis and detecting toxic elemental contaminants (e.g., Pb, As, Hg, Cd) that may be introduced from raw materials, manufacturing equipment, or container closure systems.[2] This is a critical safety and regulatory requirement governed by guidelines such as the International Council for Harmonisation's Q3D (ICH Q3D) and United States Pharmacopeia (USP) chapters <232> and <233>.[3][4][5] The leading techniques here are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[6][7]

Pillar 1: Confirming Identity with CHNS Combustion Analysis

CHNS analysis is a highly reliable and cost-effective technique used to determine the percentages of carbon, hydrogen, nitrogen, and sulfur in a sample.[8][9] This data is crucial for confirming the empirical formula and assessing the purity of synthesized benzoxazole derivatives.[10][11]

The Causality Behind the Method: Principle of Combustion Analysis

The technique is elegant in its simplicity. A small, precisely weighed amount of the organic sample is combusted in a high-temperature furnace (often >1000°C) in the presence of pure oxygen.[12] This process breaks down the benzoxazole molecule into its constituent elemental gases: carbon dioxide (CO₂), water (H₂O), nitrogen gas (N₂), and sulfur dioxide (SO₂). These gases are then separated, typically by gas chromatography (GC), and measured by a thermal conductivity detector (TCD). The instrument's software then back-calculates the percentage of each element in the original sample.[1][13]

Expert Insight: Benzoxazoles, as heterocyclic nitrogen compounds, have historically been considered "difficult to combust."[14] The nitrogen within the aromatic ring system requires vigorous oxidation conditions to ensure complete conversion to N₂. Modern elemental analyzers overcome this by utilizing higher furnace temperatures and optimized oxygen flow dynamics, ensuring accurate and reproducible results for even the most stable heterocyclic structures.

Experimental Protocol: CHNS Analysis of a Benzoxazole Derivative

This protocol outlines a self-validating system for ensuring data integrity.

  • Sample Preparation (The Most Critical Step):

    • Ensure the sample is homogenous. Grind the crystalline benzoxazole derivative into a fine, uniform powder using a clean agate mortar and pestle.[8]

    • Dry the sample thoroughly to remove residual solvents and moisture, which can significantly impact hydrogen and carbon percentages. Drying in a vacuum oven to a constant weight is the gold standard.[15]

    • For a typical microanalytical balance, accurately weigh approximately 1-3 mg of the sample into a tin capsule. The accuracy of this weight is paramount, as all final results are calculated as a percentage of this initial mass.[8]

  • Instrument Calibration:

    • Calibrate the CHNS analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step establishes the detector's response factor and ensures the accuracy of the measurements.

  • Analysis Workflow:

    • The weighed sample, sealed in its tin capsule, is introduced into the combustion furnace of the analyzer.

    • The combustion products (CO₂, H₂O, N₂, SO₂) are swept by a helium carrier gas through a reduction tube (to convert nitrogen oxides to N₂) and then onto a GC column for separation.

    • The separated gases are quantified by the TCD.

  • Data Validation:

    • Analyze the same sample in triplicate to ensure precision. The results should be within ±0.4% of the theoretical values for a pure compound.[10]

    • Run a standard check sample periodically throughout the analysis sequence to verify that the instrument calibration has not drifted.

Visualization: CHNS Analysis Workflow

CHNS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Homogenize & Dry Sample p2 Accurately Weigh 1-3 mg into Tin Capsule p1->p2 a1 High-Temp Combustion (>1000°C with O₂) p2->a1 a2 Reduction & Gas Separation (GC) a1->a2 a3 Detection (TCD) a2->a3 d1 Calculate %C, %H, %N, %S a3->d1 d2 Compare with Theoretical Values d1->d2

Caption: Workflow for CHNS elemental analysis of benzoxazole derivatives.

Data Presentation: CHNS Analysis Results
CompoundFormulaElementTheoretical %Experimental % (Mean, n=3)Deviation
BZ-451 C₁₅H₁₀N₂O₂C71.9971.85-0.14
H4.034.11+0.08
N11.1911.25+0.06

Pillar 2: Ensuring Safety with Elemental Impurity Analysis

For benzoxazole derivatives intended for pharmaceutical use, controlling elemental impurities is a non-negotiable regulatory requirement. The ICH Q3D and USP <232> guidelines mandate a risk-based approach to identify, evaluate, and control these impurities to within their Permitted Daily Exposure (PDE) limits.[16][17][18]

Comparison of Key Techniques
FeatureICP-MS (Inductively Coupled Plasma-Mass Spectrometry)ICP-OES (Inductively Coupled Plasma-Optical Emission Spectrometry)XRF (X-ray Fluorescence)
Primary Application Gold standard for quantitative analysis of trace and ultra-trace elemental impurities.[7] Required for regulatory submissions where low detection limits are needed.Robust quantitative analysis for higher concentration impurities. Excellent for routine QC and screening.[7]Rapid, non-destructive screening and material identification.[19]
Principle Sample is ionized in argon plasma; ions are separated by mass-to-charge ratio.[20]Sample is atomized and excited in argon plasma; emitted light is measured at element-specific wavelengths.Sample is irradiated with X-rays, causing atoms to emit characteristic secondary (fluorescent) X-rays.[21]
Sensitivity Ultra-high (parts-per-trillion, ppt).[22]High (parts-per-billion, ppb).[7]Moderate to Low (parts-per-million, ppm).[21]
Pros Unmatched sensitivity, high specificity (can differentiate isotopes), broad elemental coverage.[7]Cost-effective, high throughput, more resistant to complex sample matrices.[7]Very fast, minimal sample prep, non-destructive.[21][23]
Cons Higher instrument and maintenance costs, susceptible to matrix interferences.[7]Less sensitive than ICP-MS, not suitable for all ICH Q3D elements at required PDE levels.Poor sensitivity for light elements, cannot be used for C, H, N, O analysis, not a primary quantitative method for regulatory pharmaceutical analysis.[24][25]
The Causality Behind Method Selection: ICP-MS as the Gold Standard

For final product quality control and regulatory submission, ICP-MS is the preferred method.[7] The reason lies in the stringent PDE limits set by the ICH for highly toxic elements like lead (Pb), cadmium (Cd), arsenic (As), and mercury (Hg).[3] These limits are often in the low microgram-per-day range. When translated into a concentration limit in the drug product, the required detection capability frequently falls into the ppb or even ppt range, a level that only ICP-MS can reliably achieve.[22]

Experimental Protocol: ICP-MS Analysis (per USP <233>)

This protocol is designed to meet the validation requirements of USP <233>, including specificity, accuracy, and precision.[26]

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 100-200 mg of the benzoxazole derivative into a clean, acid-leached microwave digestion vessel.

    • Add a mixture of high-purity, trace-metal grade nitric acid (e.g., 5 mL) and hydrochloric acid (e.g., 1 mL). Causality: Nitric acid is a powerful oxidizing agent that completely destroys the organic matrix, solubilizing the target elements.[27][28]

    • Seal the vessels and place them in a microwave digestion system. Run a program that gradually ramps the temperature and pressure to ensure complete and safe digestion.

    • After cooling, quantitatively transfer the clear digestate to a 50 mL volumetric flask and dilute to volume with deionized water. This solution is now ready for analysis.

  • Instrument Setup and Calibration:

    • Configure the ICP-MS with an appropriate sample introduction system. For samples with high dissolved solids, a robust, salt-tolerant setup is crucial.

    • Calibrate the instrument using a series of multi-element standards prepared in a matrix that matches the digested sample solution.

    • Incorporate internal standards (e.g., Y, In, Bi) into all blanks, standards, and samples to correct for instrument drift and matrix effects.

  • Method Validation (per USP <233>):

    • Accuracy (Spike Recovery): Spike a sample solution with known amounts of the target elements at 50%, 100%, and 150% of the target concentration. The recovery should be within 70-150%.[28]

    • Precision (Repeatability): Analyze a minimum of six independent samples, spiked at 100% of the target concentration. The relative standard deviation (RSD) should not exceed 20%.[26]

    • Specificity: The method must be able to unequivocally assess each target element in the presence of other components, including other impurities and the sample matrix itself. This is an inherent strength of ICP-MS due to its mass-based detection.

Visualization: ICP-MS Analysis Workflow

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Validation p1 Weigh 100-200 mg Sample p2 Add Trace-Metal Grade Acids (e.g., HNO₃, HCl) p1->p2 p3 Microwave Digestion p2->p3 p4 Dilute to Final Volume p3->p4 a1 Introduce Sample to Plasma p4->a1 a2 Atomization & Ionization a1->a2 a3 Mass Separation (Quadrupole) a2->a3 a4 Detection (Electron Multiplier) a3->a4 d1 Quantify vs. Calibration Curve a4->d1 d2 Compare to PDE Limits (per USP <232>) d1->d2

Caption: Workflow for ICP-MS elemental impurity analysis.

Data Presentation: USP <232> / ICH Q3D Oral PDE Limits
ElementClassOral PDE (µ g/day )Rationale
Cd 15Nephrotoxicity, bone demineralization
Pb 15Neurotoxicity
As 115Carcinogenicity
Hg 130Neurotoxicity
Co 2A50Cardiomyopathy, erythrocytosis
V 2A100Reproductive toxicity
Ni 2A500Carcinogenicity by inhalation, sensitization
Pd 2B100Catalyst, potential toxicity
Pt 2B100Catalyst, potential toxicity
Source: Data compiled from USP <232> and ICH Q3D guidelines.[3][6]

Conclusion: A Strategy for Analytical Excellence

For scientists developing novel benzoxazole derivatives, a bifurcated approach to elemental analysis is essential.

  • For Identity and Purity: CHNS combustion analysis is the definitive, cost-effective method to confirm the empirical formula of your synthesized compound. Its accuracy is foundational to all subsequent development work.

  • For Safety and Compliance: A risk-based approach as outlined in ICH Q3D is mandatory.[17] While ICP-OES and XRF can serve as valuable screening tools, ICP-MS is the gold standard for validation and final quality control , providing the necessary sensitivity to meet the stringent PDE limits for toxic elemental impurities.

By understanding the principles behind each technique and implementing robust, self-validating protocols, researchers can ensure data integrity, accelerate drug development timelines, and ultimately, guarantee the safety and quality of these promising therapeutic agents.

References

  • Analytik Jena. (n.d.). USP <232> Elemental Impurities—Limits. Analytik Jena.
  • Netpharmalab. (2025, August 18). ICP-MS Is the Key Technique for the Control of Toxic Impurities. Netpharmalab.
  • Drawell. (2025, January 15). How ICP-MS is Applied in Pharmaceutical Quality Control. Drawell.
  • Unknown Author. (2025, April 2). ICP-MS vs ICP-OES analysis: choosing the right elemental impurity testing method. Unknown Source.
  • Scribd. (2021, March 9). USP <232> Elemental Impurities Limits. Scribd.
  • Spectroscopy Online. (2026, February 10). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online.
  • Mettler Toledo. (n.d.).
  • Agilent Technologies, Inc. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Agilent.
  • SCP Science. (n.d.). USP232/ICH Q3D STANDARDS. SCP Science.
  • USP-NF. (2017, November 17). General Chapters <232> Elemental Impurities–Limits and <2232> Elemental Contaminants in Dietary Supplements Applicable as of January 1, 2018. USP-NF.
  • Regulations.gov. (2022, September 15). Q3D(R2)—Guideline for Elemental Impurities; International Council for Harmonisation; Guidance for Industry; Availability.
  • ECA Academy. (2022, December 14). USP issues Chapter "Elemental Impurities-Limits" for Comments. ECA Academy.
  • ResearchGate. (2020, January 5). Can XRF analysis be used for identifying organic compounds (example: hydrocarbons) in a sample?.
  • PMC. (2018, August 12).
  • Journal of Basic and Applied Research in Biomedicine. (2016, May 22). 255 Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Journal of Basic and Applied Research in Biomedicine.
  • PE Polska. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska.
  • EPFL. (n.d.).
  • Lucideon. (n.d.). Heavy Metals Testing, Elemental Impurities - ICH Q3D - FDA Guidance. Lucideon.
  • MDPI. (2022, July 8). Portable X-ray Fluorescence Analysis of Organic Amendments: A Review. MDPI.
  • Agilent. (n.d.). Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Agilent.
  • Elementar. (2025, September 30).
  • CPT Labs. (n.d.). Elemental Impurities In Drug Products. CPT Labs.
  • A3P. (n.d.). Elemental Impurities in Drug Products. A3P.
  • FDA. (n.d.). FDA Perspective and Expectations for Control of Elemental Impurities in Drug Products. FDA.
  • YouTube. (2022, May 12).
  • EAG Laboratories. (2022, December 20). Elemental Composition using XRF.
  • Encyclopedia.pub. (2022, August 5). Portable X-ray Fluorescence Analysis of Organic Amendments. Encyclopedia.pub.
  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. AZoM.
  • JOCPR. (n.d.).
  • Shimadzu. (n.d.). Validation of Analysis Method Using ICPMS-2030 Based on USP <233> ELEMENTAL IMPURITIES - PROCEDURES. Shimadzu.
  • Enviropass. (2023, June 27). XRF Testing. Enviropass.
  • International Journal of Chemical & Pharmaceutical Analysis. (2021, September 14). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. International Journal of Chemical & Pharmaceutical Analysis.
  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization.
  • Molecules. (2022, November 30).
  • PMC. (2024, March 26). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. PMC.
  • SGS INSTITUT FRESENIUS. (n.d.). CHNX analysis - Elemental analytics. SGS INSTITUT FRESENIUS.
  • International Journal of Pharmaceutical Sciences Review and Research. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods. Auriga Research.
  • AZoM. (2023, November 2). How Does a CHNSO Analyzer Work?. AZoM.

Sources

Validation

Validating Chiral Purity of 2-(Benzo[d]oxazol-2-yl)butan-1-amine: A Comparative Technical Guide

Strategic Context: The Stereochemical Imperative In the development of benzoxazole-based pharmacophores, the enantiomeric purity of intermediates like 2-(Benzo[d]oxazol-2-yl)butan-1-amine is not merely a regulatory check...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context: The Stereochemical Imperative

In the development of benzoxazole-based pharmacophores, the enantiomeric purity of intermediates like 2-(Benzo[d]oxazol-2-yl)butan-1-amine is not merely a regulatory checkbox—it is a determinant of biological efficacy. This scaffold, featuring a chiral center at the C2 position of the butyl chain (


 to the primary amine), often exhibits distinct binding affinities in kinase inhibition or GPCR modulation depending on its stereochemistry (

vs.

).

Validating the enantiomeric excess (


) of this primary amine requires a robust analytical strategy that balances resolution (

)
, throughput , and sensitivity . This guide compares three distinct methodologies—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR)—providing the experimental rigor necessary for IND-enabling data.

Method 1: Chiral HPLC (The "Gold Standard")

Best For: Final QC release, trace impurity detection (


), and separating complex reaction mixtures.

Direct chiral HPLC on polysaccharide-based stationary phases is the most reliable method for this class of basic amines. The benzoxazole moiety provides excellent


-

interaction sites for chiral recognition.
Experimental Protocol
  • Column Selection:

    • Primary Screen:Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Reasoning: The amylose backbone (AD-H) typically offers superior helical cavity fit for the ethyl group at the chiral center compared to cellulose.

  • Mobile Phase Architecture:

    • Base: n-Hexane / Isopropyl Alcohol (IPA) (90:10 v/v).

    • Additive (Critical):0.1% Diethylamine (DEA) or Ethanolamine.

    • Function: The primary amine on the analyte is highly basic. Without DEA blocking the residual silanol groups on the silica support, the peak will tail severely, destroying resolution.

  • Detection: UV at 270 nm (Benzoxazole

    
    ).
    
  • Flow Rate: 1.0 mL/min (for 4.6 x 250 mm columns).

  • Temperature: 25°C.

Self-Validating System Check

To ensure the method is valid before running samples:

  • Racemate Injection: Inject a 50:50 racemic mixture. A valid method must achieve baseline resolution (

    
    ).
    
  • Tailing Factor (

    
    ):  Calculate 
    
    
    
    for the main peak. If
    
    
    , increase DEA concentration to 0.2%.

Method 2: Chiral SFC (The "High-Throughput" Alternative)

Best For: High-throughput screening (HTS) of synthesis arrays, preparative scale-up, and green chemistry compliance.

SFC utilizes supercritical CO


, which has low viscosity and high diffusivity, allowing for 3-5x faster run times than HPLC.
Experimental Protocol
  • Column: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) or Chiralpak IC .

    • Insight: Immobilized phases (IG/IC) are preferred over coated phases (AD/OD) in SFC to prevent column bleeding if aggressive co-solvents are needed.

  • Mobile Phase:

    • Main: scCO

      
      .
      
    • Co-Solvent: 15-20% Methanol.

    • Additive:0.2% Isopropylamine (IPA-amine) .

    • Pressure: 120 bar (Back Pressure Regulator).

  • Flow Rate: 3.0 - 4.0 mL/min.

Comparative Advantage

While HPLC requires 20-30 minutes per run, SFC can resolve the enantiomers of 2-(benzo[d]oxazol-2-yl)butan-1-amine in under 5 minutes , significantly accelerating iterative synthesis cycles.

Method 3: H-NMR with Chiral Solvating Agents (The "Quick-Look")

Best For: In-process checks during synthesis, confirming absolute configuration (if CSA behavior is known), and when HPLC columns are unavailable.

This method relies on the formation of transient diastereomeric salts between the basic amine and an acidic chiral agent.

Experimental Protocol
  • Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BNP).

  • Solvent: CDCl

    
     (Non-polar solvents maximize ion-pairing).
    
  • Procedure:

    • Dissolve 5 mg of analyte in 0.6 mL CDCl

      
      .
      
    • Add 1.0 - 1.5 equivalents of (R)-BNP.

    • Shake well (ensure salt formation).

    • Acquire

      
      H-NMR (minimum 16 scans).
      
  • Analysis: Focus on the methyl triplet of the ethyl group or the benzoxazole aromatic protons . The chiral environment created by the BNP will split these signals into two distinct sets (one for

    
    -amine, one for 
    
    
    
    -amine).
  • Calculation:

    
    .
    

Comparative Analysis & Decision Matrix

The following table summarizes the performance metrics for validating the chiral purity of 2-(benzo[d]oxazol-2-yl)butan-1-amine.

MetricChiral HPLC (Normal Phase)Chiral SFC

H-NMR (with CSA)
Resolution (

)
High (> 2.0 typical)High (> 2.0 typical)Moderate (depends on field strength)
Limit of Detection (LOD) < 0.05% (Trace isomer)< 0.1%~ 1-2%
Throughput Low (20-30 min/run)High (3-5 min/run)Medium (Sample prep heavy)
Cost per Sample High (Solvents)Low (CO

is cheap)
Low (if CSA is recovered)
Robustness ExcellentGood (sensitive to pressure)Variable (concentration dependent)
Method Development Workflow

The following diagram illustrates the logical flow for selecting and optimizing the validation method.

MethodDevelopment Start Start: Crude Sample PurityCheck Chemical Purity > 90%? Start->PurityCheck Purify Purify (Flash/Reverse Phase) PurityCheck->Purify No Goal Define Goal PurityCheck->Goal Yes Purify->PurityCheck HTS High Throughput / Screening Goal->HTS Speed Priority QC Final QC / Trace Analysis Goal->QC Accuracy Priority NMR Method: 1H-NMR + CSA (Rapid, In-process) HTS->NMR No Column Available SFC Method: Chiral SFC (Speed, Green) HTS->SFC SFC Available HPLC Method: Chiral HPLC (NP) (Robust, Sensitive) QC->HPLC Standard Protocol NMR->HPLC If Resolution < 1.5 SFC->HPLC If Trace Isomer < 0.1%

Caption: Decision tree for selecting the appropriate chiral validation method based on sample stage and purity requirements.

Validation Framework: Ensuring Data Integrity

To claim "Validated Chiral Purity," your dataset must satisfy the ICH Q2(R1) guidelines.

A. Specificity (Selectivity)

Demonstrate that the method separates the enantiomers from all other potential impurities (synthesis byproducts, starting materials).

  • Test: Inject a "spiked" sample containing the racemate + 10% of the synthetic precursor (e.g., the corresponding alcohol or amide).

  • Acceptance: No co-elution at the retention time of either enantiomer.

B. Linearity & Range

Confirm the detector response is linear for the minor enantiomer.

  • Test: Prepare solutions of the minor enantiomer at 0.1%, 0.5%, 1.0%, and 5.0% of the target concentration.

  • Acceptance:

    
     for the calibration curve.
    
C. Limit of Quantitation (LOQ)

Determine the lowest concentration where the minor enantiomer can be quantified with precision.

  • Target: Signal-to-Noise (S/N) ratio

    
    .
    
D. Solution Stability

Basic amines can react with atmospheric CO


 (carbamate formation) or oxidize.
  • Test: Re-inject the standard solution after 24 hours at room temperature.

  • Acceptance: Change in

    
    .
    

References

  • Chiral Separation of Benzoxazole Derivatives

    • Title: Enantioseparation of benzoxazolinone aminoalcohols and their aminoketone precursors by analytical and preparative liquid chrom
    • Source: Chirality (PubMed), 2009.[1]

    • URL:[Link]

  • SFC Method Development

    • Title: Screening Approach for Chiral Separation of -Aminoketones by HPLC on Various Polysaccharide-Based Chiral St
    • Source: Chirality, 2015.
    • URL:[Link]

  • NMR Chiral Solvating Agents

    • Title: A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis.
    • Source: RSC Advances, 2022.
    • URL:[Link]

  • General HPLC Strategy for Basic Amines

    • Title: A Strategy for Developing HPLC Methods for Chiral Drugs.
    • Source: LCGC Intern
    • URL:[Link]

Sources

Comparative

A Researcher's Guide to Benzoxazole Amine Impurity Reference Standards: A Comparative Analysis

For Immediate Release In the landscape of pharmaceutical development, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs) is paramount. This necessitates rigorous control over impurities, which c...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of pharmaceutical development, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs) is paramount. This necessitates rigorous control over impurities, which can arise during synthesis, degradation, or storage.[1][2] For APIs containing the benzoxazole amine scaffold—a privileged structure in medicinal chemistry[3]—the control of related impurities is a critical quality attribute. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of reference standards for benzoxazole amine impurities, offering insights into their selection, characterization, and application.

The Regulatory Imperative: Why Impurity Standards Matter

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have established stringent frameworks for the control of impurities in new drug substances.[1][4][5] The ICH Q3A(R2) guideline, for instance, sets thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[1][2][4]

Impurities are broadly classified as organic, inorganic, and residual solvents.[1][2][6] Benzoxazole amine impurities typically fall under the organic category, which includes starting materials, by-products, intermediates, and degradation products.[1][2] Of particular concern are potentially genotoxic impurities (PGIs), which can interact with DNA and pose a carcinogenic risk, even at trace levels.[7][8][9] The ICH M7 guideline provides a framework for the assessment and control of these DNA reactive impurities, often requiring control at or below a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure.[7][10]

Accurate and reliable analytical methods are the bedrock of impurity control. These methods, in turn, depend on high-quality, well-characterized reference standards. Without a reliable standard, the quantification of an impurity is merely an estimate, jeopardizing patient safety and regulatory compliance.

Sourcing Reference Standards: A Comparative Overview

Researchers have two primary avenues for obtaining reference standards for benzoxazole amine impurities: purchasing from commercial vendors or undertaking in-house synthesis. The choice between these options involves a trade-off between convenience, cost, and control.

FeatureCommercial Reference StandardsIn-House Synthesis
Pros - Readily available for common impurities- Often supplied with a comprehensive Certificate of Analysis (CoA)- May be accredited to ISO 17034 and/or manufactured under ISO/IEC 17025[11][12]- Saves significant time and resources on synthesis and characterization- Enables access to novel or previously unidentified impurities- Potentially more cost-effective for large quantities- Full control over the synthetic route and characterization process- Deepens process understanding
Cons - Can be expensive, especially for rare or complex impurities- May not be available for novel or process-specific impurities- Limited control over the supplied documentation- Requires significant expertise in organic synthesis and analytical chemistry[13]- Time-consuming and resource-intensive- Requires extensive characterization to establish identity, purity, and potency- The entire qualification process must be meticulously documented

Expert Insight: For standard, known impurities listed in pharmacopeias like the USP or Ph. Eur., commercial standards are typically the most efficient choice.[14] However, during process development, novel or unexpected impurities often emerge. In these scenarios, the ability to rapidly synthesize and characterize a new impurity standard in-house becomes a critical capability, allowing for swift identification and risk assessment.[13]

The Anatomy of a High-Quality Reference Standard

A reference standard is only as reliable as the data that supports it. A comprehensive Certificate of Analysis (CoA) is non-negotiable and should include the following characterization data:

  • Identity Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the atomic connectivity of the molecule.

    • Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that are characteristic of the structure.

    • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): The workhorse for purity determination, typically with UV detection. A high-purity standard should show a single major peak with minimal secondary peaks.

    • Gas Chromatography (GC): Used for assessing volatile impurities.

    • Elemental Analysis: Determines the percentage of carbon, hydrogen, and nitrogen, which should align with the theoretical values for the molecular formula.

  • Potency/Assay:

    • Quantitative NMR (qNMR): An absolute method for determining potency without the need for a specific reference standard of the same compound.

    • Mass Balance: A common approach where the assay is calculated by subtracting the percentages of all identified impurities (including water and residual solvents) from 100%.

Experimental Protocols: A Practical Approach

The following sections provide standardized workflows for the analysis and qualification of benzoxazole amine impurity reference standards.

Protocol 1: HPLC-UV Purity Method for a Benzoxazole Amine Impurity

This protocol outlines a typical reversed-phase HPLC method for determining the purity of a synthesized benzoxazole amine impurity.

1. Instrumentation and Reagents:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II, Waters Alliance).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (LC-MS grade).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Procedure:

  • Prepare a sample solution of the benzoxazole amine impurity reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1.0 mg/mL.

  • Inject the sample onto the HPLC system.

  • Integrate all peaks detected in the chromatogram.

  • Calculate the area percent of the main peak relative to the total area of all peaks. This provides an estimate of the chromatographic purity.

Causality Behind Choices: A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and separated from the main analyte peak. Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency if the method is to be transferred to an LC-MS system for identification purposes.

Workflow for Qualification of an In-House Synthesized Impurity Standard

The qualification of an in-house standard is a multi-step process that ensures its suitability for use in quantitative analysis.

Caption: Workflow for the qualification of an in-house synthesized impurity reference standard.

The Formation of Benzoxazole Amine Impurities: A Mechanistic View

Understanding the potential synthetic pathways that lead to impurities is crucial for their control. For instance, a common route to 2-aminobenzoxazoles involves the cyclization of o-aminophenols with a cyanating agent like cyanogen bromide.[15] However, due to the high toxicity of cyanogen bromide, alternative synthetic routes are often explored.[15]

ImpurityFormation Start o-Aminophenol + Cyanating Agent Intermediate Cyanate Intermediate Start->Intermediate Reaction IncompleteReaction Unreacted o-Aminophenol Start->IncompleteReaction Product 2-Aminobenzoxazole (API or Intermediate) Intermediate->Product Cyclization Impurity Potential Impurity (e.g., Dimer, Isomer) Intermediate->Impurity Side Reaction IncompleteReaction->Product Source of Impurity in Final Product

Caption: Simplified reaction pathway illustrating the potential formation of impurities during benzoxazole synthesis.

Conclusion

The selection and proper qualification of reference standards for benzoxazole amine impurities are foundational to ensuring the quality and safety of pharmaceutical products. While commercial standards offer convenience for well-known impurities, the capability for in-house synthesis and characterization provides an invaluable advantage in modern drug development, where novel and unexpected impurities are a common challenge. By adhering to rigorous analytical principles and regulatory guidelines, researchers can confidently quantify and control these impurities, ultimately safeguarding patient health.

References

  • Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA).
  • Control of Genotoxic Impurities as a Critical Quality
  • Control of Genotoxic Impurities in Pharmaceutical Products. Taylor & Francis eBooks.
  • Genotoxic impurities in pharmaceutical products. European Pharmaceutical Review.
  • Overview of genotoxic impurities in pharmaceutical development. PubMed.
  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
  • ICH- Q3 Impurity. Slideshare.
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH.
  • Reference Standards for Impurities in Pharmaceuticals. Knors Pharma.
  • Pharmaceutical Analytical Impurities. US Pharmacopeia (USP).
  • New Standards to Limit Impurities in Medicine. Research & Development World.
  • 1,3-Benzoxazol-2-amine | CAS 4570-41-6. LGC Standards.
  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Guidelines and Pharmacopoeial Standards for Pharmaceutical Impurities: Overview and Critical Assessment. PubMed.
  • Standards for Elemental Impurities in Pharmaceuticals. Reagecon Knowledge Centre.
  • Studies in the Synthesis of Benzoxazole Compounds. CORE.
  • SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY – A RESEARCH ARTICLE. International Journal of Pharmaceutical Sciences and Research (IJPSR).
  • Synthesis and Characterization of Some Benzoxazole Deriv
  • SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIV
  • Impurity Reference Standards. Enamine.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH.

Sources

Safety & Regulatory Compliance

Safety

2-(Benzo[d]oxazol-2-yl)butan-1-amine: Proper Disposal Procedures

Executive Summary & Immediate Action Do not dispose of 2-(Benzo[d]oxazol-2-yl)butan-1-amine down the drain. This compound is a heterocyclic primary amine.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Do not dispose of 2-(Benzo[d]oxazol-2-yl)butan-1-amine down the drain. This compound is a heterocyclic primary amine. It poses risks of aquatic toxicity and alkaline corrosivity. All disposal must occur through a licensed hazardous waste contractor via High-BTU Incineration .

Immediate Classification for Labeling:

  • Waste Stream: Non-Halogenated Organic Alkaline (Base).

  • RCRA Status: Non-listed (unless characteristic); treat as D002 (Corrosive) if pH > 12.5, otherwise manage as Toxic/Irritant .

  • Incompatibilities: Strong Acids, Oxidizers, Nitrates/Nitrites.

Chemical Profile & Hazard Identification (The "Why")

To ensure safety, we must understand the causality behind the disposal protocols. This molecule contains two distinct functional motifs that dictate its handling:[1][2]

Structural MotifHazard CharacteristicOperational Implication
Primary Amine (-NH₂)Basicity & Reactivity: Acts as a nucleophile and base. Can react violently with strong acids (exothermic) and acid chlorides.Segregation: Never mix with Acid Waste streams. Risk of rapid heat generation and pressure buildup in waste drums.
Benzoxazole Core (Heterocycle)Bioactivity & Persistence: Benzoxazole derivatives are often pharmacologically active (e.g., kinase inhibitors) and resistant to rapid biodegradation.Environmental Fate: Must be incinerated. Release into water systems (aquatic toxicity) is the primary environmental risk.

Critical Warning - Nitrosamine Formation: Although this is a primary amine (which typically forms unstable diazonium salts with nitrous acid), you must strictly avoid mixing this waste with Nitrosating Agents (e.g., Sodium Nitrite, Nitric Oxide donors). Impurities or degradation products could form carcinogenic nitrosamines.

Pre-Disposal Treatment: The Self-Validating System

A "self-validating" system means the protocol prevents error through physical constraints. We use pH-based segregation as our primary control.

Decision Matrix: Waste Stream Selection

Before disposal, determine the physical state and solvent context.

DisposalWorkflow Start Start: 2-(Benzo[d]oxazol-2-yl)butan-1-amine Waste StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinA Bin A: Solid Toxic Waste (Double Bagged) Solid->BinA Label: Toxic Solid SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens? NonHalo Non-Halogenated Solvent (MeOH, DMSO, Toluene) SolventCheck->NonHalo No Halogens BinB Bin B: Halogenated Organic Halo->BinB Segregate from Acids BinC Bin C: Non-Halogenated Alkaline NonHalo->BinC Segregate from Acids

Figure 1: Logic flow for segregating amine-based research chemicals. Note the critical segregation from acid streams in all liquid pathways.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired shelf stocks, spill cleanup residues, or contaminated weighing paper.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum.

  • Double Containment: Place the solid material inside a clear polyethylene bag, seal it (tape or zip-tie), and place that bag into the waste container.

    • Reasoning: Prevents dust dispersion upon opening the waste drum later.

  • Labeling:

    • Chemical Name: "2-(Benzo[d]oxazol-2-yl)butan-1-amine"

    • Hazards: "Toxic," "Irritant."[3][4]

  • Storage: Store in a cool, dry area away from oxidizers until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for HPLC waste, reaction filtrates, or dissolved samples.

  • pH Check: Verify the pH of the solution.

    • If pH < 4 (Acidic): STOP. Do not add directly to an amine waste container. You must slowly neutralize the solution to pH 6-9 using Sodium Bicarbonate before combining.

    • Reasoning: Prevents heat evolution and spattering.[4]

  • Solvent Segregation:

    • Scenario 1 (Non-Halogenated): If dissolved in Methanol, Ethanol, DMSO, or Toluene, pour into the "Organic - Non-Halogenated - Base" carboy.

    • Scenario 2 (Halogenated): If dissolved in DCM or Chloroform, pour into the "Organic - Halogenated" carboy.

  • Rinsing: Triple-rinse the original vessel with the compatible solvent and add rinsate to the waste container.

Protocol C: Empty Containers (RCRA "RCRA Empty" Rule)
  • Triple Rinse: The container must be triple-rinsed with a solvent capable of dissolving the residue (e.g., Methanol).

  • Disposal of Rinsate: Manage the rinsate as Hazardous Waste (Protocol B).

  • Defacing: Cross out the label and mark "Empty."

  • Disposal: The empty, rinsed glass bottle can be discarded in standard lab glass trash (unless P-listed, which this is not).

Emergency Spill Contingency

In the event of a spill outside of a fume hood.

  • Evacuate & Ventilate: Amines can have strong odors and respiratory irritant properties.

  • PPE: Goggles, Lab Coat, Nitrile Gloves (Double gloving recommended).

  • Neutralization (The "Dry" Method):

    • Do not use water initially (spreads the contamination).

    • Cover the spill with Vermiculite or a commercial Amine Neutralizer/Absorbent (often contains citric acid to neutralize the base safely).

  • Collection: Scoop absorbed material into a bag (Protocol A).

  • Surface Decon: Wipe the area with a dilute Ethanoic acid (Acetic acid) or Citric acid solution to protonate remaining amine traces, making them water-soluble for final cleanup with soap and water.

Regulatory Compliance (USA/EPA Focus)

ParameterClassificationNotes
EPA Waste Code D001 (Ignitable) or D002 (Corrosive)Depends on the solvent and pH. If pure solid, classify as "Non-Regulated Chemical Waste" aiming for incineration.
DOT Shipping UN 3259 (Amines, solid, corrosive, n.o.s.)Likely classification for pure transport. "n.o.s." = Not Otherwise Specified.
SARA 313 Not ListedNot a common reporting target, but track inventory.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5] National Academies Press.[6] [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 239-282). EPA.gov. [Link]

  • PubChem. (n.d.). Benzoxazole Compound Summary.[2][7] National Library of Medicine. (Used for SAR-based hazard assessment of benzoxazole core). [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.[Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2-(Benzo[d]oxazol-2-yl)butan-1-amine

For the vanguard of scientific research and drug development, the meticulous handling of novel chemical entities is a cornerstone of both laboratory safety and experimental integrity. This guide provides essential, immed...

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of scientific research and drug development, the meticulous handling of novel chemical entities is a cornerstone of both laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 2-(Benzo[d]oxazol-2-yl)butan-1-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally similar benzoxazole derivatives and primary amines, ensuring a cautious and comprehensive approach to safety.

Hazard Summary and Core Precautions

Based on the toxicological profiles of related benzoxazole compounds, 2-(Benzo[d]oxazol-2-yl)butan-1-amine should be handled as a hazardous substance. Key potential hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[1][4]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation.[1][4]

  • Respiratory Irritation: May cause respiratory tract irritation.[4][5]

Due to these potential hazards, all handling of this compound must be conducted within a certified chemical fume hood.[6] A designated and clearly labeled area should be established for its storage and use.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 2-(Benzo[d]oxazol-2-yl)butan-1-amine. The following table outlines the minimum required PPE.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Safety glasses with side shields or tight-sealing safety goggles. A face shield is required for splash hazards.Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is mandatory to protect against dust particles and splashes.[7]
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). A flame-resistant lab coat is essential.Prevents direct skin contact.[7][8] The selection of glove material should be based on chemical compatibility. Double gloving is recommended for enhanced protection.[9]
Respiratory Protection Use in a well-ventilated area is crucial. A NIOSH/MSHA-approved respirator may be required if engineering controls are insufficient or during spill cleanup.Protects against inhalation of dust or aerosols.[10][11]
Footwear Closed-toe shoes.Protects feet from spills and falling objects.[8][11]

Operational Workflow: From Receipt to Disposal

Adherence to a strict operational workflow is critical for safety and to maintain the integrity of your experimental procedures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area ppe_don Don PPE prep_area->ppe_don 1. Secure weigh Weigh Compound in Fume Hood ppe_don->weigh dissolve Prepare Solution weigh->dissolve 2. Transfer experiment Perform Experiment dissolve->experiment 3. Use decontaminate Decontaminate Surfaces & Glassware experiment->decontaminate waste_seg Segregate Waste decontaminate->waste_seg 4. Clean ppe_doff Doff PPE waste_seg->ppe_doff 5. Dispose

Caption: Workflow for the safe handling of 2-(Benzo[d]oxazol-2-yl)butan-1-amine.

  • Preparation :

    • Designate a specific area within a chemical fume hood for handling the compound.

    • Ensure that a safety shower and eyewash station are readily accessible.[1]

    • Assemble all necessary equipment and reagents before retrieving the compound from storage.

    • Don the appropriate PPE as detailed in the table above.

  • Weighing and Solution Preparation :

    • Perform all weighing operations within the chemical fume hood to prevent the dispersion of powder.

    • Use a spatula to transfer the solid compound carefully. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly while stirring.

  • Experimental Use :

    • Keep the container with the compound sealed when not in use.

    • Avoid contact with skin, eyes, and clothing.[4]

    • If any exposure occurs, follow the first aid procedures outlined below.

  • Post-Handling Decontamination and Cleanup :

    • After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol), followed by soap and water.

    • Remove and dispose of contaminated gloves and other disposable materials in the designated hazardous waste container.

    • Wash hands and other exposed areas with mild soap and water before leaving the work area.[4]

Emergency Procedures: Be Prepared

SituationFirst Aid Measures
Inhalation Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical advice.[1][4]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for disposal.[10]

Disposal Plan: Responsible Stewardship

Proper disposal of 2-(Benzo[d]oxazol-2-yl)butan-1-amine and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste containing this compound, including contaminated consumables, must be segregated from other waste streams.

  • Containerization : Place solid waste in a clearly labeled, sealed container. Liquid waste should be stored in a compatible, sealed, and labeled container.

  • Disposal : Dispose of contents and containers in accordance with all applicable federal, state, and local regulations.[7] This may involve incineration at an approved waste disposal plant.[7]

References

  • BENZOXAZOLE EXTRA PURE MSDS. (2019, April 17). Loba Chemie.
  • Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid. Benchchem.
  • SAFETY DATA SHEET. (2025, January 15). Tokyo Chemical Industry.
  • SAFETY DATA SHEET. (2009, September 21). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • 2,5-Dichloro-1,3-benzoxazole - SAFETY DATA SHEET. Santa Cruz Biotechnology, Inc.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
  • 10 - Safety Data Sheet. (2024, November 4). DC Fine Chemicals.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • Personal Protective Equipment in Chemistry. Environmental Health and Safety - Dartmouth.
  • SAFETY DATA SHEET. (2010, October 23). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific.
  • UAH Laboratory Personal Protective Equipment. (2014). The University of Alabama in Huntsville.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). PMC.
  • SAFETY DATA SHEET. (2009, September 21). Fisher Scientific.
  • safety d
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2023, March 4). TCI Chemicals.
  • SAFETY DATA SHEET. (2010, November 16). Thermo Fisher Scientific.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Benzo[d]oxazol-2-yl)butan-1-amine
Reactant of Route 2
2-(Benzo[d]oxazol-2-yl)butan-1-amine
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